molecular formula C20H42O2 B7797863 2-(Octadecyloxy)ethanol CAS No. 69980-69-4

2-(Octadecyloxy)ethanol

Cat. No.: B7797863
CAS No.: 69980-69-4
M. Wt: 314.5 g/mol
InChI Key: ICIDSZQHPUZUHC-UHFFFAOYSA-N
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Description

2-(Octadecyloxy)ethanol is a useful research compound. Its molecular formula is C20H42O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-octadecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDSZQHPUZUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9005-00-9
Record name Polyethylene glycol monostearyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9005-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60858842
Record name 2-(Octadecyloxy)ethanol
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2136-72-3
Record name 2-(Octadecyloxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octadecyloxy)ethanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octadecyloxy)ethanol
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Record name 2-(octadecyloxy)ethanol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Octadecyloxy)ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Advanced Formulations

Introduction

This compound is a versatile amphiphilic molecule that stands at the intersection of materials science and pharmaceutical development. Characterized by a long, hydrophobic octadecyl tail and a compact, hydrophilic ethylene glycol head, this non-ionic surfactant possesses a unique set of properties that make it an invaluable tool for researchers and formulation scientists.[1] Its ability to self-assemble and modify interfaces is central to its utility in enhancing the solubility and bioavailability of poorly water-soluble drugs, stabilizing complex emulsions, and engineering sophisticated nanomaterials.[1] This guide offers a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, characterization, and critical applications, providing professionals in the field with the authoritative knowledge required for its effective implementation.

Chapter 1: Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's identity and physical characteristics is the foundation of its application. This compound's behavior in various systems is a direct consequence of its distinct hydrophobic and hydrophilic domains.

Chemical Structure and Identifiers

The molecule consists of an 18-carbon alkyl chain (octadecyl group) linked via an ether bond to an ethanol unit. This structure imparts its amphiphilic character.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[2][3]
Synonyms 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether[2][3]
CAS Number 2136-72-3[2][3]
Molecular Formula C₂₀H₄₂O₂[2][3][4]
Molecular Weight 314.55 g/mol [5]
InChI Key ICIDSZQHPUZUHC-UHFFFAOYSA-N[2][3]
Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and performance in formulations. As a waxy solid at room temperature, it requires controlled heating for liquid handling and processing. Its solubility is a key attribute, demonstrating an affinity for water despite its long lipid tail.[4]

Table 2: Physicochemical Data for this compound

PropertyValueReference
Appearance White fine scales / Solid[4][6]
Melting Point 37-53 °C (range from sources)[4][5]
Boiling Point 413.1 ± 18.0 °C (Predicted)[5]
Density ~0.867 - 0.964 g/cm³ (Predicted)[4][5]
Solubility Soluble in water[4]
Flash Point 100 °C[5]
pKa 14.42 ± 0.10 (Predicted)[5]

Chapter 2: Synthesis and Purification

The most common and established method for synthesizing this compound is the Williamson ether synthesis.[7] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis involves two main reactants: an 18-carbon alkyl halide (e.g., 1-bromooctadecane) and ethylene glycol. A strong base is required to deprotonate one of the hydroxyl groups of ethylene glycol, forming the nucleophilic ethylene glycolate anion. To enhance reaction kinetics and facilitate the interaction between the hydrophobic alkyl halide and the hydrophilic glycolate, a phase-transfer catalyst can be employed in industrial settings.[7]

Reactants Reactants: 1-Bromooctadecane Ethylene Glycol Sodium Hydride (Base) Reaction Reaction Vessel (Round Bottom Flask) Reactants->Reaction Solvent Solvent: Tetrahydrofuran (THF) Solvent->Reaction Reflux Heat to Reflux (~66°C) Overnight Reaction->Reflux Stirring Quench Quench Reaction (Saturated NaCl solution) Reflux->Quench Extract Liquid-Liquid Extraction (Dichloromethane) Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Purify Purification: Column Chromatography Evaporate->Purify Crude Product Product Final Product: This compound Purify->Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for Williamson ether synthesis.[5][8]

Materials:

  • Propylene glycol (or ethylene glycol): 1 equivalent

  • Sodium hydride (NaH), 60% dispersion in mineral oil: 2.5 equivalents

  • 1-Bromooctadecane: 1 equivalent

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Chloride (NaCl) solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Alkoxide Formation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride. Carefully add anhydrous THF to the flask, followed by the dropwise addition of ethylene glycol while stirring.

  • Activation: Stir the resulting suspension at room temperature for 30 minutes, then heat to reflux for 1 hour to ensure complete formation of the sodium glycolate.

  • Nucleophilic Substitution: Dissolve 1-bromooctadecane in a minimal amount of anhydrous THF and add it dropwise to the refluxing reaction mixture via an addition funnel.

  • Reaction: Allow the reaction to reflux overnight with continuous stirring.

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated NaCl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[7] Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Chapter 3: Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is crucial. Spectroscopic methods provide a definitive fingerprint of the molecule's structure. While specific spectra for this exact molecule are not widely published, its features can be accurately predicted based on its functional groups and data from homologous structures.[9][10][11]

Table 3: Predicted Spectroscopic Features for this compound

TechniqueRegion / ShiftAssignment & Rationale
FT-IR ~3300-3600 cm⁻¹ (broad)O-H stretch from the terminal hydroxyl group. The broadness indicates hydrogen bonding.[10]
~2850-2960 cm⁻¹ (strong)C-H stretches from the long octadecyl alkyl chain.
~1120-1050 cm⁻¹ (strong)C-O stretch from the ether linkage and the alcohol.[10]
¹H NMR ~3.7 ppm (triplet)-CH₂- protons adjacent to the hydroxyl group (-CH₂OH).
~3.5 ppm (triplet)-CH₂- protons adjacent to the ether oxygen (-OCH₂-CH₂OH).
~3.4 ppm (triplet)-CH₂- protons of the octadecyl chain adjacent to the ether oxygen (C₁₇H₃₅-CH₂-O-).
~1.2-1.6 ppm (broad multiplet)Bulk methylene (-CH₂-) protons of the octadecyl chain.
~0.88 ppm (triplet)Terminal methyl (-CH₃) protons of the octadecyl chain.
Variable (singlet)O-H proton; position is concentration and solvent dependent. May exchange with D₂O.[10]
¹³C NMR ~72 ppmCarbon adjacent to the ether oxygen (-OCH₂-CH₂OH).
~70 ppmCarbon of the octadecyl chain adjacent to the ether oxygen (C₁₇H₃₅-CH₂-O-).
~61 ppmCarbon adjacent to the hydroxyl group (-CH₂OH).
~14-32 ppmCarbons of the octadecyl alkyl chain.

Chapter 4: Core Applications in Research and Drug Development

The dual nature of this compound is the key to its broad applicability, particularly in creating sophisticated delivery systems for therapeutic agents.[1]

Role as a Non-ionic Surfactant

As a non-ionic surfactant, this compound is highly stable and less susceptible to pH changes or the presence of electrolytes compared to its ionic counterparts.[12] It functions by reducing the interfacial tension between immiscible phases (e.g., oil and water), enabling the formation of stable emulsions, microemulsions, and dispersions. This is critical in formulations for cosmetics, personal care products, and industrial applications like lubricants.[1][4]

Enabling Drug Delivery Systems

A primary application in the pharmaceutical field is its use as an excipient in advanced drug delivery systems.[1]

  • Solubility Enhancement: Many promising drug candidates are abandoned due to poor water solubility. This compound can form micelles in aqueous solutions, creating hydrophobic cores that encapsulate these lipophilic drugs, thereby increasing their apparent solubility and bioavailability.[1]

  • Lipid Nanoparticle (LNP) Formulation: It can be incorporated as a helper lipid or stabilizer in the formulation of LNPs. Its hydrophilic headgroup orients towards the aqueous phase, providing steric stabilization that prevents nanoparticle aggregation and enhances circulation time in vivo.

  • Biomaterial Surface Modification: It can be integrated into biomaterials and polymers to alter their surface properties, for example, to reduce non-specific protein binding or to improve biocompatibility.[1]

cluster_inputs Start Start: API & Lipids API Hydrophobic API OrganicPhase Organic Phase (e.g., Ethanol) API->OrganicPhase Lipids Lipid Mixture: - Ionizable Lipid - Cholesterol - Helper Lipid - this compound Lipids->OrganicPhase Mixing Rapid Mixing (Microfluidic Device) OrganicPhase->Mixing AqueousPhase Aqueous Phase (Low pH Buffer) AqueousPhase->Mixing SelfAssembly Nanoparticle Self-Assembly Mixing->SelfAssembly Dialysis Dialysis / TFF (Buffer Exchange to Neutral pH) SelfAssembly->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Final Final LNP Formulation Sterilization->Final

Caption: Conceptual workflow for LNP formulation incorporating this compound.

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the chemical.

Table 4: Safety and Handling Information

AspectGuidelineReference
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[4]
Potential Effects May cause skin, eye, and respiratory tract irritation.[13]
Personal Protective Equipment (PPE) Safety glasses with side-shields, impervious gloves, lab coat. Use in a well-ventilated area or fume hood.[4][13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended temperature: 2-8°C.[4][5]
Incompatibilities Strong oxidizing agents.[13]
Disposal Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains.[13]

Conclusion

This compound is a highly functional molecule whose value is derived from its elegant amphiphilic design. Its utility as a non-ionic surfactant, emulsifier, and key component in drug delivery systems underscores its importance in both industrial and pharmaceutical research. By understanding its fundamental properties, synthesis, and characterization, scientists can fully leverage its potential to formulate innovative products, from next-generation therapeutics to high-performance materials. As research into nanomedicine and advanced formulations continues to grow, the role of well-characterized, versatile excipients like this compound will undoubtedly become even more critical.

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2-(Octadecyloxy)ethanol CAS number 2136-72-3

This compound (CAS 2136-72-3) is a fundamentally important molecule whose value is derived directly from its elegant amphiphilic structure. Its synthesis via the robust Williamson ether reaction is well-understood, and its applications are broad and impactful. For drug development professionals, it serves as a powerful tool to overcome solubility and bioavailability challenges. For materials scientists and researchers, it is a versatile building block for creating functional nanomaterials. As research, particularly in areas like green synthesis pathways and novel nanomedicines, continues to advance, the utility and importance of this compound are set to expand even further. [1]

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A Comprehensive Technical Guide to 2-(Octadecyloxy)ethanol: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Octadecyloxy)ethanol, a versatile non-ionic surfactant and emulsifier. It details the compound's extensive list of synonyms and chemical identifiers, crucial for accurate literature review and material sourcing. The guide synthesizes its key physicochemical properties, explores its mechanism of action as an amphiphilic molecule, and outlines its significant applications in pharmaceutical sciences, drug development, and cosmetics. Furthermore, a detailed experimental protocol for the preparation of an oil-in-water emulsion is provided, complete with workflow visualizations, to offer researchers a practical framework for its application. This document serves as an essential resource for scientists and professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

Chemical Identity and Nomenclature

Accurate identification is paramount in scientific research and development. This compound is known by a multitude of names across different industries and chemical inventories. This ambiguity necessitates a clear consolidation of its identifiers to ensure consistency in research and procurement. The compound is structurally characterized by a long, 18-carbon hydrophobic alkyl chain (octadecyl) linked via an ether bond to a hydrophilic ethylene glycol head group.[1] This amphiphilic nature is the foundation of its functionality.[2]

Identifier TypeValueSource(s)
IUPAC Name This compound[3]
CAS Number 2136-72-3[1][4]
Molecular Formula C₂₀H₄₂O₂[4][5]
Molecular Weight 314.55 g/mol [4][5]
EINECS Number 218-374-0[5]
PubChem CID Not explicitly found, related structures exist
InChI Key ICIDSZQHPUZUHC-UHFFFAOYSA-N[1][3][6]
Common Synonyms 2-Octadecoxyethanol, Hydroxyethyl stearyl ether, Ethylene glycol monooctadecyl ether, 2-stearyloxyethanol, Octadecylglycol, 3-Oxahenicosane-1-ol, C18E1[1][3][5][6]
Trade Names / Series Steareth-2 (refers to ethoxylated stearyl alcohol with an average of two ethylene oxide units), Brij Series (e.g., Brij S2)[7]

Physicochemical Properties

The functional efficacy of this compound in various formulations is dictated by its physical and chemical properties. Its solid, waxy form at room temperature and defined melting point are important considerations for manufacturing and formulation processes.

PropertyValueSource(s)
Appearance White to off-white solid/waxy substance[8]
Melting Point 37-39 °C; 48-53 °C[5][6][8]
Boiling Point 413.1 °C at 760 mmHg (Predicted)[5][6]
Density ~0.867 - 0.964 g/cm³[5][8]
Solubility Soluble in water. Sparingly soluble in Chloroform, slightly in Ethyl Acetate.[6][8]
Flash Point 100 °C[5][6]
Storage Temperature 2-8°C[5][6][8]

Mechanism of Action: The Amphiphilic Advantage

The primary mechanism of this compound stems from its amphiphilic structure.[2] As a non-ionic surfactant, it spontaneously orients itself at the interface between immiscible phases, such as oil and water. The long, hydrophobic octadecyl tail embeds itself within the non-polar (oil) phase, while the hydrophilic hydroxyl head group remains in the polar (water) phase.

This interfacial positioning drastically reduces the surface tension between the two liquids, enabling the formation of stable emulsions.[1][2] In drug delivery, this property is exploited to create micelles or liposomes. These structures can encapsulate poorly water-soluble (hydrophobic) drugs, effectively increasing their solubility and bioavailability.[2] Furthermore, its interaction with biological membranes can enhance the penetration of active pharmaceutical ingredients (APIs) through the skin, making it a valuable excipient in topical and transdermal formulations.[1]

G drug Hydrophobic Drug interface Oil-Water Interface (High Interfacial Tension) micelle Micelle Formation (Drug Encapsulation) drug->micelle Is encapsulated by water_mol Water Molecules surfactant Octadecyl Tail Hydroxyl Head surfactant:hydrophobic->drug Interacts with surfactant:hydrophilic->water_mol Interacts with surfactant->micelle Self-assembles into cluster_water cluster_water micelle->cluster_water Disperses in

Mechanism of micelle formation and drug encapsulation.

Key Applications in Research and Development

The unique properties of this compound make it a valuable tool in several high-tech fields:

  • Pharmaceutical Formulations: It is a cornerstone emulsifier and solubilizer for creating stable creams, lotions, and ointments.[2] Its ability to enhance the solubility and bioavailability of hydrophobic drugs is critical for developing effective drug delivery systems.[1][2]

  • Drug Delivery & Nanotechnology: The compound is integral to forming advanced drug delivery vehicles like micelles and liposomes, which can target specific tissues and control the release of APIs.[2] It is also used to modify the surface properties of nanoparticles.[2]

  • Cosmetics and Personal Care: In cosmetics, it functions as an emulsifier, emollient, and texture-enhancer in a wide range of products, including skincare, hair care, and deodorants.[2][9] It helps to create stable, aesthetically pleasing formulations that feel smooth on the skin.

  • Biochemical Research: As a well-defined non-ionic detergent, it is used in biological research to solubilize membrane proteins and in studies of lipid interactions and membrane dynamics.[2][8]

Experimental Protocol: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol provides a validated, step-by-step method for creating a basic O/W emulsion using this compound as the primary emulsifier. Such emulsions are foundational for creams and lotions.

Objective: To form a stable oil-in-water emulsion suitable as a base for cosmetic or topical pharmaceutical formulations.

Materials:

  • Oil Phase: Light Mineral Oil (20% w/w)

  • Aqueous Phase: Deionized Water (74% w/w)

  • Primary Emulsifier: this compound (5% w/w)

  • Co-solvent/Humectant: Propylene Glycol (1% w/w)

  • Beakers, magnetic stirrer with hotplate, overhead propeller mixer, thermometer.

Methodology:

  • Phase Preparation (Aqueous): In a beaker, combine the deionized water and propylene glycol. Heat to 70-75°C on a hotplate stirrer while mixing gently until uniform. Maintain temperature.

  • Phase Preparation (Oil): In a separate beaker, add the Light Mineral Oil and this compound. Heat to 70-75°C while stirring until the emulsifier is completely melted and the phase is clear and uniform.

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with an overhead propeller mixer at a moderate speed (e.g., 500-800 RPM). This slow addition is critical to allow for proper droplet formation.

  • Homogenization: Continue mixing for 15-20 minutes while maintaining the temperature at 70-75°C. This step ensures the formation of small, uniform oil droplets dispersed within the water phase.

  • Cooling: Remove the emulsion from the heat source and continue to stir gently with the overhead mixer as it cools. A slow, controlled cooling process is essential for the formation of a stable emulsion structure and desired viscosity.

  • Finalization: Once the emulsion has cooled to room temperature (below 30°C), stop mixing. The result should be a stable, homogenous, white emulsion.

Causality and Self-Validation:

  • Heating to 75°C: Ensures the waxy emulsifier is fully melted and reduces the viscosity of both phases, facilitating easier mixing and smaller droplet formation.[10]

  • Slow Addition: Prevents phase inversion (where the emulsion breaks and separates) and promotes the formation of a stable O/W structure.

  • Continuous Stirring During Cooling: Prevents the coalescence and creaming of oil droplets as the kinetic energy of the system decreases, locking in the dispersed structure. The final homogenous white appearance is a primary indicator of successful emulsification.

G cluster_prep Phase Preparation start Start prep_water 1. Prepare Aqueous Phase (Water + Propylene Glycol) Heat to 75°C start->prep_water prep_oil 2. Prepare Oil Phase (Mineral Oil + this compound) Heat to 75°C start->prep_oil emulsify 3. Emulsification Slowly add Oil Phase to Aqueous Phase with overhead mixing (500-800 RPM) homogenize 4. Homogenization Mix for 15-20 min at 75°C emulsify->homogenize cool 5. Controlled Cooling Stir gently while cooling to <30°C homogenize->cool end End: Stable O/W Emulsion cool->end

Experimental workflow for O/W emulsion preparation.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.

  • GHS Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[8] Can cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.[8] Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[5][8]

Consult the specific Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

Conclusion

This compound, though known by many names, is a singularly effective molecule with a well-defined role in scientific applications. Its robust amphiphilic properties make it an indispensable excipient in the pharmaceutical and cosmetic industries, enabling the creation of stable emulsions and enhancing the delivery of active ingredients. Understanding its chemical identity, physicochemical properties, and mechanism of action allows researchers to harness its full potential in developing next-generation products and technologies. The protocols and data presented in this guide offer a solid foundation for its practical and effective application.

References

  • CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Retrieved from [Link]

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  • Wisdomlib. (2024). Ethanol octadecyloxy: Significance and symbolism. Retrieved from [Link]

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  • Journal of Food Science. (2019). Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(octadecyloxy)-, 1-(hydrogen sulfate), sodium salt (1:1) - Substance Details. Retrieved from [Link]

  • Google Patents. (n.d.). US4254104A - Process for preparing stable oil-in-water emulsions.
  • Elveflow. (2021). Double emulsion for encapsulation using microfluidics. Retrieved from [Link]

  • ResearchGate. (2022). Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. Retrieved from [Link]

  • PubMed. (2022). Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. Retrieved from [Link]

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physical and chemical properties of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Octadecyloxy)ethanol for Advanced Research and Pharmaceutical Development

Foreword

As a Senior Application Scientist, I have observed the pivotal role that well-characterized excipients and functional molecules play in advancing scientific discovery, particularly within the pharmaceutical and materials science sectors. This compound, a non-ionic surfactant, is one such molecule whose unique amphiphilic properties command a deeper technical understanding. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data points to provide a synthesized, in-depth perspective on the core . Our objective is to explain the causality behind its behavior, enabling you to harness its full potential in your applications, from enhancing drug delivery systems to formulating complex emulsions. This document is structured to be a practical and authoritative resource, grounded in verifiable data and established scientific principles.

Core Molecular Identity and Structure

This compound is an organic compound structurally classified as a long-chain fatty alcohol ethoxylate.[1][2] Its identity is rooted in its amphiphilic nature, possessing a long, saturated 18-carbon alkyl chain (the octadecyl group) that is hydrophobic, and a short ethylene glycol-derived headgroup that is hydrophilic.[3][4][5] This dual character is the primary determinant of its physicochemical behavior and utility.[5]

The molecule is also known by several synonyms, including Ethylene glycol monooctadecyl ether, 2-Octadecoxyethanol, and the shorthand C18E1.[4][5][6][7]

Chemical Structure Visualization

The fundamental structure, comprising a distinct polar head and a non-polar tail, is visualized below.

cluster_tail Hydrophobic Tail (Octadecyl Group) cluster_head Hydrophilic Head c18 c17 c18->c17 c16 c17->c16 c2 c16->c2 c1 c2->c1 o1 O c1->o1 c2_head CH₂ o1->c2_head c1_head CH₂ c2_head->c1_head o2 O c1_head->o2 h1 H o2->h1

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

A precise understanding of the physical properties of this compound is critical for its application in formulation, synthesis, and material science. The following table summarizes its key quantitative data, compiled from various authoritative sources.

PropertyValueSource(s)
CAS Number 2136-72-3[4][6][8]
Molecular Formula C₂₀H₄₂O₂[4][6][8]
Molecular Weight 314.55 g/mol [4][7][8]
Appearance White to off-white solid/fine scales[7][9]
Melting Point 37 - 53 °C (Range reported)[1][4][7][10]
Boiling Point ~413.1 °C at 760 mmHg (Predicted)[4][7][10]
Density ~0.867 g/cm³ (Predicted)[4][11]
Flash Point 100 °C[4][7][10]
Solubility Sparingly soluble in Chloroform, slightly in Ethyl Acetate.[7] Low solubility in water but can form micelles or emulsions.[5]

The Chemistry of Amphiphilicity: Surfactant Behavior

The most functionally significant characteristic of this compound is its role as a non-ionic surfactant.[1] This behavior is a direct consequence of its amphiphilic structure.

  • Hydrophobic Tail: The long C18 alkyl chain avoids interaction with water, preferentially associating with non-polar substances like oils and other hydrophobic molecules.

  • Hydrophilic Head: The terminal hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with water, allowing this portion of the molecule to be solvated in aqueous environments.

This dual affinity drives the molecule to accumulate at interfaces (e.g., oil-water or air-water), where it can orient itself to satisfy the energetic preferences of both its tail and head. This action reduces the interfacial tension, which is the fundamental principle of emulsification, wetting, and detergency.[1][4]

In aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into spherical structures called micelles.

cluster_micelle Micelle Structure in Water n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8 reactants Reactants: - 1-Bromooctadecane - Ethylene Glycol - Sodium Hydride (Base) - THF (Solvent) reaction Reaction Vessel (Reflux) reactants->reaction 1. Stir & Reflux quench Quench Reaction (e.g., with saturated NaCl solution) reaction->quench 2. Cool & Add Quench extract Liquid-Liquid Extraction (e.g., with Dichloromethane) quench->extract 3. Separate Phases dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry 4. Remove Water evap Solvent Evaporation (Rotary Evaporator) dry->evap 5. Concentrate purify Purification (Column Chromatography) evap->purify 6. Isolate Product product Pure this compound purify->product 7. Final Product

Sources

2-(Octadecyloxy)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Core Properties, Synthesis, and Advanced Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a non-ionic surfactant of significant interest to researchers and formulation scientists. Characterized by its unique amphiphilic structure, this ethoxylated fatty alcohol consists of a long, hydrophobic octadecyl carbon chain and a hydrophilic ethylene glycol head. This guide delves into its core physicochemical properties, including its precise molecular weight and formula, outlines common synthesis and purification methodologies, and explores its mechanistic role in advanced drug delivery systems. Particular emphasis is placed on its application as a critical component in ethosomal vesicles for enhanced transdermal delivery, providing field-proven insights and detailed experimental protocols for professionals in drug development.

Introduction to this compound

This compound, also known as ethylene glycol monooctadecyl ether, is a versatile amphiphilic molecule that has garnered substantial attention in pharmaceuticals, cosmetics, and materials science.[1] Its structure, featuring a lipophilic 18-carbon alkyl chain and a polar hydroxyethyl group, allows it to function effectively as an emulsifier, solubilizer, and wetting agent.[1][2] This dual nature is fundamental to its utility, enabling the stabilization of oil-in-water emulsions and the solubilization of poorly water-soluble compounds.

In the realm of drug development, these properties are leveraged to enhance the bioavailability and delivery of hydrophobic active pharmaceutical ingredients (APIs).[1] The molecule's ability to integrate into lipid bilayers makes it an invaluable excipient for creating sophisticated nanocarriers, such as micelles and liposomes, designed to improve drug transport across biological membranes.[1]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its effective application in research and formulation. The molecular formula and weight are foundational to all stoichiometric and formulation calculations.

The molecular formula for this compound is C20H42O2 .[3][4] Its molecular weight has been determined to be 314.5463 g/mol .[3][4] For routine laboratory use, a value of 314.5 g/mol or 314.56 g/mol is often cited.[2][5][6]

Data Summary: Identifiers and Properties

The following table summarizes the key quantitative data and identifiers for this compound.

PropertyValueSource(s)
Molecular Formula C20H42O2[3][4]
Molecular Weight 314.5463 g/mol [3][4]
CAS Registry Number 2136-72-3 (Specific), 9005-00-9 (General Class)[2][3][5]
Synonyms 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether[3][4]
Appearance White fine scales or waxy solid[2][7]
Melting Point 37-39 °C / 48-53 °C[2][5]
Density ~0.867 - 0.964 g/cm³[2][5]
Solubility Soluble in water[2]
InChI Key ICIDSZQHPUZUHC-UHFFFAOYSA-N[3][5]
SMILES String CCCCCCCCCCCCCCCCCCOCCO[2]
Molecular Structure Visualization

The structure of this compound highlights its amphiphilic character, which is central to its function.

Caption: Molecular structure of this compound.

Synthesis and Purification Workflow

The synthesis of high-purity this compound is critical for its use in pharmaceutical applications where contaminants can affect formulation stability and safety.

Synthesis: Williamson Ether Synthesis

A prevalent method for synthesizing this compound is the Williamson ether synthesis.[8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In a typical procedure, ethylene glycol is deprotonated by a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an 18-carbon alkyl halide, such as 1-bromooctadecane.[8][9]

The primary challenge in this synthesis is managing the low mutual solubility of the polar ethylene glycol and the nonpolar alkyl halide. To overcome this, phase-transfer catalysts are often employed. These catalysts, such as quaternary ammonium salts, facilitate the transport of the alkoxide reactant into the organic phase where the alkyl halide resides, thereby significantly increasing the reaction rate and overall yield.[8]

Purification

Due to its long alkyl chain, the crude product is inherently hydrophobic and may contain unreacted starting materials or byproducts.[8] Achieving the high purity required for drug development necessitates robust purification techniques. Column chromatography using silica gel is a standard laboratory-scale method.[8] A gradient elution system, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the desired product from impurities.

Workflow Diagram

cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Reactants: - Ethylene Glycol - 1-Bromooctadecane - Sodium Hydride (Base) - Phase-Transfer Catalyst reaction Williamson Ether Synthesis (Reflux in THF) start->reaction quench Reaction Quenching (e.g., Saturated NaCl) reaction->quench extraction Solvent Extraction (e.g., Dichloromethane) quench->extraction drying Drying & Solvent Evaporation extraction->drying chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) drying->chromatography collection Collect Pure Fractions chromatography->collection final_product High-Purity This compound collection->final_product

Caption: Synthesis and purification workflow for this compound.

Application in Transdermal Drug Delivery: The Role in Ethosomes

While this compound has broad applications, its role in advanced drug delivery systems, particularly ethosomes, is of high interest to pharmaceutical scientists. Ethosomes are innovative, soft, and malleable lipid vesicles containing a high concentration of ethanol.[10][11] They are exceptionally efficient at enhancing the permeation of drugs through the skin's primary barrier, the stratum corneum.[11][12]

Mechanism of Action

The efficacy of ethosomes stems from a synergistic mechanism involving their key components: phospholipids, ethanol, and water. This compound, as a lipid-like surfactant, can be incorporated into these vesicles to further modulate their properties and stability.

  • Ethanol Effect: The high concentration of ethanol interacts with the lipid molecules in the polar head region of the stratum corneum. This interaction disrupts the highly ordered lipid structure, increasing its fluidity.[11][12]

  • Vesicle Effect: The soft, deformable nature of the ethosomal vesicles allows them to penetrate the disordered lipid lamellae and fuse with skin lipids, releasing their encapsulated drug payload deep within the skin layers or into the systemic circulation.[10][11]

The inclusion of molecules like this compound can enhance the stability of the vesicle and improve the encapsulation efficiency of lipophilic drugs.

Diagram: Ethosome-Mediated Transdermal Delivery

Caption: Mechanism of ethosome penetration through the stratum corneum.

Experimental Protocol: Preparation of Ethosomes

This protocol describes the "cold method," a common and reproducible technique for preparing ethosomal formulations suitable for encapsulating a model hydrophobic drug. This self-validating system ensures consistent vesicle formation.

Objective: To prepare ethosomes for transdermal delivery.

Materials & Equipment:

  • Phospholipids (e.g., Soya phosphatidylcholine)

  • This compound (as a stabilizer/co-surfactant)

  • Ethanol (95%)

  • Propylene glycol

  • Model hydrophobic drug

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Magnetic stirrer with heating plate

  • Beakers and sealed vessels

  • Bath sonicator

Methodology:

  • Lipid Phase Preparation: In a sealed vessel, dissolve the phospholipids, this compound, and the model hydrophobic drug in ethanol. Gently stir the mixture at room temperature until all components are fully dissolved.

  • Aqueous Phase Preparation: In a separate beaker, add propylene glycol to the phosphate-buffered saline. Heat this mixture to 30°C while stirring.

  • Vesicle Formation: Add the aqueous phase dropwise into the lipid (ethanolic) phase with constant stirring on a magnetic stirrer at 700 rpm. Maintain the temperature at 30°C throughout this process.

  • Vesicle Size Reduction: Continue stirring for an additional 5 minutes. To reduce the vesicle size and obtain a more uniform dispersion, sonicate the preparation in a bath sonicator for 5-10 minutes.

  • Storage: Store the final ethosomal suspension in a sealed container at 4°C.

Safety and Handling

As a chemical reagent, this compound requires careful handling to ensure laboratory safety.

  • Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled (H302, H312, H332).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2][13] Work in a well-ventilated area or under a chemical fume hood.[13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically at 2-8°C.[2][13]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a functionally critical non-ionic surfactant with well-defined physicochemical properties. Its molecular formula (C20H42O2) and molecular weight (~314.55 g/mol ) are the starting points for its application in precise scientific formulations. The amphiphilic nature derived from its structure underpins its utility as a powerful emulsifier and solubilizing agent. For drug development professionals, its role in enhancing the stability and efficacy of advanced delivery systems like ethosomes makes it an invaluable tool for overcoming the challenges of transdermal drug delivery, ultimately improving the therapeutic potential of poorly soluble APIs.

References

  • This compound - CD BioSustainable-Green Chemistry. [Link]

  • Ethanol, 2-(octadecyloxy)- - NIST WebBook. [Link]

  • Unlocking the Potential: Synthesis and Purification of this compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-(2-octadecoxyethoxy)ethanol - ChemBK. [Link]

  • This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ethanol, 2-(dodecyloxy)- - NIST WebBook. [Link]

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  • Ethanol, 2-(dodecyloxy)- | Drug Information - PharmaCompass. [Link]

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  • Ethanol, 2-(octadecyloxy)- - NIST WebBook (Phase change data). [Link]

  • This compound - Oakwood Chemical. [Link]

  • Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PubMed. [Link]

  • Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus - NanoWorld Journal. [Link]

  • Review on drug delivery applications of ethosomes: Current developments and prospects - Chula Digital Collections. [Link]

  • Ethosomes: A Novel Drug Delivery System And Their Therapeutic Applications -A Review - Research Journal of Pharmacy and Technology. [Link]

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Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(Octadecyloxy)ethanol, a non-ionic surfactant, is a pivotal excipient in numerous pharmaceutical and research applications, primarily owing to its amphiphilic nature which dictates its interaction with various solvents. Its efficacy in formulations such as emulsions, microemulsions, and nanoparticle-based drug delivery systems is intrinsically linked to its solubility profile. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of its solubility, providing a detailed experimental protocol for its determination, and summarizing its known solubility in a range of common solvents. This document is intended to serve as a practical resource for researchers and formulation scientists, enabling informed solvent selection and optimization of experimental and manufacturing processes.

Introduction: The Molecular Architecture and its Influence on Solubility

This compound, also known by its chemical synonym, ethylene glycol monooctadecyl ether, possesses a distinct molecular structure that is the cornerstone of its functionality. It consists of a long, hydrophobic octadecyl (C18) alkyl chain and a hydrophilic head composed of a single ethylene glycol unit with a terminal hydroxyl group.[1][2] This amphiphilic character is the primary determinant of its solubility across a spectrum of solvents with varying polarities.

The long C18 chain imparts significant lipophilicity, favoring dissolution in non-polar, organic solvents. Conversely, the hydroxyl group and the ether linkage of the ethylene glycol moiety are capable of forming hydrogen bonds with polar solvents, particularly water and alcohols, thereby contributing to its hydrophilic nature. The balance between these opposing characteristics is crucial and can be quantified by the Hydrophilic-Lipophilic Balance (HLB) value.

The Significance of the Hydrophilic-Lipophilic Balance (HLB)

The HLB system, originally devised by Griffin, provides an empirical scale to characterize the degree of hydrophilicity or lipophilicity of a non-ionic surfactant.[3][4] The HLB value is instrumental in predicting a surfactant's behavior in different systems and is a critical parameter for a formulation scientist. For a polyoxyethylene non-ionic surfactant like this compound, the HLB can be calculated using Griffin's method.[4][5]

Calculation of HLB Value (Griffin's Method):

The HLB value is calculated using the formula:

HLB = 20 * (Mh / M) [3]

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule (the ethylene glycol head group).

  • M is the total molecular mass of the molecule.

For this compound (C₂₀H₄₂O₂), the molecular weight is approximately 314.55 g/mol .[1] The hydrophilic portion, the ethylene glycol group (-OCH₂CH₂OH), has a molecular weight of approximately 61.06 g/mol .

Therefore, the calculated HLB value for this compound is:

HLB = 20 * (61.06 / 314.55) ≈ 3.88

An HLB value in this range (typically 3-6) suggests that this compound is a lipophilic surfactant, favoring the formation of water-in-oil (W/O) emulsions.[3] This low HLB value indicates a stronger affinity for oil phases, which has significant implications for its solubility in various solvents.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: Solvents like water, methanol, and ethanol are highly polar due to the presence of hydroxyl groups and their ability to form strong hydrogen bonds.

  • Non-polar Solvents: Solvents such as hexane, toluene, and mineral oil are non-polar, characterized by weak van der Waals forces.

  • Intermediate Polarity Solvents: Solvents like acetone, chloroform, and ethyl acetate possess intermediate polarity.

Given its low HLB and long lipophilic chain, this compound is expected to exhibit higher solubility in non-polar and moderately polar organic solvents compared to highly polar solvents like water. However, the presence of the hydrophilic head group allows for some degree of interaction and potential solubility in polar environments, particularly in the presence of other components or under specific conditions.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7][8][9] This method involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, chloroform, various oils)

  • Glass vials with screw caps or glass-stoppered flasks

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or a validated UV-Vis spectrophotometric method)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved. A general guideline is to add an amount that is visibly in excess after the equilibration period.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10] Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at a controlled temperature is recommended to facilitate the separation of the solid and liquid phases.[6]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the solute onto the filter membrane.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.

G cluster_prep Preparation & Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle or centrifuge C->D Equilibrium Reached E Withdraw supernatant D->E F Filter supernatant (e.g., 0.22 µm) E->F G Dilute filtrate F->G Clear Saturated Solution H Analyze by HPLC/GC G->H I Calculate solubility (mg/mL or g/L) H->I

Solubility Profile of this compound

Table 1: Summary of the Solubility of this compound in Various Solvents

Solvent CategorySolventSolubilityReference(s)
Polar Protic WaterSoluble[11]
EthanolSoluble[12]
MethanolLikely SolubleInferred from alcohol solubility
Polar Aprotic AcetoneLikely SolubleInferred from intermediate polarity
Dimethyl Sulfoxide (DMSO)Likely SolubleInferred from solvent properties
Non-polar / Weakly Polar ChloroformSparingly Soluble[9]
Ethyl AcetateSlightly Soluble[9]
Propylene GlycolInsoluble[12]
Mineral OilInsoluble[12]
XyleneInsoluble[13]
Cottonseed OilDispersible[12]

Note: "Likely Soluble" is inferred based on the physicochemical properties of the solvent and the amphiphilic nature of this compound, but experimental verification is recommended.

Causality and Implications for Researchers and Drug Development Professionals

The solubility characteristics of this compound are directly attributable to its molecular structure and have profound implications for its application in research and pharmaceutical development.

Formulation of Emulsions and Microemulsions

The low HLB value of approximately 3.88 indicates that this compound is an effective emulsifier for water-in-oil (W/O) systems. Its good solubility in oils and limited solubility in water allows it to reside at the oil-water interface, reducing interfacial tension and stabilizing the emulsion. For the formulation of oil-in-water (O/W) emulsions, it would typically be blended with a high-HLB surfactant to achieve the desired overall HLB for the oil phase.

Nanoparticle-Based Drug Delivery Systems

In the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), this compound can be incorporated as a solid lipid or a co-surfactant. Its solubility in the molten lipid phase is critical for achieving a homogenous mixture during production. Upon cooling and solidification, its arrangement at the particle surface contributes to the stability of the nanoparticle dispersion.

Solvent Selection for Analytical and Process Chemistry

The solubility data presented in Table 1 provides a valuable starting point for selecting appropriate solvents for various laboratory and industrial processes. For instance, its solubility in alcohols makes these solvents suitable for preparing stock solutions for in vitro assays. Its insolubility in certain non-polar solvents can be exploited for purification through precipitation.

Conclusion

The solubility of this compound is a complex interplay of its hydrophobic alkyl chain and its hydrophilic ethylene glycol headgroup. This guide has provided a theoretical framework for understanding its solubility, a detailed protocol for its experimental determination, and a summary of its known solubility profile. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is paramount for the successful design and optimization of formulations and processes that leverage the unique properties of this versatile non-ionic surfactant. The provided experimental protocol empowers users to generate precise quantitative data for their specific solvent systems, ensuring a robust and scientifically sound approach to formulation development.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical micelle concentration (CMC) of the non-ionic surfactant 2-(Octadecyloxy)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of micellization, robust experimental methodologies for CMC determination, and the key factors influencing this critical parameter.

Introduction: The Significance of this compound and its CMC

This compound, a member of the alcohol ethoxylate class of non-ionic surfactants, is an amphiphilic molecule featuring a long 18-carbon hydrophobic alkyl chain (octadecyl) and a hydrophilic ethylene glycol ether head group.[1][2] This dual-natured structure imparts significant surface-active properties, making it a valuable excipient in a multitude of applications, including pharmaceutical formulations, cosmetics, and advanced materials science.[1] Its utility often hinges on its ability to self-assemble in solution to form micelles—supramolecular aggregates that can encapsulate hydrophobic substances, thereby enhancing their solubility and stability in aqueous environments.

The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) .[3] Below the CMC, this compound exists predominantly as individual molecules (monomers) in solution. As the concentration approaches and surpasses the CMC, these monomers rapidly associate to form micelles.[3] This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes.[4]

For professionals in drug development, a precise understanding of the CMC is paramount. It dictates the optimal concentration range for formulation development, ensuring efficient solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) and the formation of stable drug delivery systems like nanoemulsions and liposomes.

The Theoretical Framework of Micellization

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic octadecyl chains of this compound disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the surfactant monomers aggregate, sequestering their hydrophobic tails within the core of the micelle and exposing their hydrophilic head groups to the aqueous bulk. This arrangement minimizes the contact between the hydrophobic chains and water, resulting in a more energetically favorable state.

The transition from monomers to micelles is a cooperative process that occurs over a narrow concentration range, which is defined as the CMC.[3]

MicellizationProcess cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC Monomers Surfactant Monomers in Aqueous Solution Micelle_Formation Initiation of Micelle Formation Monomers->Micelle_Formation [Surfactant] increases Micelles Stable Micelles in Equilibrium with Monomers Micelle_Formation->Micelles Cooperative Assembly

Caption: The process of micellization as surfactant concentration increases.

Factors Influencing the Critical Micelle Concentration

The CMC of an alcohol ethoxylate like this compound is not a fixed value but is influenced by several factors:

  • Hydrophobic Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC. This is because a larger hydrophobic moiety results in a greater unfavorable interaction with water, thus promoting micellization at lower concentrations.

  • Hydrophilic Head Group Size: For alcohol ethoxylates, increasing the number of ethylene oxide units in the hydrophilic head group typically increases the CMC. A larger hydrophilic group enhances the surfactant's solubility in water, requiring a higher concentration for micelle formation to become favorable.

  • Temperature: The effect of temperature on the CMC of non-ionic surfactants can be complex. Often, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This behavior is attributed to the interplay between the temperature-dependent hydration of the ethylene oxide chain and the hydrophobic effect.

  • Presence of Electrolytes: The addition of electrolytes to solutions of non-ionic surfactants generally has a less pronounced effect on the CMC compared to ionic surfactants. However, high salt concentrations can influence the hydration of the hydrophilic head group and may lead to a slight decrease in the CMC.

  • Organic Additives: The presence of organic molecules, such as co-solvents or the drug being formulated, can also impact the CMC. These molecules can be incorporated into the micelles or alter the bulk solvent properties, thereby shifting the CMC value.

Experimental Determination of the Critical Micelle Concentration

Due to the complex interplay of factors influencing micellization, the CMC of this compound must be determined experimentally. For non-ionic surfactants, surface tensiometry and fluorescence spectroscopy are two of the most reliable and commonly employed techniques.[4]

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers, being surface-active, preferentially adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This adsorption disrupts the cohesive forces between water molecules, leading to a decrease in surface tension. As the surfactant concentration increases, the interface becomes saturated with monomers. At the CMC, the surface tension reaches a minimum and remains relatively constant with further increases in surfactant concentration, as any additional surfactant molecules form micelles in the bulk solution. The CMC is determined from the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Workflow:

SurfaceTensiometryWorkflow Start Prepare Stock Solution of this compound Serial_Dilutions Prepare a Series of Dilutions in Pure Water Start->Serial_Dilutions Measure_ST Measure Surface Tension of Each Dilution using a Tensiometer Serial_Dilutions->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Identify Inflection Point (CMC) Plot_Data->Determine_CMC End Report CMC Value Determine_CMC->End

Caption: Workflow for CMC determination by surface tensiometry.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a precise volume of high-purity water (e.g., Milli-Q) to prepare a concentrated stock solution. Gentle heating and stirring may be required to facilitate dissolution.

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound by serially diluting the stock solution with the same high-purity water. It is crucial to prepare a sufficient number of dilutions, especially around the expected CMC, to accurately define the inflection point.

  • Temperature Equilibration: Allow all solutions to equilibrate to a constant and known temperature, as temperature can influence the CMC.

  • Surface Tension Measurement: Using a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe is thoroughly cleaned between measurements to avoid cross-contamination.

  • Data Analysis: Plot the measured surface tension values (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will typically show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment, and its emission spectrum exhibits characteristic fine structure. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant alteration in the pyrene fluorescence spectrum, most notably a change in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). By plotting the I₁/I₃ ratio as a function of surfactant concentration, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the CMC.

Experimental Workflow:

FluorescenceWorkflow Start Prepare Surfactant Solutions with a Constant Concentration of Pyrene Probe Equilibrate Allow Solutions to Equilibrate Start->Equilibrate Measure_Fluorescence Measure Fluorescence Emission Spectra (Ex: ~335 nm) Equilibrate->Measure_Fluorescence Calculate_Ratio Calculate I₁/I₃ Ratio for Each Concentration Measure_Fluorescence->Calculate_Ratio Plot_Data Plot I₁/I₃ Ratio vs. log(Concentration) Calculate_Ratio->Plot_Data Determine_CMC Identify Inflection Point of the Sigmoidal Curve (CMC) Plot_Data->Determine_CMC End Report CMC Value Determine_CMC->End

Sources

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for formulators, dictating the behavior of surfactants at the interface of immiscible phases. This guide provides a comprehensive analysis of the HLB of 2-(Octadecyloxy)ethanol, a non-ionic surfactant widely utilized in pharmaceutical, cosmetic, and industrial applications.[1] We will explore its molecular architecture, delve into the theoretical frameworks for HLB calculation, and present a robust experimental methodology for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the surfactant properties of this compound for optimal formulation performance.

Introduction: The Critical Role of HLB in Formulation Science

The HLB system, first conceptualized by William Griffin in the 1940s, provides a semi-empirical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant molecule.[2][3] This value is paramount as it predicts the surfactant's functionality—whether it will act as a water-in-oil (W/O) emulsifier, an oil-in-water (O/W) emulsifier, a wetting agent, a detergent, or a solubilizer.[2] The scale for non-ionic surfactants typically ranges from 0 to 20, where a low HLB signifies high lipophilicity and a high HLB indicates high hydrophilicity.[2][4]

The strategic selection of a surfactant, based on its HLB value, is fundamental to the stability and efficacy of many formulations, including emulsions, suspensions, and solubilized systems.[5][6][7] In the pharmaceutical industry, for instance, surfactants are crucial for enhancing the solubility and bioavailability of poorly water-soluble drugs.[7][8] Therefore, a precise understanding of a surfactant's HLB is not merely academic; it is a cornerstone of rational product development.

Molecular Profile of this compound

This compound is a non-ionic surfactant belonging to the fatty alcohol ethoxylate family. Its structure is amphiphilic, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (lipophilic) part within the same molecule.[6]

  • Lipophilic Moiety : The long, 18-carbon alkyl chain (octadecyl group, C18H37-) provides the oil-soluble character.

  • Hydrophilic Moiety : The ethylene glycol ether head (-O-CH2CH2-OH) imparts water solubility.

This dual nature allows this compound to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.[1][5] It finds use as an emulsifier, solubilizer, and wetting agent in cosmetics, pharmaceuticals, and various industrial applications.[1][9]

Caption: Molecular structure of this compound.

Theoretical Calculation of HLB

Two primary methods, Griffin's method and Davies' method, are employed for the theoretical estimation of a surfactant's HLB.[2][10]

Griffin's Method

Introduced in 1949 and 1954, Griffin's method is the most common approach for non-ionic surfactants.[2] The formula is elegantly simple:

HLB = 20 * (Mh / M) [2]

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.[2]

Calculation for this compound:

  • Identify Molecular Components & Weights:

    • Chemical Formula: C20H42O2[9][11][12][13]

    • Total Molecular Weight (M): 314.55 g/mol [9][11][12]

    • Hydrophilic Portion: -O-CH2CH2-OH

    • Molecular Weight of Hydrophilic Portion (Mh):

      • Oxygen (O): 16.00 g/mol

      • Carbon (C) x 2: 12.01 * 2 = 24.02 g/mol

      • Hydrogen (H) x 5: 1.01 * 5 = 5.05 g/mol

      • Mh = 16.00 + 24.02 + 5.05 = 45.07 g/mol

  • Apply Griffin's Formula:

    • HLB = 20 * (45.07 / 314.55)

    • HLB ≈ 2.87

Davies' Method

In 1957, Davies proposed a method that calculates the HLB by summing empirically derived group numbers for the various chemical groups in the molecule.[2][10] This method has the advantage of accounting for the relative strengths of different hydrophilic and lipophilic groups.[10]

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [2]

Calculation for this compound:

  • Identify Functional Groups and Their Numbers:

    • Hydrophilic Groups:

      • Ether Linkage (-O-): 1.3

      • Hydroxyl Group (-OH): 1.9

    • Lipophilic Groups:

      • Methylene Group (-CH2-): 0.475

      • Methyl Group (-CH3): 0.475

  • Apply Davies' Formula:

    • Number of -CH2- groups: 19

    • Number of -CH3 groups: 1

    • HLB = 7 + (1.3 + 1.9) - (19 * 0.475 + 1 * 0.475)

    • HLB = 7 + 3.2 - (9.025 + 0.475)

    • HLB = 10.2 - 9.5

    • HLB = 0.7

Calculation MethodKey PrincipleCalculated HLB
Griffin's Method Based on the weight percentage of the hydrophilic portion.[14]~2.87
Davies' Method Based on the summation of empirical group numbers.[10]~0.7

Insight: The discrepancy between the Griffin and Davies methods highlights the empirical nature of the HLB concept. Griffin's method is generally preferred for simple polyoxyethylene non-ionic surfactants. The very low values from both methods suggest that this compound is a strongly lipophilic surfactant, likely functioning as a W/O emulsifier.[2]

Experimental Determination of HLB

While theoretical calculations provide a useful starting point, the most reliable HLB value is determined experimentally. The most common method involves preparing a series of emulsions of a specific oil phase, using a blend of two surfactants with known HLB values—one high and one low. The stability of these emulsions is then observed to find the blend that provides the best emulsification, which corresponds to the "Required HLB" of the oil phase. To determine the HLB of this compound itself, it would be used as one of the surfactants in the blend.

A more direct approach involves creating a series of emulsions with a standard oil (like mineral oil) using blends of the unknown surfactant (this compound) and a known surfactant (e.g., a highly hydrophilic one like Polysorbate 80).

Detailed Experimental Protocol: Emulsion Stability Titration

Objective: To empirically determine the HLB value of this compound by assessing its ability to stabilize an O/W emulsion in combination with a high-HLB surfactant.

Materials:

  • This compound (Surfactant A, HLB = Unknown)

  • Polysorbate 80 (Tween® 80, Surfactant B, HLB ≈ 15.0)

  • Light Mineral Oil (Oil Phase)

  • Deionized Water (Aqueous Phase)

  • 100 mL Graduated Cylinders or Beakers

  • Homogenizer or high-shear mixer

  • Pipettes and balances

Methodology:

  • Prepare Surfactant Blends:

    • Prepare a series of 10g surfactant blends by varying the weight percentage of Surfactant A and Surfactant B. This creates a range of known HLB values for the blends. The HLB of the blend is calculated as: HLB_blend = (wt% A * HLB_A) + (wt% B * HLB_B)

    • Since HLB_A is unknown, we will work backward. We will create blends with varying weight ratios and identify the most stable emulsion. The HLB of that blend is the Required HLB for the system.

  • Prepare Emulsions:

    • For each surfactant blend, prepare an emulsion. A typical formulation would be 5% surfactant blend, 45% mineral oil, and 50% deionized water.

    • Combine the mineral oil and the surfactant blend. Heat gently to ~60°C to ensure complete dissolution.

    • Heat the deionized water separately to ~60°C.

    • Slowly add the water phase to the oil phase while mixing with the homogenizer at a consistent speed for a set time (e.g., 5 minutes).

  • Evaluate Emulsion Stability:

    • Pour each emulsion into a separate, labeled 100 mL graduated cylinder.

    • Observe the emulsions immediately after preparation and then at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs).

    • Look for signs of instability: creaming (rising of oil), sedimentation, coalescence (merging of droplets), or complete phase separation.

    • The blend that produces the most stable emulsion (minimal separation over time) has an HLB value that corresponds to the Required HLB of the mineral oil for an O/W emulsion (which is approximately 10-12).[15]

  • Calculate the Unknown HLB:

    • Let's assume the most stable emulsion was formed with a blend containing 70% Polysorbate 80 (wt% B) and 30% this compound (wt% A). Let's also assume the Required HLB for mineral oil is 11.

    • 11 = (0.30 * HLB_A) + (0.70 * 15.0)

    • 11 = 0.30 * HLB_A + 10.5

    • 0.5 = 0.30 * HLB_A

    • HLB_A = 0.5 / 0.30 ≈ 1.67

This experimental value would then be compared to the theoretical calculations.

Caption: Workflow for experimental HLB determination.

Conclusion

This compound is a markedly lipophilic non-ionic surfactant. Theoretical calculations using Griffin's and Davies' methods yield low HLB values (≈2.87 and ≈0.7, respectively), strongly suggesting its suitability as a water-in-oil emulsifier. While these calculations provide a valuable estimate, experimental determination through emulsion stability studies is imperative for confirming the precise HLB value in a given formulation. A robust understanding and verification of this parameter enable formulation scientists to leverage the full potential of this compound, ensuring the development of stable, effective, and reliable products.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. 1

  • CD BioSustainable-Green Chemistry. This compound. 9

  • National Journal of Pharmaceutical Sciences. Determination of HLB value by saponification method: A brief review.

  • Unknown Source. 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh.

  • CymitQuimica. CAS 16057-43-5: 2-[2-(Octadecyloxy)ethoxy]ethanol.

  • PubChem. 2-(Dodecyloxy)ethanol.

  • Scientific Spectator. The HLB SYSTEM.

  • ChemicalBook. This compound | 2136-72-3.

  • Aladdin Scientific. This compound, min 98%, 1 gram.

  • PubChem. 2-(Octyloxy)ethanol.

  • Wikipedia. Hydrophilic-lipophilic balance.

  • Unknown Source. Hydrophilic-Lipophilic Balance (HLB).

  • Alfa Chemistry. Hydrophile-Lipophile Balance (HLB).

  • Alfa Chemistry. Reference Guide to HLB Values of Common Emulsifiers.

  • Alfa Chemistry. HLB Value and Calculation.

  • NIST. Ethanol, 2-(octadecyloxy)-.

  • LinkedIn. Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance.

  • PCCA. The Role of Surfactants in Compounded Preparation.

  • IP Innovative Publication. Surfactants and their Role in Pharmaceutical Product Development: An overview.

  • University of Pannonia. DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES.

  • Allied Journals. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.

  • MDPI. Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.

  • ResearchGate. Can Davies' equation for calculation of HLB of surfactant be applied to zwitterionic surfactants ?.

  • ICPL. Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.

  • MDPI. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms.

  • Reddit. Experimental method for determining the HLB value of a novel emulsifier.

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safety and handling of 2-(Octadecyloxy)ethanol in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Laboratory Handling of 2-(Octadecyloxy)ethanol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 2136-72-3), a long-chain ether alcohol. Given its amphiphilic nature and utility as a non-ionic surfactant, this compound is increasingly utilized by researchers in pharmaceutical formulations, drug delivery systems, and materials science.[1] Adherence to rigorous safety standards is paramount to mitigate risks and ensure a secure research environment. This document is intended for professionals in research and development who handle this chemical and aims to synthesize technical data with practical, field-proven insights.

Section 1: Identification and Physicochemical Properties

This compound is characterized by a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group, granting it valuable surfactant properties.[1] Understanding its physical and chemical properties is the foundation of a thorough risk assessment and safe handling plan.

PropertyValueSource
CAS Number 2136-72-3[1][2]
Molecular Formula C₂₀H₄₂O₂[3][4]
Molecular Weight 314.54 g/mol [3][4]
Appearance White to off-white solid or waxy solid[3]
Melting Point 37-53 °C (Range from various sources)[3][5]
Boiling Point ~413.1 °C at 760 mmHg[5]
Flash Point ~100 °C[5]
Solubility Soluble in water[3]
Density ~0.867 g/cm³[5]

Section 2: Toxicology and Hazard Assessment

The toxicological profile of this compound is consistent with other long-chain fatty alcohols, which generally exhibit low acute toxicity.[6][7] However, different suppliers provide varying hazard classifications, necessitating a conservative approach to safety.

Primary Hazards:

  • Eye Irritation: Like many surfactants, direct contact with the eyes may cause irritation.[8]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation in sensitive individuals.[8] While long-chain alcohols (C18 and above) are generally considered non-irritants, the ethoxy group may alter this profile.[7]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8] This is a primary concern when handling the powdered solid.

  • Ingestion: Some safety data sheets (SDS) classify the compound as harmful if swallowed.[3] An acute oral toxicity study in rats showed low toxicity, with an LD50 greater than 2000 mg/kg bw.[9]

Causality of Hazards: The surfactant nature of this compound means it can interact with biological membranes. This interaction is the likely mechanism behind its potential for skin and eye irritation. Its solid form at room temperature can create fine dust when handled, leading to an inhalation hazard.[8][10]

Regulatory Context: It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the material you are using, as classifications can vary. For example, some sources list GHS hazard statements such as H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[11][12]

  • Chemical Fume Hood: For procedures that may generate dust or aerosols—such as weighing the solid, preparing solutions, or heating—a chemical fume hood is required to minimize inhalation exposure.[8][13]

  • Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed emergency eyewash station and safety shower are readily accessible in the immediate work area.[14]

Personal Protective Equipment (PPE): The selection of PPE is contingent on the specific laboratory procedure being performed. The following workflow provides a logical basis for PPE selection.

PPE_Selection_Workflow cluster_ppe Required PPE start Assess Task ppe_basic Standard Lab Attire (Lab Coat, Closed-toe Shoes) start->ppe_basic All Tasks ppe_eye Safety Glasses with Side Shields start->ppe_eye Handling Solid (Low Dust Potential) ppe_gloves Chemical-Resistant Gloves (e.g., Nitrile) start->ppe_gloves All Direct Handling ppe_splash Safety Goggles & Face Shield start->ppe_splash Solution Prep, Potential for Splash ppe_resp Respiratory Protection (e.g., N95 Respirator) start->ppe_resp Weighing Powder, Generating Dust/Aerosols

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][11] A face shield should be used in addition to goggles when there is a significant splash hazard.[10][15]

  • Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile) must be worn when handling the material.[12][16] Gloves must be inspected before use and disposed of properly after handling the chemical. Always wash hands thoroughly after removing gloves.[12]

  • Skin and Body Protection: A lab coat is mandatory.[17] For tasks with a higher risk of contamination, consider impervious clothing or an apron.[8]

  • Respiratory Protection: If engineering controls are insufficient or when handling large quantities of powder outside of a fume hood, use a full-face respirator or an N95-rated dust mask to prevent inhalation.[8][11]

Section 4: Standard Operating Procedure for Solution Preparation

This protocol outlines the steps for safely preparing a solution of this compound. This process is self-validating by incorporating safety checks at each critical stage.

1. Pre-Operational Checks: a. Confirm that the planned procedure is within your institution's Chemical Hygiene Plan. b. Locate the specific SDS for the this compound being used. c. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. d. Verify that a compatible chemical spill kit is accessible.[18] e. Don all required PPE as determined by your risk assessment (see Section 3).

2. Weighing the Compound: a. Perform all weighing operations within the chemical fume hood to contain any dust. b. Use a tared weigh boat or beaker. c. Gently scoop the waxy solid from the stock container to the weigh boat. Avoid any actions that could generate airborne dust. d. Securely close the primary stock container immediately after dispensing.

3. Solubilization: a. Place a stir bar in the receiving vessel (e.g., beaker or flask) containing the appropriate solvent. b. Place the vessel on a stir plate within the fume hood. Do not heat unless the protocol explicitly requires it and appropriate precautions are taken. c. Slowly add the weighed this compound to the solvent while stirring to prevent clumping. d. Rinse the weigh boat with a small amount of solvent and add it to the vessel to ensure a complete transfer. e. Allow the solution to stir until the solid is fully dissolved. The compound is soluble in water.[3]

4. Post-Operational Cleanup: a. Decontaminate the spatula and any other reusable equipment. b. Wipe down the work surface inside the fume hood with an appropriate cleaning agent. c. Dispose of the weigh boat and any contaminated consumables (e.g., wipes, gloves) in the designated solid hazardous waste container.[14] d. Properly label the prepared solution with the chemical name, concentration, date, and your initials. e. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.[19]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures:

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][16]

  • In Case of Skin Contact: Take off contaminated clothing immediately.[11] Wash the affected area with soap and plenty of water. Consult a physician if irritation develops.[8][10]

  • If Inhaled: Move the victim into fresh air.[11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11]

  • If Swallowed: Do NOT induce vomiting.[20] Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[8][16]

Spill Cleanup Protocol: The following decision tree outlines the procedure for managing an incidental laboratory spill. For any large or unmanageable spill, evacuate the area and contact your institution's emergency response team.[21][22]

Spill_Response_Workflow cluster_cleanup Incidental Spill Cleanup spill Spill Occurs assess Assess Spill Is it large (>1L), vaporizing, or an immediate danger? spill->assess evacuate EVACUATE AREA Call Emergency Response assess->evacuate Yes alert Alert others in the area assess->alert No ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the spill with absorbent material ppe->contain absorb Apply absorbent from outside-in contain->absorb collect Collect absorbed material using non-sparking tools absorb->collect dispose Place in a labeled, sealed hazardous waste container collect->dispose clean Clean spill area with soap and water dispose->clean

Caption: Decision workflow for responding to a this compound spill.

Section 6: Storage and Waste Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from strong oxidizing agents and sources of ignition.[8][23]

  • Follow all institutional and local regulations for chemical storage.

Waste Disposal:

  • Unused Product: Surplus and non-recyclable solutions should be disposed of through a licensed professional waste disposal service.[10] Do not discharge to sewer systems.[11]

  • Contaminated Materials: All contaminated items, including PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[10][18]

  • Containers: Waste containers must be clearly labeled, kept tightly closed, and stored in a designated satellite accumulation area.[24] Do not fill containers beyond 90% capacity.[24]

References

  • This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 9005-00-9. Benchchem.
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Methodological & Application

Application Note & Protocol: Synthesis of 2-(Octadecyloxy)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(Octadecyloxy)ethanol, a valuable amphiphilic molecule with applications in pharmaceuticals and materials science.[1][2] The protocol herein details the Williamson ether synthesis, a robust and versatile method for forming ethers, by reacting 1-bromooctadecane with ethylene glycol.[1][3] This application note offers a step-by-step procedure, an in-depth discussion of the reaction mechanism, safety precautions, and purification techniques.

Introduction

This compound is a non-ionic surfactant characterized by a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group.[2] This amphiphilic nature makes it a crucial intermediate in the synthesis of various functional molecules, including emulsifiers, solubilizing agents for poorly water-soluble drugs, and components of drug delivery systems like liposomes and nanoparticles.[2] The Williamson ether synthesis is a classic and highly effective method for preparing unsymmetrical ethers such as this compound.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[5][6][7]

This protocol has been optimized to favor the formation of the mono-substituted product and to ensure a high yield and purity of this compound.

Reaction Mechanism and Rationale

The Williamson ether synthesis of this compound involves two key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming a sodium glycolate intermediate.[8] This step is crucial as the resulting alkoxide is a much stronger nucleophile than the neutral alcohol.[3]

  • Nucleophilic Substitution: The nucleophilic glycolate anion then attacks the primary carbon of 1-bromooctadecane in an SN2 fashion, displacing the bromide leaving group and forming the ether linkage.[3][5]

The choice of a primary alkyl halide (1-bromooctadecane) is critical to the success of this reaction, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions in the presence of a strong base.[3][5] An excess of ethylene glycol is used to increase the statistical probability of forming the desired mono-ether and to minimize the formation of the di-substituted by-product.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Ethylene Glycol HO-CH2CH2-OH Sodium Glycolate Na+ -O-CH2CH2-OH Ethylene Glycol->Sodium Glycolate NaH Ethylene Glycol->Sodium Glycolate Sodium Hydride NaH Sodium Hydride->Sodium Glycolate Hydrogen Gas H2 (gas) This compound CH3(CH2)17-O-CH2CH2-OH Sodium Glycolate->this compound S_N2 Attack Sodium Glycolate->this compound 1-Bromooctadecane CH3(CH2)17Br 1-Bromooctadecane->this compound 1-Bromooctadecane->this compound Sodium Bromide NaBr

Figure 1: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagent/MaterialGradeSupplierCAS No.
1-Bromooctadecane≥98%Sigma-Aldrich112-89-0
Ethylene GlycolAnhydrous, ≥99.8%Sigma-Aldrich107-21-1
Sodium Hydride60% dispersion in mineral oilSigma-Aldrich7646-69-7
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific75-09-2
Saturated Sodium Chloride SolutionLaboratory Grade--
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
HexaneACS Reagent, ≥98.5%Fisher Scientific110-54-3
Ethyl AcetateACS Reagent, ≥99.5%Fisher Scientific141-78-6

Safety Precautions

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [9][10] Work in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly reactive and flammable.[10] Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9][11] Handle under an inert atmosphere (e.g., nitrogen or argon).[9] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash).[11][12] DO NOT use water, carbon dioxide, or foam extinguishers. [11]

  • 1-Bromooctadecane: May cause skin and eye irritation. Avoid inhalation and contact with skin.

  • Anhydrous Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides upon exposure to air and light. Use from a freshly opened bottle or test for peroxides before use.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care in a fume hood.

Experimental Protocol

Part 1: Reaction Setup and Execution
  • Preparation: Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture from entering the system.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Addition of Sodium Hydride: Carefully weigh 1.2 g (30 mmol, 1.2 equivalents) of 60% sodium hydride dispersion in mineral oil and add it to the reaction flask.

  • Washing of Sodium Hydride (Optional but Recommended): Add 20 mL of anhydrous hexane to the flask, stir for 5 minutes, and then stop stirring. Allow the sodium hydride to settle, and carefully remove the hexane wash with a cannula or syringe. Repeat this washing step twice to remove the mineral oil.

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask.

  • Addition of Ethylene Glycol: In a separate dry flask, dissolve 9.3 g (150 mmol, 6 equivalents) of anhydrous ethylene glycol in 20 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath) over 30 minutes. Hydrogen gas evolution will be observed.

  • Formation of the Alkoxide: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete deprotonation. The mixture will appear as a cloudy white suspension.

  • Addition of 1-Bromooctadecane: Dissolve 8.33 g (25 mmol, 1 equivalent) of 1-bromooctadecane in 30 mL of anhydrous THF and add it to the dropping funnel. Add the 1-bromooctadecane solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase. The reaction is complete when the 1-bromooctadecane spot has disappeared.

Part 2: Work-up and Purification
  • Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 10 mL of a saturated aqueous ammonium chloride solution dropwise to quench any unreacted sodium hydride.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Add 100 mL of dichloromethane (DCM) and 100 mL of water to the residue. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.[13]

  • Washing: Combine the organic extracts and wash with 100 mL of saturated sodium chloride solution.[13]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a waxy solid.

  • Purification by Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[1]

    • Packing: Pack a column with silica gel using a hexane slurry.

    • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane). Collect fractions and monitor by TLC.

    • Product Collection: The desired product, this compound, will elute after any remaining 1-bromooctadecane. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white, waxy solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (314.55 g/mol ).[14]

  • Melting Point: The expected melting point is in the range of 48-55 °C.[13][15]

Expected Results and Troubleshooting

ParameterExpected Value
Yield 70-85%
Physical Appearance White, waxy solid
Purity (by GC/NMR) >98%

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Ensure all reagents are anhydrous and the reaction is carried out under a strictly inert atmosphere. Extend the reflux time if necessary.

    • Side reactions: The formation of 1-octadecene via an E2 elimination pathway can occur if the reaction temperature is too high or if a sterically hindered base is used. The use of a primary alkyl halide and a non-bulky alkoxide minimizes this.

    • Formation of di-substituted ether: Using a large excess of ethylene glycol helps to minimize the formation of the di-octadecyl ether of ethylene glycol.

  • Product Contamination:

    • Unreacted 1-bromooctadecane: Ensure the reaction goes to completion by monitoring with TLC. Careful column chromatography should separate the product from the starting material.

    • Mineral oil: If the sodium hydride was not washed, the mineral oil will contaminate the product. It can be removed during column chromatography.

Conclusion

The Williamson ether synthesis is a reliable and efficient method for the preparation of this compound. The protocol described in this application note provides a detailed, step-by-step guide for researchers to synthesize this important amphiphilic molecule in high yield and purity. Adherence to the safety precautions and reaction conditions outlined is crucial for a successful and safe synthesis.

References

  • Khan Academy. Williamson ether synthesis. [Link]

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Application Notes and Protocols for the Formulation of Nanoparticles using 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-(Octadecyloxy)ethanol in Nanoparticle Drug Delivery

The development of effective drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance the bioavailability, stability, and targeted delivery of active pharmaceutical ingredients (APIs). Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as leading platforms for the encapsulation of both lipophilic and hydrophilic drugs.[1][2][3][4] The success of these formulations is critically dependent on the selection of appropriate excipients that govern the particle size, stability, and drug-loading capacity.

This compound, a non-ionic surfactant, is a molecule of significant interest in the formulation of these advanced drug delivery vehicles.[5] Its amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group, allows it to function effectively as an emulsifier and stabilizer at the lipid-water interface.[5] This unique structure is instrumental in forming stable micelles and liposomes, which can significantly improve the solubility and bioavailability of poorly water-soluble drugs.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the formulation of nanoparticles. We will delve into the mechanistic underpinnings of its function and provide detailed, step-by-step protocols for the preparation of both SLNs and NLCs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in nanoparticle formulations. These properties dictate its behavior in different solvent systems and its interaction with other formulation components.

PropertyValueSource
Molecular Formula C20H42O2
Molecular Weight 314.5 g/mol
Appearance Solid
Melting Point 48-53 °C
Boiling Point 413.1 °C at 760 mmHg
Density 0.867 g/cm³
Solubility Soluble in water
Nature Amphiphilic, Non-ionic Surfactant,

Mechanism of Action in Nanoparticle Formation

The primary role of this compound in nanoparticle formulations is to act as a stabilizer for the oil-in-water (o/w) emulsion that serves as the precursor to the solid nanoparticles. Its amphiphilic structure allows it to position itself at the interface between the lipid (oil) phase and the aqueous phase. The long hydrophobic octadecyl tail anchors into the lipid core, while the hydrophilic ethanol headgroup extends into the aqueous medium. This orientation reduces the interfacial tension between the two phases, facilitating the formation of a stable emulsion with small lipid droplets.

Upon cooling (in the case of hot homogenization) or solvent removal, the lipid core solidifies, and the this compound molecules become anchored on the surface of the newly formed nanoparticles. This surface layer of the surfactant provides a steric barrier, preventing the nanoparticles from aggregating and ensuring the long-term stability of the colloidal dispersion. The choice and concentration of the surfactant are critical parameters that influence the final particle size, stability, and drug release profile of the nanoparticles.[6][7]

cluster_0 Nanoparticle Formation Process cluster_1 Role of this compound A Lipid Phase (Solid Lipid +/- Liquid Lipid, API) C High-Shear Homogenization (Above Lipid Melting Point) A->C B Aqueous Phase (Water, this compound) B->C D Hot o/w Emulsion C->D E Cooling / Solidification D->E G Reduces Interfacial Tension D->G H Stabilizes Emulsion Droplets D->H F Stable Nanoparticle Dispersion E->F I Provides Steric Hindrance F->I J Prevents Aggregation F->J cluster_0 Nanoparticle Characterization Workflow Start Formulated Nanoparticle Dispersion Size Particle Size & PDI (DLS) Start->Size Zeta Zeta Potential (LDV) Start->Zeta Morphology Morphology (TEM/SEM) Start->Morphology DrugLoading Entrapment Efficiency & Drug Loading (HPLC/UV-Vis) Start->DrugLoading Thermal Thermal Properties (DSC/XRD) Start->Thermal End Comprehensive Nanoparticle Profile Size->End Zeta->End Morphology->End DrugLoading->End Thermal->End

Caption: A typical workflow for the comprehensive characterization of nanoparticles.

Critical Formulation and Process Parameters

The successful formulation of nanoparticles using this compound is dependent on the careful optimization of several parameters:

  • Concentration of this compound: Typically, surfactant concentrations range from 0.5% to 5% (w/w). [1]Higher concentrations can lead to smaller particle sizes but may also increase toxicity. An optimal concentration is required to sufficiently cover the nanoparticle surface and prevent aggregation.

  • Lipid Composition: The type and concentration of the solid and liquid lipids will influence the particle size, drug loading, and release profile. [1][7]* Homogenization Parameters: The speed and duration of homogenization, as well as the pressure and number of cycles in high-pressure homogenization, directly impact the particle size and size distribution. [2]* Temperature: In the hot homogenization method, maintaining the temperature above the melting point of the lipid throughout the emulsification process is crucial. [2][7]* Solvent Selection: In solvent-based methods, the choice of solvent and its rate of removal can affect the final nanoparticle characteristics. [8][9]

Conclusion and Future Perspectives

This compound is a valuable non-ionic surfactant for the formulation of stable and effective solid lipid nanoparticles and nanostructured lipid carriers. Its amphiphilic nature and favorable physicochemical properties make it an excellent choice for emulsifying and stabilizing lipid-based drug delivery systems. The protocols provided in this guide offer a solid foundation for researchers to begin developing their own nanoparticle formulations. It is imperative to underscore that these protocols are starting points and require systematic optimization for each specific API and intended application. Future research should focus on exploring the influence of this compound on the in vivo performance of these nanoparticles, including their pharmacokinetic profiles and therapeutic efficacy.

References

  • Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International journal of pharmaceutics, 366(1-2), 170-184.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Retrieved from [Link]

  • Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced drug delivery reviews, 64, 83-101.
  • Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery–a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161-177.
  • Wissing, S. A., Kayser, O., & Müller, R. H. (2004). Solid lipid nanoparticles for parenteral drug delivery. Advanced drug delivery reviews, 56(9), 1257-1272.
  • Sood, S., Jain, K., & Gowthamarajan, K. (2014). Solvent evaporation method: A review. Int J Pharm Sci Res, 5(8), 3044-3054.
  • Teixeira, M. C., et al. (2017). What type of surfactants should be selected for preparation of solid lipid nanoparticles? ResearchGate. Retrieved from [Link]

  • Chebil, L., et al. (2016). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.
  • CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Naseri, N., Valizadeh, H., & Zakeri-Milani, P. (2015). Solid lipid nanoparticles and nanostructured lipid carriers: structure, preparation and application. Advanced pharmaceutical bulletin, 5(3), 305.
  • Souto, E. B., & Doktorovova, S. (2009). Chapter 2-Lipid-based nanosystems in drug delivery and pharmaceutical biotechnology. Methods in enzymology, 464, 25-49.
  • Battaglia, L., & Gallarate, M. (2012). Solid lipid nanoparticles: state of the art, open questions and future perspectives. Expert opinion on drug delivery, 9(5), 559-575.
  • Ghasemiyeh, P., & Mohammadi-Samani, S. (2018). Solid lipid nanoparticles and nanostructured lipid carriers as novel drug delivery systems: applications, advantages and disadvantages. Research in pharmaceutical sciences, 13(4), 288.
  • Das, S., & Chaudhury, A. (2011). Recent advances in lipid nanoparticle formulations with solid matrix for oral drug delivery. Aaps Pharmscitech, 12(1), 62-76.
  • Elmowafy, M., & Al-Sanea, M. M. (2021). Nanostructured lipid carriers (NLCs) as promising drug delivery systems: a comprehensive review. International Journal of Pharmaceutics, 602, 120683.
  • Garg, A., et al. (2017). Nanostructured Lipid Carrier (NLC): The new generation of lipid nanoparticles. Asian Pacific Journal of Health Sciences, 4(3), 11-20.
  • Uner, M., & Yener, G. (2007). Importance of solid lipid nanoparticles (SLN) in various administration routes and future perspectives. International journal of nanomedicine, 2(3), 289.

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Application Notes and Protocols for 2-(Octadecyloxy)ethanol in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2-(Octadecyloxy)ethanol in Topical Formulations

This compound, a versatile amphiphilic molecule, is emerging as a valuable excipient in the design and development of advanced topical drug delivery systems. Its unique chemical structure, featuring a long hydrophobic octadecyl chain and a hydrophilic ethanol headgroup, imparts significant surfactant properties that are highly advantageous in pharmaceutical formulations.[1] This document serves as a comprehensive guide for researchers and formulation scientists, providing in-depth application notes and detailed experimental protocols to effectively harness the potential of this compound.

The primary roles of this compound in topical formulations include its function as an emulsifier, stabilizer, and a potential penetration enhancer.[1] Its ability to form stable emulsions is critical for the development of cosmetically elegant and physically stable creams and lotions. Furthermore, its interaction with the stratum corneum, the outermost layer of the skin, can facilitate the delivery of active pharmaceutical ingredients (APIs) to their target sites within the skin. This guide will delve into the mechanistic aspects of these functions and provide practical, step-by-step protocols for formulation development and evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in topical formulations.

PropertyValueReference
Chemical Name This compound
CAS Number 2136-72-3
Molecular Formula C₂₀H₄₂O₂
Molecular Weight 314.55 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents; sparingly soluble in water

Application Notes: Strategic Integration of this compound in Topical Formulations

Emulsifier and Stabilizer for Oil-in-Water (O/W) Emulsions

The amphiphilic nature of this compound makes it an effective emulsifying agent, particularly for the creation of stable oil-in-water (O/W) emulsions, which are the basis for many topical creams and lotions. The long octadecyl tail orients into the oil phase, while the polar ethanol head interacts with the aqueous phase, reducing the interfacial tension and facilitating the formation of a stable emulsion.

Causality behind Experimental Choices:

  • Concentration: The concentration of this compound typically ranges from 1-5% w/w in topical formulations. The optimal concentration depends on the desired viscosity, droplet size, and the nature of the oil phase and the API.

  • Co-emulsifiers: To enhance emulsion stability, this compound is often used in combination with other emulsifiers, such as fatty alcohols (e.g., cetyl alcohol, stearyl alcohol) and non-ionic surfactants (e.g., polysorbates). This combination creates a more robust interfacial film around the oil droplets, preventing coalescence.

Enhancing Skin Penetration of Active Pharmaceutical Ingredients

One of the most compelling applications of this compound is its potential to act as a skin penetration enhancer. The mechanism by which it facilitates drug transport across the stratum corneum is believed to be multifactorial.

Proposed Mechanisms of Penetration Enhancement:

  • Disruption of Stratum Corneum Lipids: The long alkyl chain of this compound can intercalate into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the lipid packing, increasing the fluidity of the lipid matrix and creating pathways for drug molecules to permeate.

  • Increased Drug Partitioning: this compound can increase the solubility of lipophilic drugs within the stratum corneum, thereby enhancing their partitioning from the vehicle into the skin.

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the formulation and evaluation of topical drug delivery systems incorporating this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a stable and cosmetically elegant O/W cream using this compound as a key emulsifier.

Materials:

PhaseIngredientFunction% w/w
A (Oil Phase) Active Pharmaceutical Ingredient (API)ActiveX
This compoundEmulsifier, Penetration Enhancer3.0
Cetyl AlcoholCo-emulsifier, Thickener5.0
Stearic AcidCo-emulsifier, Thickener2.0
Mineral OilEmollient, Oil Phase10.0
B (Aqueous Phase) Purified WaterVehicleq.s. to 100
GlycerinHumectant5.0
Preservative (e.g., Phenoxyethanol)Preservative0.5

Procedure:

  • Oil Phase Preparation: In a suitable vessel, combine this compound, cetyl alcohol, stearic acid, and mineral oil. Heat the mixture to 70-75°C with continuous stirring until all components have melted and a clear, uniform oil phase is obtained. If the API is oil-soluble, dissolve it in this phase.

  • Aqueous Phase Preparation: In a separate vessel, combine purified water and glycerin. Heat the mixture to 70-75°C. Add the preservative and stir until completely dissolved.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase with continuous homogenization at a moderate speed.

  • Cooling: Continue homogenization while allowing the emulsion to cool. As the temperature decreases, the viscosity of the cream will increase.

  • Final Mixing: Once the cream has cooled to room temperature, switch to gentle stirring until the formulation is smooth and uniform.

Caption: Workflow for the preparation of an O/W cream with this compound.

Protocol 2: In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the rate at which the API is released from the topical formulation. This protocol utilizes a Franz diffusion cell apparatus.

Materials and Equipment:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • High-Performance Liquid Chromatography (HPLC) system for API quantification

  • Water bath with magnetic stirrers

Procedure:

  • Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.

  • Franz Cell Assembly: Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath maintained at 32 ± 1°C and allow them to equilibrate for 30 minutes.

  • Sample Application: Accurately weigh and apply a finite dose of the cream formulation (approximately 300 mg/cm²) to the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for API concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API released per unit area (μg/cm²) and plot it against the square root of time. The release rate is determined from the slope of the linear portion of the plot.

Protocol 3: In Vitro Permeation Testing (IVPT) using Excised Human or Porcine Skin

IVPT provides valuable insights into the ability of the API to permeate through the skin barrier. This protocol also employs the Franz diffusion cell.

Materials and Equipment:

  • Franz Diffusion Cells

  • Excised human or porcine skin

  • Receptor medium (e.g., phosphate-buffered saline with a suitable solubilizing agent)

  • HPLC system

  • Water bath with magnetic stirrers

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin on the receptor chamber with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Equilibrate the cells at 32 ± 1°C for 30 minutes.

  • Formulation Application: Apply a finite dose of the cream containing this compound to the skin surface in the donor compartment.

  • Sampling: Collect samples from the receptor medium at specified time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), replacing the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Quantify the API concentration in the receptor samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the lag time (t_lag) from the x-intercept.

Caption: Experimental workflow for In Vitro Permeation Testing (IVPT).

Protocol 4: Stability Testing

Stability testing is essential to ensure the quality, safety, and efficacy of the topical product throughout its shelf life. This protocol is based on the International Council for Harmonisation (ICH) guidelines.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Sample Preparation: Package the cream formulation in the intended commercial packaging.

  • Storage: Place the samples in stability chambers maintained at the specified conditions.

  • Testing Intervals: At designated time points (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples for analysis.

  • Parameters to be Tested:

    • Physical Appearance: Color, odor, phase separation, and consistency.

    • pH

    • Viscosity

    • Microscopic Examination: Globule size and distribution.

    • Assay of API: To determine the chemical stability of the drug.

    • Microbial Limits: To ensure the product remains free from microbial contamination.

Conclusion and Future Perspectives

This compound is a promising excipient for the development of effective and stable topical drug delivery systems. Its multifunctional properties as an emulsifier, stabilizer, and potential penetration enhancer offer formulators a valuable tool to overcome challenges in topical product development. The protocols provided in this guide offer a robust framework for the systematic formulation and evaluation of topical products containing this versatile molecule.

Future research should focus on elucidating the precise molecular mechanisms by which this compound interacts with the stratum corneum to enhance drug permeation. Advanced analytical techniques, such as neutron scattering and solid-state NMR, could provide deeper insights into these interactions. Furthermore, the development of novel drug delivery systems, such as nanoemulsions and microemulsions, incorporating this compound, holds significant promise for further enhancing the therapeutic efficacy of topical treatments.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. [Link]

Sources

Application Notes and Protocols for Evaluating 2-(Octadecyloxy)ethanol as a Transdermal Drug Absorption Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Transdermal Drug Delivery and the Role of Chemical Enhancers

Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and providing controlled release for improved patient compliance. However, the formidable barrier of the outermost layer of the skin, the stratum corneum, significantly limits the permeation of most therapeutic agents. To overcome this, chemical penetration enhancers are often incorporated into topical and transdermal formulations. These enhancers reversibly disrupt the highly organized structure of the stratum corneum, thereby facilitating drug absorption.

2-(Octadecyloxy)ethanol is a non-ionic surfactant with an amphiphilic structure, comprising a long hydrophobic octadecyl chain and a hydrophilic ethanol head group.[1] This molecular architecture makes it a candidate for use as a chemical penetration enhancer in transdermal drug delivery systems. Its proposed mechanism of action involves the disruption of the intercellular lipid matrix of the stratum corneum, leading to increased fluidity and permeability for co-administered drugs.[2][3]

This application note provides a comprehensive guide to understanding and evaluating the role of this compound in enhancing transdermal drug absorption. It includes a detailed protocol for in vitro skin permeation studies using Franz diffusion cells, a discussion of the underlying scientific principles, and a presentation of representative data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Molecular Formula C20H42O2[4]
Molecular Weight 314.55 g/mol [4]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents such as ethanol and isopropanol; sparingly soluble in water.[1]
Amphiphilic Nature Possesses both a hydrophobic octadecyl tail and a hydrophilic ethanol head group.[1]

Mechanism of Action: How this compound Enhances Skin Permeation

The primary barrier to transdermal drug delivery is the stratum corneum, which is often described as a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich intercellular matrix (mortar). Chemical penetration enhancers like this compound are believed to exert their effect by interacting with and disrupting this lipid matrix.[2][3]

The proposed mechanisms of action for long-chain alcohols and their ethers, such as this compound, include:

  • Lipid Fluidization: The long alkyl chain of this compound can insert into the lipid bilayers of the stratum corneum, disrupting the highly ordered packing of the endogenous lipids. This increases the fluidity of the lipid matrix, creating more "free volume" for drug molecules to diffuse through.[2][3][5]

  • Creation of Polar Channels: The hydrophilic ethanol headgroup of this compound may interact with the polar headgroups of the stratum corneum lipids, potentially creating transient hydrophilic pathways or "pores" through which polar drug molecules can permeate.

  • Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound may enhance the partitioning of a drug from the formulation into the skin.

cluster_0 Mechanism of Action 2_Octadecyloxyethanol This compound (Amphiphilic Structure) Stratum_Corneum Stratum Corneum (Lipid Bilayers) 2_Octadecyloxyethanol->Stratum_Corneum Intercalates into Disruption Disruption of Lipid Packing Stratum_Corneum->Disruption Leads to Fluidization Increased Lipid Fluidity Disruption->Fluidization Results in Permeation Enhanced Drug Permeation Fluidization->Permeation cluster_1 Franz Diffusion Cell Workflow Prepare_Skin 1. Prepare Skin Membrane (e.g., Human or Porcine) Mount_Skin 2. Mount Skin in Franz Cell Prepare_Skin->Mount_Skin Add_Receptor 3. Add Receptor Fluid (e.g., PBS) Mount_Skin->Add_Receptor Apply_Formulation 4. Apply Formulation (with/without Enhancer) Add_Receptor->Apply_Formulation Sample_Receptor 5. Sample Receptor Fluid at Timed Intervals Apply_Formulation->Sample_Receptor Analyze_Samples 6. Analyze Samples (e.g., HPLC) Sample_Receptor->Analyze_Samples Calculate_Flux 7. Calculate Permeation Parameters Analyze_Samples->Calculate_Flux

Figure 2: Workflow for an in vitro skin permeation study.

Materials and Reagents:

  • Franz diffusion cells

  • Water bath with circulating pump

  • Magnetic stirrers

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug

  • This compound

  • Solvents for formulation (e.g., propylene glycol, ethanol)

  • Analytical instrumentation (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Assemble the Franz diffusion cells.

    • Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Mount the skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

    • Clamp the two compartments together securely.

    • Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.

  • Formulation Preparation:

    • Prepare a control formulation containing the model drug in a suitable vehicle (e.g., propylene glycol:ethanol, 70:30 v/v).

    • Prepare a test formulation identical to the control but with the addition of a specific concentration of this compound (e.g., 1%, 3%, 5% w/v).

  • Permeation Study:

    • Equilibrate the mounted skin for at least 30 minutes.

    • Apply a known amount of the control or test formulation to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp, in cm/h) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.

    • Calculate the enhancement ratio (ER) by dividing the flux of the drug from the formulation containing this compound by the flux from the control formulation.

Data Presentation: A Case Study with a Related Enhancer

FormulationSteady-State Flux (Jss) (ng/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻⁴)Enhancement Ratio (ER)
Control (without 2-octyldodecanol) 15.2 ± 2.11.271.0
With 2-octyldodecanol (5%) 45.6 ± 5.33.803.0
With 2-octyldodecanol (10%) 78.3 ± 8.96.535.15

Data adapted from a study on formoterol fumarate permeation. [6]This serves as a representative example.

Conclusion and Future Directions

This compound, with its amphiphilic properties, holds promise as a chemical penetration enhancer for transdermal drug delivery. The in vitro Franz diffusion cell model provides a robust and reliable method for quantifying its efficacy in enhancing the skin permeation of various active pharmaceutical ingredients. The protocol detailed in this application note offers a systematic approach for researchers and drug development professionals to evaluate the potential of this compound in their specific formulations.

Further studies are warranted to generate a comprehensive dataset on the enhancement ratios of this compound for a range of drugs with varying physicochemical properties. Such data will be invaluable in establishing structure-activity relationships and guiding the rational design of effective transdermal drug delivery systems.

References

  • Ningbo Inno Pharmchem Co., Ltd. This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Available at: [Link]

  • Songkro, S. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Songklanakarin Journal of Science and Technology, 31(3), 299-321.
  • Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin, 8(2), 169–179.
  • Lane, M. E. (2013). Skin penetration enhancers. International Journal of Pharmaceutics, 447(1-2), 12-21.
  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.
  • Nokhodchi, A., Shokri, J., Dashbolaghi, A., Hassan-Zadeh, D., Ghafourian, T., & Saeedi, M. (2003). The enhancement effect of surfactants on the penetration of lorazepam through rat skin. International journal of pharmaceutics, 250(2), 359-369.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75003, this compound. Retrieved January 5, 2026 from [Link].

  • Godin, B., & Touitou, E. (2007). Transdermal skin delivery: predictions for humans from in vivo, ex vivo and animal models. Advanced Drug Delivery Reviews, 59(11), 1152-1161.
  • Rigg, P. C., & Barry, B. W. (1990). Shed snake skin and hairless mouse skin as model membranes for human skin during permeation studies. Journal of Pharmacy and Pharmacology, 42(10), 679-683.
  • Pfizer. (2011). Dermal Absorption. In Guidance for Industry: Dermal and Transdermal Drug Products.
  • European Medicines Agency. (2014).
  • U.S. Food and Drug Administration. (1999).
  • OECD. (2004). Test Guideline 428: Skin Absorption: In Vitro Method.
  • Wiechers, J. W. (Ed.). (2008). Skin delivery: science and technology.
  • Warner, K. S., Li, S. K., & He, N. (2004). Mechanistic studies of branched-chain alkanols as skin permeation enhancers. Journal of pharmaceutical sciences, 93(10), 2469-2481.
  • Naik, A., Kalia, Y. N., & Guy, R. H. (2000). Transdermal drug delivery: overcoming the skin's barrier function. Pharmaceutical science & technology today, 3(9), 318-326.
  • Hadgraft, J., & Lane, M. E. (2005). Skin permeation: the years of enlightenment. International journal of pharmaceutics, 305(1-2), 2-12.
  • Kakubari, I., et al. (2006). Effects of ethylcellulose and 2-octyldodecanol additives on skin permeation and irritation with ethylene-vinyl acetate copolymer matrix patches containing formoterol fumarate. Biological and Pharmaceutical Bulletin, 29(8), 1717-1721.
  • Krishnaiah, Y. S. R., et al. (2002). Transdermal delivery of nicotine from a patches in vitro and in vivo. Journal of controlled release, 82(2-3), 213-223.
  • Santos, P., et al. (2012). The use of Franz diffusion cells for in vitro permeation studies: a survey. Pharmazie, 67(10), 821-827.
  • Ng, K. W., & Lau, W. M. (2015). The role of chemical penetration enhancers in transdermal drug delivery. Pharmaceutical Development and Technology, 20(6), 643-655.
  • Marwah, H., Garg, T., Goyal, A. K., & Rath, G. (2016). Permeation enhancer strategies in transdermal drug delivery. Drug delivery, 23(3), 564-578.
  • Akhter, S., et al. (2012). Transdermal drug delivery: an overview. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 16-40.
  • Franz, T. J. (1975). Percutaneous absorption. On the relevance of in vitro data.

Sources

Application Notes & Protocols: 2-(Octadecyloxy)ethanol as a High-Performance Solubilizing Agent for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Poor Drug Solubility

The therapeutic efficacy of a drug is fundamentally dependent on its bioavailability, which in turn is often limited by its aqueous solubility.[1][2] A significant portion, estimated to be over 40%, of new chemical entities (NCEs) emerging from drug discovery pipelines are characterized as poorly water-soluble.[3] This inherent hydrophobicity poses a major hurdle in the development of effective drug delivery systems, often leading to high intra-subject variability and suboptimal therapeutic outcomes.[1] Various strategies have been developed to address this challenge, including particle size reduction, solid dispersions, and the use of co-solvents and surfactants.[3][4][5]

Among these approaches, the use of non-ionic surfactants to form micellar solutions is a particularly promising strategy.[2] This application note provides a detailed technical guide on the use of 2-(Octadecyloxy)ethanol, a non-ionic, bio-based surfactant, as a potent solubilizing agent for hydrophobic active pharmaceutical ingredients (APIs).

This compound is an amphiphilic molecule featuring a long hydrophobic octadecyl chain and a hydrophilic ethanol head group. This structure allows it to self-assemble into micelles in aqueous solutions above a certain concentration, creating hydrophobic cores that can effectively encapsulate and solubilize poorly water-soluble drugs, thereby enhancing their bioavailability.[6]

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application in drug formulation. Its dual hydrophobic-hydrophilic nature governs its performance as a surfactant and solubilizing agent.

PropertyValueSource
Chemical Formula C₂₀H₄₂O₂[7][8][9]
Molecular Weight 314.55 g/mol [7][8][10]
Appearance Solid / Waxy Solid[8][11]
Melting Point 37-39°C[8]; 48-53°C[10][8][10]
Solubility Soluble in water[8]
Classification Non-ionic, bio-based surfactant[8]
Synonyms Ethylene glycol monooctadecyl ether, 2-Octadecoxyethanol[7][9]

Mechanism of Solubilization: Micellar Encapsulation

The solubilizing power of this compound is derived from its ability to form micelles in aqueous media. This process is a thermodynamically driven self-assembly that occurs when the concentration of the surfactant surpasses its Critical Micelle Concentration (CMC).

  • Monomeric State: At low concentrations, this compound exists as individual monomers dispersed in the solution.

  • Micelle Formation (Above CMC): As the concentration increases beyond the CMC, the hydrophobic octadecyl tails aggregate to minimize their contact with water, forming a core. Simultaneously, the hydrophilic ethanol head groups orient themselves towards the aqueous phase, forming a stabilizing outer shell or corona.

  • Hydrophobic Drug Encapsulation: The hydrophobic core of the micelle serves as a microenvironment for encapsulating poorly water-soluble drug molecules. This sequestration of the drug within the micelles effectively increases its apparent solubility in the bulk aqueous solution.

This mechanism not only enhances drug loading but also can protect the encapsulated drug from degradation and improve its pharmacokinetic profile.[6]

G cluster_0 Mechanism of Micellar Solubilization drug Hydrophobic Drug (Poorly Soluble) micelle Self-Assembled Micelle (Hydrophobic Core) drug->micelle Encapsulation surfactant This compound Monomers (Amphiphilic) surfactant->micelle Self-Assembly (> CMC) solution Drug-Loaded Micellar Solution (Enhanced Apparent Solubility) micelle->solution Dispersion micelle_label Hydrophilic Shell Hydrophobic Core

Caption: Micellar solubilization of a hydrophobic drug by this compound.

Advantages of Using this compound

  • Enhanced Bioavailability: By improving the solubility and dissolution rate of hydrophobic drugs, this compound can significantly enhance their oral bioavailability.[6]

  • Versatile Amphiphilicity: Its structure is ideal for creating stable emulsions and dispersions, making it suitable for various formulation types.[6]

  • Biocompatibility: As a naturally derived detergent, it offers potential advantages in terms of biocompatibility compared to some synthetic surfactants.[8]

  • Targeted Delivery Potential: Can be incorporated into advanced drug delivery vehicles like nanoparticles and liposomes to modify surface properties and facilitate targeted delivery.[6]

Experimental Protocols

The following protocols provide a framework for utilizing this compound as a solubilizing agent. These should be considered as starting points and may require optimization for specific hydrophobic drugs.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Causality: The CMC is a critical parameter as it defines the minimum concentration of this compound required to form micelles and thus to effectively solubilize hydrophobic compounds. The dye-solubilization method is a common and straightforward technique where a change in the absorbance spectrum of a dye (like pyrene or I₂), which preferentially partitions into the hydrophobic micellar core, indicates micelle formation.

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Deionized water

  • Volumetric flasks

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in deionized water. Gentle heating (to ~40-50°C) may be required to facilitate dissolution.[8][10]

    • Prepare a stock solution of I₂/KI by dissolving 0.05 g of I₂ and 0.1 g of KI in 100 mL of deionized water.

  • Prepare Serial Dilutions: Create a series of aqueous solutions of this compound with varying concentrations (e.g., from 10⁻⁶ M to 10⁻² M) from the stock solution.

  • Dye Addition: To each dilution, add a fixed amount of the I₂/KI stock solution (e.g., 100 µL per 10 mL of surfactant solution).

  • Equilibration: Allow the solutions to equilibrate for at least 2 hours at a constant temperature (e.g., 25°C).

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the I₃⁻ complex (around 365 nm).

  • Data Analysis: Plot the absorbance as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp increase in absorbance occurs.

G start Start prep_stock Prepare Stock Solutions (Surfactant, I₂/KI) start->prep_stock serial_dilute Create Serial Dilutions of this compound prep_stock->serial_dilute add_dye Add I₂/KI Solution to Each Dilution serial_dilute->add_dye equilibrate Equilibrate Samples (2h, 25°C) add_dye->equilibrate measure_abs Measure Absorbance (UV-Vis, 365 nm) equilibrate->measure_abs plot_data Plot Absorbance vs. log[Concentration] measure_abs->plot_data determine_cmc Determine CMC (Inflection Point) plot_data->determine_cmc end End determine_cmc->end

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol 2: Phase Solubility Study of a Model Hydrophobic Drug

Causality: This protocol, based on the method by Higuchi and Connors, quantifies the increase in a drug's solubility as a function of surfactant concentration. It provides essential data for determining the required amount of this compound for a target drug concentration and validates its effectiveness as a solubilizing agent.

Materials:

  • Model hydrophobic drug (e.g., Paclitaxel, Fenofibrate)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sealed vials or tubes

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare Surfactant Solutions: Prepare a series of solutions of this compound in PBS at concentrations ranging from below to well above the predetermined CMC.

  • Drug Addition: Add an excess amount of the hydrophobic drug to each vial containing the different surfactant concentrations. The key is to ensure that undissolved solid drug remains at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) for 48-72 hours, or until equilibrium is reached (verified by taking measurements at different time points until the concentration plateaus).

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Quantification: Dilute the filtered samples appropriately and quantify the concentration of the dissolved drug using a validated HPLC method.

  • Data Analysis: Plot the solubility of the drug (mg/mL or M) against the concentration of this compound. The slope of this plot, particularly in the linear region above the CMC, indicates the solubilization capacity.

Illustrative Data Presentation:

[this compound] (% w/v)Apparent Solubility of Drug X (µg/mL)Fold Increase
0 (Control)0.51
0.0115.230.4
0.0588.5177
0.10195.3390.6
0.50950.81901.6

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.[8]

  • Handling Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, recommended at 2-8°C.[8][10]

  • Toxicity: The compound is listed as harmful if swallowed, in contact with skin, or if inhaled.[8] Acute oral toxicity studies in rats showed no mortality at 300 mg/kg or 2000 mg/kg, but some clinical signs of toxicity were observed at the higher dose. Limited data is available on its full toxicological profile.[12][13]

Conclusion

This compound is a versatile and effective non-ionic surfactant for enhancing the solubility of hydrophobic drugs. Its amphiphilic nature enables the formation of drug-encapsulating micelles, leading to significant improvements in apparent aqueous solubility. The protocols outlined in this guide provide a robust framework for researchers to determine its CMC and quantify its solubilization capacity for specific APIs. By leveraging the unique properties of this compound, drug development professionals can unlock the potential of challenging hydrophobic compounds, paving the way for more effective and bioavailable therapeutic formulations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-(Octadecyloxy)
  • CD BioSustainable-Green Chemistry. This compound.
  • CymitQuimica. SAFETY DATA SHEET - 2-(2-(Dodecyloxy)ethoxy)ethanol.
  • Echemi. 2-[(Z)
  • CymitQuimica. CAS 16057-43-5: 2-[2-(Octadecyloxy)ethoxy]ethanol.
  • DrugBank. Ethanol, 2-(dodecyloxy)
  • ChemicalBook. This compound | 2136-72-3.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). LTD1438 Public Report.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Gupta, S. et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Semantic Scholar.
  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • NIST WebBook. Ethanol, 2-(octadecyloxy)-.
  • Chongqing Chemdad Co., Ltd. This compound.
  • Benchchem. This compound | 9005-00-9.

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Application Notes and Protocols for the Preparation of 2-(Octadecyloxy)ethanol-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-(Octadecyloxy)ethanol in Advanced Nanoemulsion Formulation

Nanoemulsions, colloidal dispersions of nanoscale droplets (typically 20-200 nm), are at the forefront of advanced drug delivery and formulation science.[1][2] Their high surface area, kinetic stability, and ability to encapsulate lipophilic active pharmaceutical ingredients (APIs) make them invaluable for enhancing solubility, bioavailability, and targeted delivery.[3][4] At the heart of a stable nanoemulsion is the strategic selection of surfactants. This compound, a non-ionic surfactant, possesses a unique amphiphilic architecture—a long hydrophobic octadecyl chain and a hydrophilic ethanol head group—that makes it an excellent candidate for stabilizing oil-in-water (O/W) nanoemulsions.[3] Its structure is ideal for forming the interfacial film necessary to reduce droplet coalescence and maintain the desired particle size.[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound-based nanoemulsions. We will delve into the foundational principles, offer detailed experimental protocols for both high- and low-energy emulsification methods, and provide insights into critical characterization techniques.

Scientific Principles: Crafting Stable Nanoemulsions with this compound

The formation of a stable nanoemulsion is a delicate interplay of formulation components and processing parameters. Understanding these principles is paramount to achieving the desired physicochemical properties.

1. The Critical Role of Surfactants and Co-surfactants:

This compound acts as a primary surfactant, adsorbing at the oil-water interface to lower the interfacial tension.[6] This reduction in energy is crucial for the formation of small droplets during emulsification.[6] Often, a co-surfactant, typically a short-chain alcohol or another surfactant, is employed to further reduce interfacial tension and increase the flexibility of the interfacial film.[7] The synergistic action of the surfactant and co-surfactant mixture (Smix) is a key determinant of the nanoemulsion region in a phase diagram.[7] The ratio of surfactant to co-surfactant (Km) significantly influences droplet size and stability.[8]

2. Hydrophilic-Lipophilic Balance (HLB):

3. Formulation Components:

  • Oil Phase: The choice of oil is often dictated by the solubility of the lipophilic API.[10] Common oils include medium-chain triglycerides (MCTs), vegetable oils, and esters like isopropyl myristate.

  • Aqueous Phase: Typically purified water or a buffer solution to control the pH of the formulation.

  • Surfactant: this compound.

  • Co-surfactant: Short-chain alcohols (e.g., ethanol, propylene glycol) or other non-ionic surfactants (e.g., polysorbates, sorbitan esters) are often used.[7][11]

High-Energy Emulsification Methods

High-energy methods utilize mechanical force to break down coarse emulsions into nano-sized droplets.[9] These methods are highly efficient and scalable, making them suitable for industrial production.[12]

Protocol 1: High-Pressure Homogenization (HPH)

High-pressure homogenization forces a coarse emulsion through a narrow gap at high pressure, subjecting it to intense shear, cavitation, and turbulence, which disrupts the oil droplets.[6][12]

Materials and Equipment:

  • This compound

  • Selected oil phase (e.g., Miglyol 812)

  • Co-surfactant (e.g., Tween 80)

  • Purified water

  • High-shear mixer (for pre-emulsion)

  • High-pressure homogenizer

Experimental Workflow:

HPH_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_characterize Characterization A Weigh Components B Prepare Oil Phase (Oil + this compound) A->B C Prepare Aqueous Phase (Water + Co-surfactant) A->C D Heat Phases Separately (e.g., 60-70°C) B->D C->D E Combine Phases D->E F High-Shear Mixing (5,000-10,000 rpm, 10-15 min) E->F G High-Pressure Homogenization (e.g., 500-1500 bar, 3-5 cycles) F->G Coarse Emulsion H Droplet Size (DLS) G->H I Zeta Potential G->I J Morphology (TEM) G->J

High-Pressure Homogenization Workflow

Step-by-Step Protocol:

  • Preparation of Phases:

    • Accurately weigh the oil phase, this compound, and any lipophilic API.

    • Separately, weigh the purified water and co-surfactant.

  • Heating: Gently heat both the oil and aqueous phases separately to a temperature above the melting point of all components (e.g., 60-70°C) to ensure complete dissolution and miscibility.

  • Pre-emulsion Formation: Add the aqueous phase to the oil phase while stirring with a high-shear mixer at a moderate speed (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer. The number of cycles and the homogenization pressure are critical parameters that need to be optimized.[12] A typical starting point would be 3-5 cycles at a pressure of 500-1500 bar.

  • Cooling: Rapidly cool the resulting nanoemulsion to room temperature to ensure stability.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Expert Insights: The number of homogenization cycles and the applied pressure directly impact the final droplet size.[12] Increasing these parameters generally leads to smaller droplets, but there is a point of diminishing returns. Over-processing can sometimes lead to droplet coalescence.

Protocol 2: Microfluidization

Microfluidization is another high-energy method that subjects the pre-emulsion to high shear rates and impact forces within microchannels, resulting in highly uniform nanoemulsions.

The protocol for microfluidization is very similar to HPH, with the primary difference being the equipment used. The pre-emulsion is passed through a microfluidizer at high pressure. The number of passes and the operating pressure are the key parameters to optimize for achieving the desired droplet size and PDI.

Low-Energy Emulsification Methods

Low-energy methods rely on the intrinsic physicochemical properties of the system to form nanoemulsions with minimal mechanical energy input.[9] These methods are often simpler and more energy-efficient.

Protocol 3: Phase Inversion Temperature (PIT) Method

The PIT method is particularly suitable for non-ionic surfactants like this compound, whose solubility in water is temperature-dependent. At low temperatures, the surfactant is more hydrophilic and favors the formation of an O/W emulsion. As the temperature increases, the surfactant becomes more lipophilic, leading to an inversion to a W/O emulsion. By rapidly cooling the system from a temperature slightly above the phase inversion temperature, a fine O/W nanoemulsion is formed.

Materials and Equipment:

  • This compound

  • Selected oil phase

  • Purified water

  • Heated magnetic stirrer

  • Thermometer

Experimental Workflow:

PIT_Workflow cluster_prep Preparation cluster_inversion Phase Inversion cluster_characterize Characterization A Combine Oil, Water, and This compound B Heat Mixture with Stirring A->B C Monitor for Phase Inversion (e.g., change in turbidity/conductivity) B->C D Rapid Cooling (e.g., ice bath) C->D At Phase Inversion Temp. E Droplet Size (DLS) D->E F Zeta Potential D->F G Stability Assessment D->G

Phase Inversion Temperature Workflow

Step-by-Step Protocol:

  • Component Mixing: Combine the oil phase, aqueous phase, and this compound in a vessel.

  • Heating and Stirring: Heat the mixture on a heated magnetic stirrer while monitoring the temperature and observing the appearance of the emulsion.

  • Determining the PIT: The phase inversion temperature is often identified by a sharp change in the system's properties, such as a minimum in turbidity or a sharp increase in electrical conductivity.

  • Rapid Cooling: Once the PIT is reached, rapidly cool the emulsion by placing the vessel in an ice bath while maintaining stirring. This "shocks" the system back into an O/W configuration, trapping the oil in very fine droplets.

  • Characterization: Analyze the resulting nanoemulsion for its physicochemical properties.

Expert Insights: The cooling rate is a critical parameter in the PIT method. Faster cooling generally leads to smaller and more uniform droplets.

Protocol 4: Spontaneous Emulsification (Solvent Displacement)

This method involves dissolving the oil phase and this compound in a water-miscible organic solvent (e.g., ethanol, acetone). This organic phase is then added to the aqueous phase under gentle stirring. The rapid diffusion of the solvent into the aqueous phase leads to the spontaneous formation of nano-sized oil droplets.

Step-by-Step Protocol:

  • Organic Phase Preparation: Dissolve the oil phase and this compound in a suitable water-miscible solvent.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a hydrophilic co-surfactant.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under gentle magnetic stirring. The nanoemulsion forms spontaneously.

  • Solvent Removal (Optional): If necessary, the organic solvent can be removed by evaporation under reduced pressure.

  • Characterization: Characterize the final nanoemulsion.

Quantitative Data: Formulation and Characterization Parameters

The following tables provide representative data for nanoemulsion formulations. Note that these are illustrative examples, and optimization is necessary for specific applications.

Table 1: Exemplar Formulation Compositions for this compound-Based Nanoemulsions

ComponentFunctionConcentration Range (% w/w)
Oil Phase (e.g., MCT Oil)Carrier for API5 - 20
This compound Primary Surfactant 2 - 10
Co-surfactant (e.g., Ethanol)Co-surfactant5 - 15
Aqueous PhaseContinuous Phaseq.s. to 100

Table 2: Key Physicochemical Characterization Parameters for Nanoemulsions

ParameterTechniqueTypical ValuesSignificance
Mean Droplet SizeDynamic Light Scattering (DLS)20 - 200 nmInfluences stability, bioavailability, and appearance.[12][13]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3Indicates the uniformity of droplet size distribution.[12][13]
Zeta PotentialElectrophoretic Light Scattering> ±30 mVPredicts long-term stability against coalescence.[14]
MorphologyTransmission Electron Microscopy (TEM)Spherical dropletsVisual confirmation of droplet shape and size.[15]
StabilityDLS, Visual ObservationStable for months at 4°C and 25°CAssesses shelf-life under different storage conditions.[1][16]

Characterization of this compound-Based Nanoemulsions

Thorough characterization is essential to ensure the quality, efficacy, and stability of the nanoemulsion formulation.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

Dynamic Light Scattering (DLS) is the most common technique for measuring the mean droplet size and PDI. A narrow size distribution (low PDI) is generally desirable for uniformity and predictable performance.[13]

2. Zeta Potential Measurement:

Zeta potential is a measure of the surface charge of the droplets and is a critical indicator of the stability of the colloidal system. A high absolute zeta potential value (> ±30 mV) indicates strong electrostatic repulsion between droplets, which helps to prevent aggregation and coalescence.[14]

3. Morphological Analysis:

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoemulsion droplets, confirming their size, shape, and morphology.[15]

4. Stability Studies:

The long-term stability of the nanoemulsion should be assessed under various storage conditions (e.g., different temperatures).[16] This involves monitoring changes in droplet size, PDI, and zeta potential over time. Any signs of phase separation, creaming, or sedimentation should also be noted.

Conclusion and Future Directions

This compound is a promising non-ionic surfactant for the formulation of stable and effective nanoemulsions for a wide range of applications, particularly in drug delivery.[3] The choice of preparation method—high-energy or low-energy—will depend on the specific requirements of the formulation, including the sensitivity of the API to heat and shear. The protocols and insights provided in these application notes serve as a robust starting point for the development and optimization of this compound-based nanoemulsions. Further research should focus on determining the precise HLB and critical micelle concentration of this compound to enable more precise formulation design.

References

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Application Notes and Protocols: Leveraging 2-(Octadecyloxy)ethanol in the Formulation of Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Lipid Nanoparticle Design with 2-(Octadecyloxy)ethanol

Solid Lipid Nanoparticles (SLNs) have emerged as a robust and versatile platform for drug delivery, offering enhanced bioavailability, controlled release, and protection of encapsulated active pharmaceutical ingredients (APIs).[1][2][3][4] The choice of the solid lipid matrix is a critical determinant of the final nanoparticle's physicochemical properties, stability, and in vivo performance.[5][6] Traditionally, lipids such as triglycerides, fatty acids, and waxes have been the materials of choice.[7] This guide introduces this compound, a versatile amphiphilic compound, as a strategic component in the formulation of SLNs.

This compound, characterized by a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group, possesses unique surfactant properties.[8] This dual nature makes it an intriguing candidate not just as a potential stabilizer but as a core lipid component that can influence drug solubility, nanoparticle surface properties, and overall stability.[8][9] Its incorporation into SLN formulations can lead to advanced drug delivery vehicles with modified surface characteristics.[8] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the formulation of SLNs. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in scientific principles to ensure the development of self-validating and reproducible nanoparticle systems.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for designing successful SLN formulations. Its amphiphilicity is a key advantage, potentially enhancing the encapsulation of both hydrophobic and to some extent, amphiphilic drugs.[8] The melting point is particularly crucial as it dictates the temperature parameters for hot homogenization techniques.

PropertyValueSource
Chemical Name This compound[10]
CAS Number 2136-72-3[10]
Molecular Formula C20H42O2[10]
Molecular Weight 314.54 g/mol [10]
Melting Point 37-39 °C / 51.25 °C[11][12]
Appearance Solid[11]
Solubility Soluble in water[11]
Key Feature Amphiphilic nature with surfactant properties[8]

Note: The reported melting point varies across sources, which is common for such compounds. It is advisable to perform in-house differential scanning calorimetry (DSC) to determine the exact melting point of the specific batch being used.

The Role of this compound in SLN Formulation: A Mechanistic Perspective

The unique molecular structure of this compound offers several advantages in the context of SLN formulation:

  • Enhanced Drug Solubilization: Its amphiphilic nature can improve the solubility and bioavailability of poorly water-soluble drugs, a key function of pharmaceutical intermediates.[8] The hydrophobic octadecyl chain can interact with lipophilic drugs, while the hydrophilic ethanol head group can interface with the aqueous phase, potentially creating a favorable microenvironment for drug encapsulation near the nanoparticle surface.

  • Surface Modification: When incorporated into the lipid matrix, the hydrophilic head groups of this compound are likely to orient towards the aqueous phase. This can create a hydrophilic shield on the nanoparticle surface, which may contribute to steric stabilization and prevent aggregation.[13] This is analogous to the function of PEGylated lipids in providing "stealth" characteristics to nanoparticles, potentially leading to prolonged circulation times.[13]

  • Impact on Crystallinity: The presence of the ethanol head group may disrupt the crystalline order of the solid lipid core. This can be advantageous in preventing drug expulsion during storage, a common issue with highly crystalline lipid matrices.[14][15] A less ordered crystal lattice can create more imperfections, providing ample space to accommodate drug molecules.[14]

Experimental Protocols for SLN Formulation

The following protocols are designed to be comprehensive and self-validating, with explanations for each critical step.

Protocol 1: High-Pressure Homogenization (HPH)

HPH is a widely used and reliable method for producing SLNs with a narrow particle size distribution and is amenable to large-scale production.[1][2][16] The process involves the homogenization of a hot oil-in-water pre-emulsion under high pressure.

Caption: High-Pressure Homogenization Workflow for SLN Production.

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound (e.g., 5-10% w/v of the final dispersion).[1]

    • If encapsulating a lipophilic drug, dissolve it in the molten this compound.

    • Heat the mixture to approximately 5-10°C above the melting point of this compound (e.g., 60-65°C).[1] This ensures the lipid is in a completely molten state, facilitating uniform drug distribution.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a suitable surfactant (e.g., Poloxamer 188, Tween® 80 at 1-2.5% w/v). The choice of surfactant is critical for the stability of the pre-emulsion and the final SLN dispersion.[17]

    • Heat the aqueous phase to the same temperature as the lipid phase. Maintaining an equal temperature prevents premature lipid solidification.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax®).[18]

    • Homogenize for 5-10 minutes to form a coarse oil-in-water emulsion. A stable pre-emulsion is crucial for obtaining nanoparticles with a small and uniform particle size in the subsequent step.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[2] The high pressure and cavitation forces reduce the size of the emulsion droplets to the nanometer range. The number of cycles and pressure should be optimized to achieve the desired particle size and polydispersity index (PDI).[16]

  • Cooling and Nanoparticle Formation:

    • The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring.[16] This controlled cooling allows the lipid to recrystallize, forming solid lipid nanoparticles. Rapid cooling can sometimes lead to less stable polymorphic forms of the lipid.[19]

Protocol 2: Microemulsion Technique

The microemulsion method is another common technique that involves the formation of a thermodynamically stable, transparent microemulsion which is then diluted in a cold aqueous phase to precipitate the SLNs.[1][20] This method can produce very small nanoparticles.[21]

Caption: Microemulsion Technique Workflow for SLN Production.

  • Preparation of the Hot Microemulsion:

    • Melt the this compound at 60-65°C. If applicable, dissolve the drug in the molten lipid.

    • In a separate vessel, prepare an aqueous phase containing a surfactant (e.g., lecithin) and a co-surfactant (e.g., butanol, ethanol).[7][20] The ratio of surfactant to co-surfactant is critical and often requires optimization using pseudoternary phase diagrams.[20]

    • Heat the aqueous phase to the same temperature as the molten lipid.

    • Add the aqueous phase to the molten lipid under gentle stirring until a clear, transparent microemulsion is formed.[7] The formation of a clear solution indicates the formation of a stable microemulsion.

  • Precipitation of SLNs:

    • Prepare a cold aqueous solution (2-10°C) in a separate beaker, typically with a volume 25 to 50 times greater than the hot microemulsion.[1]

    • Disperse the hot microemulsion into the cold water under gentle magnetic stirring.[20] The rapid cooling and dilution cause the lipid to precipitate, forming SLNs. The rate of addition of the microemulsion to the cold water can influence the final particle size.

Characterization of this compound-Based SLNs

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated SLNs.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and PDI of nanoparticles in a dispersion. The PDI is a measure of the width of the particle size distribution. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.

  • Expected Outcome: For parenteral administration, a particle size in the range of 100-400 nm is generally desirable.[16] A PDI value below 0.3 indicates a narrow and homogenous particle size distribution.[5] The zeta potential is a key indicator of colloidal stability; a value of ±30 mV or greater is generally considered to confer good stability due to electrostatic repulsion between particles.[16] Given the hydrophilic head group of this compound, a slightly negative or near-neutral zeta potential might be expected, depending on the surfactant used.

Entrapment Efficiency and Drug Loading
  • Method: To determine the entrapment efficiency (EE) and drug loading (DL), the SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous phase. The amount of free drug in the supernatant is then quantified using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

  • Expert Insight: The amphiphilic nature of this compound may lead to a higher drug loading capacity for certain drugs compared to purely lipophilic lipids.[8]

Crystallinity and Thermal Behavior
  • Method: Differential Scanning Calorimetry (DSC) is used to assess the melting behavior and crystallinity of the SLNs. By comparing the thermograms of the bulk lipid, the physical mixture of drug and lipid, and the SLN dispersion, one can gain insights into the physical state of the drug and the lipid matrix within the nanoparticles.

  • Expected Outcome: A decrease in the melting point and enthalpy of fusion of the lipid in the SLN formulation compared to the bulk lipid suggests the presence of a less ordered crystalline structure or amorphous domains.[15] This is often desirable as it can lead to higher drug loading and reduced drug expulsion.[14]

Morphology
  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the SLNs.

  • Expected Outcome: SLNs are typically spherical in shape.[6] TEM can also provide information on the particle size and size distribution, which can be correlated with DLS data.

Stability Assessment

The long-term stability of the SLN formulation is a critical parameter for its potential clinical translation.

  • Method: Store the SLN dispersion at different temperatures (e.g., 4°C, 25°C) for a predefined period (e.g., 3-6 months).[22] At regular intervals, withdraw samples and analyze them for any changes in particle size, PDI, zeta potential, and entrapment efficiency.[5]

  • Expert Insight: The incorporation of this compound, with its potential for steric stabilization, may enhance the long-term physical stability of the SLN dispersion.[13] However, it is also important to monitor for any signs of drug leakage or lipid recrystallization over time.[15] Lyophilization can be explored as a strategy to enhance long-term stability, though cryoprotectants may be necessary.[22][23]

Conclusion and Future Perspectives

This compound presents a compelling option for the formulation of advanced solid lipid nanoparticles. Its unique amphiphilic structure offers the potential for enhanced drug loading, improved stability, and modified surface characteristics. The protocols and characterization strategies outlined in this guide provide a robust framework for researchers to explore the full potential of this versatile lipid. Further research should focus on optimizing formulations for specific drugs, evaluating the in vitro drug release kinetics, and conducting in vivo studies to assess the biocompatibility and pharmacokinetic profile of these novel nanoparticle systems. The rational design of SLNs using innovative lipids like this compound will undoubtedly pave the way for the next generation of effective and targeted drug delivery systems.

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Application of 2-(Octadecyloxy)ethanol in Gene Delivery Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-(Octadecyloxy)ethanol in gene delivery research. This document outlines its role in the formulation of lipid nanoparticles (LNPs), provides detailed protocols for their preparation and characterization, and discusses the scientific rationale behind its use.

Introduction: The Emerging Role of this compound in Gene Therapeutics

The landscape of modern medicine is being revolutionized by gene therapies, which hold the promise of treating a myriad of genetic disorders, cancers, and infectious diseases.[1][2] The success of these therapies is intrinsically linked to the development of safe and effective delivery vectors.[3] Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA).[3][4] The composition of these LNPs is a critical determinant of their stability, efficacy, and safety.[5][6]

This compound, a versatile amphiphilic molecule, is gaining attention for its potential applications in advanced drug delivery systems.[7] Characterized by a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group, it possesses significant surfactant properties.[7][8] These properties make it an ideal candidate for incorporation into complex formulations like LNPs, where it can contribute to the overall stability and delivery efficiency of the genetic payload.[7] This guide will delve into the specific applications and methodologies for utilizing this compound in the cutting-edge field of gene delivery.

Physicochemical Properties and Rationale for Use

This compound, also known as ethylene glycol monooctadecyl ether, is a non-ionic surfactant.[8] Its chemical structure and properties are summarized in the table below.

PropertyValueSource
Chemical Formula C20H42O2[9][10]
Molecular Weight 314.5463 g/mol [9][10]
Appearance White solid[11]
Key Feature Amphiphilic nature[7]
Synonyms 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether[9][11]

The amphiphilic nature of this compound is the primary driver for its application in LNP formulations.[7] In the context of a lipid nanoparticle, which is typically composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, this compound can act as a crucial component that influences the particle's characteristics.[3][12]

Causality behind Experimental Choices:

  • Enhanced Stability: The surfactant properties of this compound can aid in the formation of stable emulsions during the LNP manufacturing process, preventing aggregation and ensuring a uniform particle size distribution.[7]

  • Modulation of Bilayer Fluidity: The integration of this compound into the lipid bilayer can influence its fluidity, which in turn can affect the encapsulation efficiency of the nucleic acid payload and its subsequent release into the cytoplasm of target cells.

  • Improved Encapsulation: By acting as a co-surfactant, it can help to create a more favorable environment for the encapsulation of large, negatively charged nucleic acid molecules within the core of the LNP.

The following diagram illustrates the hypothetical structure of a lipid nanoparticle incorporating this compound.

Caption: Hypothetical structure of an LNP with this compound.

Experimental Protocols

The following protocols provide a framework for the formulation and characterization of LNPs incorporating this compound for gene delivery applications.

Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the lipid components for LNP formulation.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper phospholipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • This compound

  • 200 proof ethanol

Procedure:

  • Individually weigh the required amount of each lipid and this compound.

  • Dissolve each component in 200 proof ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex each solution until the lipid is completely dissolved.

  • Store the stock solutions in amber glass vials at -20°C to prevent degradation.

Formulation of LNPs using Microfluidic Mixing

Objective: To formulate nucleic acid-loaded LNPs with a controlled size and high encapsulation efficiency.[13][14]

Materials:

  • Lipid stock solutions (from Protocol 3.1)

  • Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes

Procedure:

  • Prepare the Lipid Mixture: In a sterile glass vial, combine the lipid stock solutions and the this compound stock solution in the desired molar ratio. A representative molar ratio could be: Ionizable lipid:Helper phospholipid:Cholesterol:PEGylated lipid:this compound of 50:10:38.5:1.0:0.5. Add 200 proof ethanol to achieve the final desired total lipid concentration.

  • Prepare the Nucleic Acid Solution: Dilute the nucleic acid stock in the low pH buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the nucleic acid solution into another.

    • Set the flow rates on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:ethanolic).

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Dialysis: Immediately after formulation, dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial as residual ethanol can destabilize the LNPs.[15]

The following diagram illustrates the microfluidic mixing workflow.

Microfluidic_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification Lipid_Mix Lipid & this compound in Ethanol Syringe_Pump Syringe Pump Lipid_Mix->Syringe_Pump NA_Solution Nucleic Acid in Aqueous Buffer NA_Solution->Syringe_Pump Microfluidic_Chip Microfluidic Chip Syringe_Pump->Microfluidic_Chip Controlled Flow Dialysis Dialysis (Buffer Exchange) Microfluidic_Chip->Dialysis Self-Assembly Final_LNPs Characterized LNPs Dialysis->Final_LNPs

Caption: Workflow for LNP formulation via microfluidic mixing.

Physicochemical Characterization of LNPs

Objective: To determine the critical quality attributes of the formulated LNPs.[4][16]

ParameterMethodInstrumentPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)ZetasizerTo ensure a uniform and appropriate size for cellular uptake.
Zeta Potential Electrophoretic Light Scattering (ELS)ZetasizerTo assess surface charge, which influences stability and interaction with cells.
Encapsulation Efficiency RiboGreen AssayFluorescence SpectrophotometerTo quantify the amount of nucleic acid successfully encapsulated within the LNPs.
Lipid Composition Analysis UHPLC with Charged Aerosol Detection (CAD)UHPLC-CAD SystemTo confirm the ratio of lipid components and this compound in the final formulation.[5][6]
In Vitro and In Vivo Evaluation

Objective: To assess the gene delivery efficiency and safety of the formulated LNPs.

In Vitro Studies:

  • Cell Culture: Culture appropriate cell lines (e.g., HeLa, HEK293).

  • Transfection: Treat the cells with varying concentrations of the LNP-encapsulated nucleic acid.

  • Assessment of Gene Knockdown/Protein Expression:

    • For siRNA LNPs, measure the target mRNA levels using qPCR or protein levels using Western blotting.

    • For mRNA LNPs, measure the expression of the encoded protein using methods like fluorescence microscopy (for fluorescent proteins) or ELISA.

  • Cytotoxicity Assay: Evaluate the viability of the cells after treatment using assays like MTT or LDH to assess the safety of the formulation.

In Vivo Studies:

  • Animal Model: Select an appropriate animal model for the disease under investigation.

  • Administration: Administer the LNPs to the animals via a suitable route (e.g., intravenous injection).

  • Biodistribution: Analyze the distribution of the LNPs in different organs.

  • Efficacy Assessment: Measure the therapeutic outcome (e.g., tumor regression, restoration of protein function).

  • Toxicity Studies: Monitor the animals for any adverse effects and perform histological analysis of major organs.

It is important to note that in vitro results may not always directly correlate with in vivo outcomes.[17] Therefore, both types of studies are essential for a comprehensive evaluation of the LNP formulation.

Conclusion and Future Perspectives

This compound presents a promising avenue for the optimization of lipid nanoparticle-based gene delivery systems. Its amphiphilic nature and surfactant properties can be leveraged to enhance the stability and efficiency of these nanocarriers. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this molecule in their own LNP formulations. Future research should focus on systematically evaluating the impact of varying concentrations of this compound on LNP performance, both in vitro and in vivo, to fully elucidate its role and unlock its potential in the development of next-generation gene therapies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science.
  • National Institute of Standards and Technology. Ethanol, 2-(octadecyloxy)-. NIST Chemistry WebBook.
  • LGC Standards. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Synthesis and Purification of this compound.
  • MDPI. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
  • CD BioSustainable-Green Chemistry. This compound.
  • National Institute of Standards and Technology. Ethanol, 2-(octadecyloxy)-. NIST Chemistry WebBook.
  • MDPI. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.
  • ResearchGate. Analytical techniques used in this study for the characterisation of lipid nanoparticles in order of increasing resolution, annotated with respective CQAs.
  • JoVE. Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview.
  • NIH. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC.
  • MDPI. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application.
  • Thermo Fisher Scientific. AN000465 Characterization of lipid nanoparticle (LNP) composition using UHPLC-CAD.
  • Semantic Scholar. Lipid Nanoparticles Enabling Gene Therapies: From Concepts to Clinical Utility.
  • PubMed. Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector.
  • ResearchGate. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education.
  • PubMed Central. Lipid nanoparticles: Composition, formulation, and application - PMC.
  • NanoMedicines Research Group. Lipid Nanoparticles Enabling Gene Therapies: From Concepts to Clinical Utility.
  • NIH. Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico.

Sources

Application Notes and Protocols for 2-(Octadecyloxy)ethanol as a Non-Ionic Surfactant in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gentle Giant for Your Cells

In the intricate world of cell culture, maintaining the delicate balance between experimental efficacy and cellular integrity is paramount. The choice of a surfactant, a key component in many protocols, can be the difference between groundbreaking results and a compromised experiment. 2-(Octadecyloxy)ethanol, a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family, emerges as a powerful yet gentle tool for a range of cell-based applications. Its unique amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic ethanol headgroup, allows for effective disruption of lipid bilayers while minimizing the harsh, denaturing effects often associated with ionic detergents.[1] This makes it an ideal candidate for applications requiring the preservation of protein structure and function, such as the solubilization of membrane proteins and the formulation of drug delivery systems.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in cell culture, empowering researchers to harness its full potential while ensuring the scientific integrity of their work.

Physicochemical Properties: Understanding the Tool

A thorough understanding of the physicochemical properties of this compound is crucial for optimizing its use in your experiments. These properties dictate its behavior in aqueous solutions and its interaction with cellular components.

PropertyValue/DescriptionSignificance in Cell Culture
Molecular Formula C₂₀H₄₂O₂Provides basic information about the molecule's composition.
Molecular Weight 314.54 g/mol [2]Essential for calculating molar concentrations for precise experimental design.
Appearance White to off-white solidImportant for visual identification and assessing purity.
Solubility Soluble in waterEnables easy preparation of stock solutions and buffers for cell culture applications.[2]
Critical Micelle Concentration (CMC) Estimated to be in the low micromolar (µM) range. The CMC of polyoxyethylene alkyl ethers is influenced by the length of the alkyl chain and the number of ethylene oxide units.[3]The CMC is the concentration at which surfactant monomers self-assemble into micelles.[3][4][5] Operating above the CMC is crucial for applications like membrane protein solubilization, while concentrations below the CMC may be preferred for other applications to minimize potential cytotoxicity.
Hydrophile-Lipophile Balance (HLB) Varies depending on the exact number of ethylene oxide units, but generally falls in a range suitable for oil-in-water emulsions.The HLB value indicates the surfactant's affinity for water or oil, which is a key consideration in formulating stable emulsions for drug delivery.
Chemical Stability Stable under typical cell culture conditions (pH, temperature).[6]Ensures consistent performance throughout the duration of the experiment.

Core Applications in Cell Culture

The unique properties of this compound lend themselves to several key applications in the research and drug development landscape.

Gentle Cell Lysis for Protein and Organelle Isolation

The primary goal of cell lysis is to disrupt the cell membrane to release intracellular contents while preserving their native structure and function. The non-ionic nature of this compound makes it an excellent choice for gentle lysis, particularly when studying sensitive proteins or intact organelles.

Mechanism of Action:

The hydrophobic octadecyl tail of this compound inserts into the lipid bilayer of the cell membrane, disrupting its integrity. As the concentration of the surfactant increases above its CMC, it forms mixed micelles with the membrane lipids and proteins, effectively solubilizing the membrane and releasing the cellular contents.

Diagram of Cell Lysis Workflow:

G cluster_0 Cell Preparation cluster_1 Lysis cluster_2 Clarification A Cultured Cells B Wash with PBS A->B C Add Lysis Buffer with This compound B->C D Incubate on Ice C->D E Centrifuge to Pellet Debris D->E F Collect Supernatant (Lysate) E->F

Caption: A generalized workflow for gentle cell lysis.

Protocol 1: Gentle Lysis of Adherent Mammalian Cells

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.5% - 1.0% (v/v) this compound. Prepare fresh and keep on ice.

  • Protease and phosphatase inhibitor cocktails (optional, but highly recommended).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • Cell Preparation:

    • Aspirate the culture medium from the adherent cells.

    • Wash the cells twice with ice-cold PBS.

  • Lysis:

    • Aspirate the final PBS wash completely.

    • Add the ice-cold Lysis Buffer to the cells. A general guideline is 500 µL for a 10 cm dish.

    • Incubate the dish on ice for 10-15 minutes with occasional gentle rocking.

  • Harvesting:

    • Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Downstream Processing:

    • The clarified lysate is now ready for downstream applications such as protein quantification (e.g., BCA assay), immunoprecipitation, or Western blotting.

Solubilization of Membrane Proteins

Membrane proteins, embedded within the lipid bilayer, are notoriously difficult to study due to their hydrophobic nature. Effective solubilization is the first critical step in their purification and characterization. This compound, with its ability to mimic the lipid environment, can effectively extract membrane proteins while preserving their structural integrity.[7][8]

Key Considerations for Membrane Protein Solubilization:

  • Detergent-to-Protein Ratio: A crucial parameter is the ratio of detergent to protein. A higher ratio is generally required for complete solubilization.

  • Lipid Environment: For some membrane proteins, the presence of specific lipids is essential for their stability and function. Co-solubilization with lipids may be necessary.

  • Temperature and pH: These parameters should be optimized for each specific protein to ensure maximal stability.

Diagram of Membrane Protein Solubilization:

G cluster_0 Native State cluster_1 Solubilization cluster_2 Purified State A Membrane Protein in Lipid Bilayer B Addition of This compound A->B C Formation of Mixed Micelles B->C D Protein-Detergent Complex C->D Purification

Caption: Solubilization of a membrane protein.

Protocol 2: Solubilization of a Target Membrane Protein

Materials:

  • Solubilization Buffer: 20 mM HEPES (pH 7.5), 200 mM NaCl, 10% glycerol, and a concentration series of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% v/v). Prepare fresh and keep on ice.

  • Cell pellet expressing the target membrane protein.

  • Dounce homogenizer or sonicator.

  • Ultracentrifuge.

Procedure:

  • Membrane Preparation:

    • Resuspend the cell pellet in a hypotonic buffer and disrupt the cells using a Dounce homogenizer or sonicator.

    • Centrifuge at a low speed to remove nuclei and unbroken cells.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Solubilization:

    • Resuspend the membrane pellet in the Solubilization Buffer containing the desired concentration of this compound.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Clarification:

    • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Analysis:

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting with an antibody against the target protein to determine the optimal solubilization concentration of this compound.

Formulation of Drug Delivery Systems

The amphiphilic nature of this compound makes it a valuable excipient in the formulation of drug delivery systems, such as liposomes and nanoemulsions, particularly for hydrophobic drugs.[1] The ethanol injection method is a common technique for preparing liposomes.[9][10]

Principle of Ethanol Injection Method:

Lipids and the drug are dissolved in ethanol. This ethanolic solution is then rapidly injected into an aqueous phase, causing the lipids to self-assemble into vesicles, encapsulating the drug. This compound can be incorporated into the lipid mixture to enhance the stability and drug-loading capacity of the resulting liposomes.

Diagram of Liposome Formulation:

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Formation A Lipids + Drug + This compound in Ethanol C Rapid Injection A->C B Buffer B->C D Self-Assembly C->D E Drug-Loaded Liposomes D->E

Caption: Ethanol injection method for liposome preparation.

Protocol 3: Preparation of Drug-Loaded Liposomes

Materials:

  • Phospholipids (e.g., phosphatidylcholine).

  • Cholesterol.

  • This compound.

  • Hydrophobic drug of interest.

  • Ethanol (absolute).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Syringe and needle.

  • Stir plate and magnetic stir bar.

Procedure:

  • Lipid/Drug Solution Preparation:

    • Dissolve the phospholipids, cholesterol, this compound, and the hydrophobic drug in ethanol in a glass vial.

  • Injection:

    • Place the aqueous buffer in a beaker on a stir plate and stir at a constant rate.

    • Draw the lipid/drug solution into a syringe.

    • Rapidly inject the ethanolic solution into the stirring aqueous buffer.

  • Vesicle Formation:

    • Allow the mixture to stir for 30-60 minutes to allow for the self-assembly of liposomes and the evaporation of ethanol.

  • Purification and Characterization:

    • The resulting liposome suspension can be further processed (e.g., by extrusion to obtain a uniform size) and purified (e.g., by dialysis or gel filtration to remove unencapsulated drug).

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Cytotoxicity and Best Practices

While non-ionic surfactants are generally considered milder than their ionic counterparts, it is crucial to determine the optimal, non-toxic working concentration of this compound for your specific cell line and application.

General Cytotoxicity Profile:

Studies on various polyoxyethylene alkyl ethers suggest that their cytotoxicity is dependent on the concentration and the cell type.[11] It is imperative to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line.

Protocol 4: Determining the Cytotoxicity of this compound

Materials:

  • Your mammalian cell line of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • 96-well cell culture plates.

  • Cell viability assay kit (e.g., MTT, XTT, or a luminescent ATP-based assay).[12][13][14][15]

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.01% to 2.0% (v/v).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the surfactant. Include a vehicle control (medium only).

  • Incubation:

    • Incubate the plate for a period relevant to your intended application (e.g., 15-30 minutes for cell lysis, or 24-48 hours for drug delivery studies).

  • Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Best Practices for Using this compound:

  • Always work on ice during cell lysis and protein extraction to minimize enzymatic degradation.

  • Optimize the concentration of this compound for each new cell line and application.

  • Include appropriate controls in all experiments.

  • Store the this compound stock solution as recommended by the manufacturer, typically at 2-8°C.[2]

Conclusion: A Versatile Surfactant for Advancing Your Research

This compound offers a compelling combination of efficacy and gentleness, making it a valuable addition to the toolkit of any researcher working with cell cultures. Its versatility in applications ranging from mild cell lysis and membrane protein solubilization to the formulation of sophisticated drug delivery systems underscores its potential to facilitate a wide array of scientific investigations. By understanding its fundamental properties and adhering to optimized protocols, scientists can confidently employ this non-ionic surfactant to achieve their experimental goals while preserving the integrity of their precious cellular samples.

References

  • G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. (URL: [Link])

  • Critical micelle concentration. Wikipedia. (URL: [Link])

  • Polyoxyethylene Alkyl Ethers. (URL: [Link])

  • This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Critical Micelle Concentration (CMC). Nanoscience Instruments. (URL: [Link])

  • G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. University of Birmingham's Research Portal. (URL: [Link])

  • GPCR Solubilization and Stabilization Solution to Simplify GPCR Research. Labinsights. (URL: [Link])

  • Cellular toxicity of surfactants used as herbicide additives. PubMed. (URL: [Link])

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. (URL: [Link])

  • Determination of CMC of cationic tenside in aqueous and mixed water-alcohol solutions. (URL: [Link])

  • This compound. CD BioSustainable-Green Chemistry. (URL: [Link])

  • Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification. (URL: [Link])

  • GPCR Solubilization and Quality Control. ETH Research Collection. (URL: [Link])

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. (URL: [Link])

  • Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. PMC. (URL: [Link])

  • What is critical micelle concentration?. Biolin Scientific. (URL: [Link])

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (URL: [Link])

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. (URL: [Link])

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. (URL: [Link])

  • Screening Assessment Poly(alkoxylates/ethers) Group. Environment and Climate Change Canada Health Canada. (URL: [Link])

  • Polyoxyethylene Alkyl Ethers. (URL: [Link])

  • Orchid Academia Siraha - Vol. 1, Issue 1, Dec. 2022: 91-102. ResearchGate. (URL: [Link])

  • Effect of Ethanol on Critical Micelle Concentration of Sodium Dodecylsulphate in Mixed Solvent Media at 308.15K by Conductometric Measurement. ResearchGate. (URL: [Link])

  • CMC for SDS as a function of mole fraction of ethanol at different temperatures …. ResearchGate. (URL: [Link])

Sources

Application Note & Protocols: Comprehensive Characterization of 2-(Octadecyloxy)ethanol Micelles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Characterizing 2-(Octadecyloxy)ethanol Micelles

This compound, a non-ionic surfactant, possesses an amphiphilic molecular structure with a long hydrophobic octadecyl chain and a hydrophilic ethanol headgroup.[1][2] This structure allows it to self-assemble into micelles in aqueous solutions, making it a valuable excipient in pharmaceutical formulations for enhancing the solubility and bioavailability of poorly water-soluble drugs.[1] A thorough characterization of these micelles is paramount for ensuring the quality, efficacy, and safety of such drug delivery systems. This application note provides a comprehensive guide with detailed protocols for the analytical techniques essential for characterizing this compound micelles.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and step-by-step methodologies. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

I. Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate and form micelles.[3][4] Accurate CMC determination is crucial as it dictates the optimal surfactant concentration for various applications.[5]

A. Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration increases because the surfactant monomers adsorb at the air-water interface. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[5][6][7] The CMC is the concentration at which this transition occurs.[4][5]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water (e.g., Milli-Q). The concentration should be well above the expected CMC.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of this compound.

  • Tensiometer Setup: Calibrate a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the platinum ring or plate is thoroughly cleaned before each measurement.[8]

  • Measurement:

    • Measure the surface tension of the high-purity water as a reference.

    • Measure the surface tension of each dilution, starting from the lowest concentration.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The resulting plot will show two linear regions. The intersection of the two extrapolated lines corresponds to the CMC.[6][9]

Causality of Experimental Choices:

  • High-Purity Water: Using high-purity water is essential to avoid interference from impurities that could affect surface tension measurements.

  • Logarithmic Concentration Scale: Plotting against the logarithm of concentration helps to clearly visualize the sharp transition at the CMC.

  • Temperature Control: Surface tension is temperature-dependent; therefore, all measurements should be performed at a constant and recorded temperature.

B. Fluorescence Spectroscopy Method

Principle: This technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[10][11] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment.[6] This change in the microenvironment leads to a shift in the fluorescence intensity ratio of specific vibronic bands (I1/I3 ratio for pyrene), which can be used to determine the CMC.[6][12]

Experimental Protocol:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Preparation of Surfactant Solutions: Prepare a series of this compound solutions in high-purity water with varying concentrations.

  • Addition of Pyrene: Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is low enough to avoid excimer formation. The final concentration of the organic solvent should be minimal to not affect micellization.

  • Equilibration: Allow the solutions to equilibrate for a sufficient time (e.g., overnight) in the dark to ensure the complete partitioning of pyrene.

  • Fluorescence Measurement:

    • Set the excitation wavelength for pyrene (typically around 335 nm).

    • Record the emission spectra for each sample.

    • Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I1/I3 ratio for each concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve.[12]

Causality of Experimental Choices:

  • Choice of Probe: Pyrene is a commonly used probe due to the high sensitivity of its I1/I3 ratio to the polarity of the surrounding environment.[10]

  • Low Probe Concentration: A low pyrene concentration is crucial to prevent the formation of pyrene excimers, which would interfere with the measurement.

  • Equilibration in the Dark: Pyrene is light-sensitive, and equilibration in the dark prevents photobleaching.

Table 1: Comparison of CMC Determination Methods

Technique Principle Advantages Disadvantages
Surface Tensiometry Change in interfacial tensionDirect, simple, and widely applicable to ionic and non-ionic surfactants.[6]Requires high instrument accuracy and is sensitive to impurities.[6][7]
Fluorescence Spectroscopy Change in probe's microenvironmentHigh sensitivity, requires small sample volumes.[10][11]Indirect method, the probe might influence micellization.

II. Micelle Size and Morphology

Understanding the size, size distribution, and shape of micelles is critical for their application in drug delivery, as these properties can influence drug loading, release kinetics, and in vivo fate.

A. Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution.[13][14] Smaller particles move faster, leading to more rapid fluctuations. The analysis of these fluctuations provides the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter of the micelles using the Stokes-Einstein equation.[13]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound at a concentration above its CMC in a suitable buffer or high-purity water. Filter the solution through a syringe filter (e.g., 0.22 µm) to remove dust and other large particles.

  • DLS Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Select the appropriate measurement parameters (e.g., temperature, scattering angle, viscosity of the solvent).

  • Measurement:

    • Transfer the filtered sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. Typically, multiple runs are averaged to obtain a reliable result.

  • Data Analysis:

    • The instrument software will provide the intensity-weighted, volume-weighted, and number-weighted size distributions.

    • The Z-average diameter and the Polydispersity Index (PDI) are key parameters to report. A PDI value below 0.3 generally indicates a monodisperse sample.

Causality of Experimental Choices:

  • Filtration: Filtering the sample is a critical step to remove dust and other contaminants that can cause significant scattering and lead to inaccurate results.

  • Temperature Control: The viscosity of the solvent is temperature-dependent, and since it is a parameter in the Stokes-Einstein equation, precise temperature control is essential for accurate size determination.[15][16]

  • Concentration Above CMC: The measurement must be performed at a concentration above the CMC to ensure the presence of micelles.

B. Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the morphology and size of micelles. A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound micelles (concentration above CMC).

  • Grid Preparation:

    • Place a drop of the micelle solution onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solution to adsorb for a few minutes.

  • Negative Staining:

    • Wick away the excess solution with filter paper.

    • Immediately apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid).

    • After a short incubation, wick away the excess stain.

  • Drying: Allow the grid to air-dry completely.

  • Imaging:

    • Load the grid into the TEM.

    • Acquire images at different magnifications.

  • Image Analysis: Use image analysis software to measure the diameters of a statistically significant number of micelles to determine the average size and size distribution.

Causality of Experimental Choices:

  • Negative Staining: Micelles are composed of light elements and have low contrast in TEM. Negative staining with heavy metal salts enhances the contrast by surrounding the micelles, making them appear as light objects against a dark background.[17]

  • Dilute Solution: Using a dilute solution prevents the aggregation of micelles on the TEM grid, allowing for the visualization of individual particles.

Table 2: Micelle Size and Morphology Characterization Techniques

Technique Information Obtained Advantages Disadvantages
Dynamic Light Scattering (DLS) Hydrodynamic diameter, size distribution (PDI)Fast, non-invasive, provides information about the sample in its native state.[14]Indirect measurement, sensitive to contaminants, provides an intensity-weighted average.
Transmission Electron Microscopy (TEM) Direct visualization of size, shape, and morphologyProvides direct visual evidence of micelle morphology.[18][19]Requires sample dehydration which may introduce artifacts, provides a number-weighted average.

III. Surface Charge (Zeta Potential)

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[20] For non-ionic surfactants like this compound, the zeta potential is expected to be close to neutral. However, slight charges can arise from the adsorption of ions from the solution onto the micelle surface.[21]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound micelles at a concentration above the CMC in the desired aqueous medium (e.g., water or a specific buffer).

  • Instrument Setup:

    • Use a zeta potential analyzer, which typically employs laser Doppler velocimetry.

    • Ensure the instrument is calibrated and the measurement cell is clean.

  • Measurement:

    • Inject the sample into the measurement cell.

    • Apply an electric field and measure the velocity of the micelles.

    • The instrument software calculates the electrophoretic mobility and then the zeta potential using the Henry equation.

  • Data Analysis:

    • The zeta potential is typically reported in millivolts (mV).

    • Measurements are usually repeated multiple times to ensure reproducibility.

Causality of Experimental Choices:

  • Choice of Medium: The ionic strength and pH of the medium can significantly influence the zeta potential.[20] Therefore, it is crucial to perform the measurement in the medium relevant to the intended application.

  • Cleanliness of the Cell: Any contamination in the measurement cell can affect the electrophoretic mobility and lead to erroneous results.

IV. Encapsulation Efficiency

For drug delivery applications, it is essential to quantify the amount of drug successfully encapsulated within the micelles. Encapsulation efficiency (EE) is a critical parameter for evaluating the performance of a micellar formulation.[22][23]

Principle: The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the micelles.[22] To determine this, the free, unencapsulated drug must be separated from the drug-loaded micelles.

Experimental Protocol:

  • Preparation of Drug-Loaded Micelles: Prepare the drug-loaded micelles by a suitable method (e.g., thin-film hydration, co-solvent evaporation).

  • Separation of Free Drug:

    • Centrifugation/Filtration: Use centrifugal filter units with a molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the larger micelles.

    • Dialysis: Dialyze the micellar solution against a large volume of the release medium to remove the unencapsulated drug.

  • Quantification of Encapsulated Drug:

    • Disrupt the micelles in the retained or dialyzed solution using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Quantify the amount of the drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[24]

  • Calculation of Encapsulation Efficiency:

    • The encapsulation efficiency is calculated using the following formula: EE (%) = (Mass of drug in micelles / Total mass of drug used) x 100

Causality of Experimental Choices:

  • Separation Method: The choice of separation method depends on the properties of the drug and the micelles. Centrifugal filters are rapid, but care must be taken to avoid drug adsorption to the membrane. Dialysis is a gentler method but is more time-consuming.

  • Validated Analytical Method: A validated and sensitive analytical method is crucial for the accurate quantification of the encapsulated drug.[22]

V. Visualization of Experimental Workflows

ExperimentalWorkflow cluster_CMC CMC Determination cluster_SizeMorphology Size & Morphology cluster_Stability Stability Assessment cluster_Efficacy Functional Efficacy ST Surface Tensiometry FS Fluorescence Spectroscopy DLS Dynamic Light Scattering (DLS) TEM Transmission Electron Microscopy (TEM) ZP Zeta Potential EE Encapsulation Efficiency MicellePrep Micelle Preparation (this compound) MicellePrep->ST MicellePrep->FS MicellePrep->DLS MicellePrep->TEM MicellePrep->ZP MicellePrep->EE

CMC_Determination_Workflow

DLS_TEM_Workflow

VI. Conclusion

The comprehensive characterization of this compound micelles is a critical step in the development of effective and reliable drug delivery systems. By employing the analytical techniques and protocols detailed in this guide—from determining the fundamental CMC to assessing size, morphology, surface charge, and encapsulation efficiency—researchers can gain a thorough understanding of their micellar formulations. This knowledge is indispensable for optimizing formulation parameters, ensuring product quality, and ultimately, advancing the development of novel therapeutics.

VII. References

  • AZoNano. (2005, May 6). Micelles Characterization By Zeta Potential Using the Zetasizer. Retrieved from [Link]

  • Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • Dove Medical Press. (2020, October 23). Comparative Encapsulation Efficiency of Lutein in Micelles Synthesized via Batch and High Throughput Methods. Retrieved from [Link]

  • Hilaris Publisher. (2016, May 30). Development and Validation of a Method for Determination of Encapsulation Efficiency of CPT-11/DSPE-mPEG2000 Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. Retrieved from [Link]

  • ResearchGate. (2017, July 11). Contrast Enhancement Method of Transmission Electron Microscopy in Visualization of Polymeric Micelles by Fluoride Addition and Staining. Retrieved from [Link]

  • ResearchGate. (2023, March 8). How to maximize encapsulation efficiency of a drug in micelles? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfactant micelle characterization using dynamic light scattering. Retrieved from [Link]

  • Frontiers. (2019, April 10). Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy. Retrieved from [Link]

  • National Institutes of Health. (2019, April 11). Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(octadecyloxy)- (CAS 2136-72-3). Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 8). Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs). Retrieved from [Link]

  • National Institutes of Health. (2024, July 16). Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration. Retrieved from [Link]

  • National Institutes of Health. (2021, July 7). Shape and Structure Formation of Mixed Nonionic–Anionic Surfactant Micelles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. Retrieved from [Link]

  • ResearchGate. (2013, August 13). Zeta potential of an emulsion stabilized by non-ionic surfactants? Retrieved from [Link]

  • PubMed. (n.d.). Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ transmission electron microscopy of micelle suspensions. Retrieved from [Link]

  • Muser. (n.d.). Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(octadecyloxy)-. Retrieved from [Link]

  • University of Connecticut. (n.d.). Protocol for Transmission Electron Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices | Request PDF. Retrieved from [Link]

  • CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Using electrophoresis to determine zeta potential of micelles and critical micelle concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Orchid Academia Siraha - Vol. 1, Issue 1, Dec. 2022: 91-102. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and evaluation of ethoxylated lauryl myristyl alcohol as non-ionic surfactants (surfethoxymers) | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Zeta (ζ) Potential for Micelle and Microemulsion. Retrieved from [Link]

  • MDPI. (n.d.). Development of Oleic Acid Composite Vesicles as a Topical Delivery System: An Evaluation of Stability, Skin Permeability, and Antioxidant and Antibacterial Activities. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Application Note 11 - Determination of Critical Micelle Concentration with DataPhysics DCAT Series. Retrieved from [Link]

  • PubMed. (2015, August 15). Size characterization of commercial micelles and microemulsions by Taylor dispersion analysis. Retrieved from [Link]

  • ResearchGate. (2023, February 15). (PDF) Surface and Thermodynamics Properties of Commercial Fatty-Alcohol Ethoxylate Surfactants. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(Octadecyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this long-chain ether alcohol. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

This compound is an amphiphilic molecule, possessing a long, nonpolar octadecyl chain and a polar hydroxyl head group. This dual nature dictates its solubility and chromatographic behavior, making its purification a unique challenge.

PropertyValueSignificance for Purification
Molecular Formula C20H42O2High carbon content contributes to its nonpolar character.
Molecular Weight 314.55 g/mol [1]Low volatility necessitates vacuum distillation.
Appearance White to off-white solidPhysical state at room temperature is important for handling and recrystallization.
Boiling Point ~413 °C (predicted at atmospheric pressure)[1]High boiling point confirms the need for vacuum distillation to prevent decomposition.
Solubility Soluble in organic solvents like hexane, ethyl acetate, and alcohols. Limited solubility in water.Crucial for selecting appropriate solvents for chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

If your this compound was synthesized via the Williamson ether synthesis, the most probable impurities are:

  • Unreacted 1-octadecanol: This is a common starting material and can be challenging to separate due to its similar long alkyl chain.

  • Unreacted 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol): These are typically more polar and easier to remove.

  • 1,1'-oxybis(octadecane) (di-octadecyl ether): This byproduct can form if the alkoxide of octadecanol reacts with another molecule of the octadecyl halide. It is significantly less polar than the desired product.

  • Residual base: Inorganic bases used in the synthesis (e.g., sodium hydride, potassium carbonate) need to be quenched and removed during workup.

  • Solvent residues: Solvents from the reaction and workup may be present.

Q2: My compound is a waxy solid. How should I handle it for purification?

For waxy solids like this compound, it is often beneficial to gently warm the crude material to a liquid or semi-solid state before loading it onto a chromatography column or dissolving it for recrystallization. This ensures homogeneous application and dissolution.

Q3: I'm seeing significant streaking on my TLC plates. What could be the cause?

Streaking on TLC plates for long-chain alcohols can be due to several factors:

  • Overloading: Applying too much sample can cause the spot to overload the stationary phase. Try applying a more dilute solution.

  • Inappropriate solvent system: If the solvent is not polar enough, the compound may not move from the baseline and will streak. Conversely, a too-polar solvent can cause it to move with the solvent front.

  • Strong interactions with silica: The hydroxyl group can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can sometimes mitigate this.

Troubleshooting Purification by Technique

Column Chromatography

Column chromatography is a primary method for purifying this compound.[2] However, its successful implementation requires careful optimization.

dot

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC 1. TLC Analysis (e.g., Hexane:EtOAc) Solvent 2. Select Solvent System (Rf ~0.3) TLC->Solvent Column 3. Pack Column (Silica Gel) Solvent->Column Load 4. Load Sample (minimal solvent) Elute 5. Elute with Solvent (isocratic or gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Distillation_Logic Start Crude this compound HighBP High Boiling Point? Start->HighBP Decomposition Risk of Decomposition? HighBP->Decomposition Yes AtmosphericDist Atmospheric Distillation (Not Recommended) HighBP->AtmosphericDist No (Unlikely) VacuumDist Use Vacuum Distillation Decomposition->VacuumDist Yes PureProduct Pure this compound VacuumDist->PureProduct

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Octadecyloxy)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(octadecyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.

Introduction to this compound Synthesis

This compound is a valuable non-ionic surfactant and key intermediate in the pharmaceutical and cosmetic industries, prized for its amphiphilic nature.[1] Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the sodium salt of 1-octadecanol (sodium 1-octadecanolate) reacts with 2-chloroethanol to yield the desired product.

However, the synthesis of this long-chain ether is not without its challenges. The primary obstacle is the poor solubility of the long-chain alkoxide in common organic solvents. This guide will provide detailed protocols and troubleshooting strategies to overcome this and other potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is primarily achieved through the Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism where the oxygen of the 1-octadecanolate anion acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.[2]

Q2: Why is the solubility of the 1-octadecanolate a challenge, and how can it be addressed?

A2: The long C18 alkyl chain of 1-octadecanol makes its corresponding sodium salt (sodium 1-octadecanolate) poorly soluble in many common aprotic polar solvents like THF. To overcome this, the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended.[4][5][6] The PTC facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with 2-chloroethanol occurs.[5]

Q3: What are the most common side reactions to be aware of?

A3: The most common side reaction is the E2 elimination of 2-chloroethanol, which can be promoted by the basicity of the alkoxide, leading to the formation of vinyl chloride and other byproducts.[2] Another potential side reaction is the formation of ethylene oxide from 2-chloroethanol under basic conditions.[1] Careful control of reaction temperature and the choice of base and solvent can help minimize these side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials (1-octadecanol and 2-chloroethanol), you can observe the disappearance of the reactants and the appearance of the product spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q5: What are the key safety precautions I should take when performing this synthesis?

A5: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-Chloroethanol is toxic and should be handled in a well-ventilated fume hood.[1] 1-Octadecanol can cause skin and eye irritation.[7] Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 1-octadecanol. 2. Poor solubility of the 1-octadecanolate. 3. Inactive 2-chloroethanol. 4. Reaction temperature is too low.1. Ensure a slight excess of a strong base (e.g., sodium hydride) is used and allow sufficient time for the deprotonation to complete. 2. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to the reaction mixture.[4][5] 3. Use freshly opened or properly stored 2-chloroethanol. 4. Gently heat the reaction mixture to the recommended temperature (e.g., 50-60 °C).
Presence of Unreacted 1-Octadecanol 1. Insufficient 2-chloroethanol. 2. Short reaction time.1. Use a slight excess of 2-chloroethanol (e.g., 1.1-1.2 equivalents). 2. Extend the reaction time and monitor the consumption of 1-octadecanol by TLC.
Formation of a Significant Amount of Side Products 1. Reaction temperature is too high, favoring elimination. 2. Strong basic conditions promoting side reactions of 2-chloroethanol.1. Maintain the reaction temperature within the optimal range (e.g., 50-60 °C). 2. Consider using a milder base if elimination is a major issue, although this may slow down the desired reaction.
Difficulties in Product Purification 1. The product and unreacted 1-octadecanol have similar polarities. 2. Emulsion formation during aqueous workup.1. Use column chromatography with a shallow gradient of a hexane/ethyl acetate eluent system to improve separation. 2. Use a saturated brine solution to break up emulsions during the workup.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using a Phase-Transfer Catalyst

This protocol is optimized for a laboratory-scale synthesis and employs a phase-transfer catalyst to enhance reaction efficiency.

Materials:

  • 1-Octadecanol (1.0 eq)

  • Sodium Hydroxide (1.2 eq)

  • 2-Chloroethanol (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene (as solvent)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octadecanol and tetrabutylammonium bromide in toluene.

  • Base Addition: Add powdered sodium hydroxide to the solution and stir the mixture vigorously.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup: After the reaction is complete (as indicated by the disappearance of 1-octadecanol on the TLC), cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Pack a glass column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 10%).

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Synthesis and Troubleshooting

Williamson Ether Synthesis Pathway for this compound

Williamson_Ether_Synthesis Octadecanol 1-Octadecanol (C18H37OH) Octadecanolate Sodium 1-Octadecanolate (C18H37ONa) Octadecanol->Octadecanolate Deprotonation Base Strong Base (e.g., NaOH) Base->Octadecanolate Product This compound (C18H37OCH2CH2OH) Octadecanolate->Product SN2 Attack Chloroethanol 2-Chloroethanol (ClCH2CH2OH) Chloroethanol->Product Byproduct Sodium Chloride (NaCl) PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Octadecanolate Solubilizes

Caption: The Williamson ether synthesis of this compound.

Troubleshooting Flowchart for Low Product Yield

Troubleshooting_Flowchart Start Low Product Yield Check_Deprotonation Check for complete deprotonation of alcohol Start->Check_Deprotonation Check_Solubility Is the alkoxide soluble? Check_Deprotonation->Check_Solubility Yes Solution_Base Use stronger base or increase reaction time Check_Deprotonation->Solution_Base No Check_Reagent_Activity Are reagents active? Check_Solubility->Check_Reagent_Activity Yes Solution_PTC Add Phase-Transfer Catalyst (e.g., TBAB) Check_Solubility->Solution_PTC No Check_Temperature Is reaction temperature optimal? Check_Reagent_Activity->Check_Temperature Yes Solution_Reagents Use fresh reagents Check_Reagent_Activity->Solution_Reagents No Solution_Temperature Adjust temperature to 50-60 °C Check_Temperature->Solution_Temperature No End Yield Improved Check_Temperature->End Yes Solution_Base->Check_Deprotonation Solution_PTC->Check_Solubility Solution_Reagents->Check_Reagent_Activity Solution_Temperature->Check_Temperature

Sources

Technical Support Center: Stabilizing 2-(Octadecyloxy)ethanol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Octadecyloxy)ethanol formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their experimental systems. By understanding the underlying physicochemical principles, you can design robust and stable formulations.

Understanding the Challenge: Phase Separation and Cloud Point

This compound, also known as Steareth-2, is a non-ionic surfactant widely used for its emulsifying, solubilizing, and wetting properties in pharmaceuticals, cosmetics, and various industrial applications.[1][2][3] It belongs to the family of fatty alcohol ethoxylates, which are synthesized by reacting a fatty alcohol (in this case, stearyl alcohol) with ethylene oxide.[4][5][6]

A common issue encountered with non-ionic surfactants like this compound is temperature-dependent phase separation. As the temperature of an aqueous solution of a non-ionic surfactant is raised, it can suddenly become turbid. This temperature is known as the cloud point (CP) .[7][8][9] Above the cloud point, the solution separates into two phases: a surfactant-rich phase and a water-rich phase.[7][10] This phenomenon is reversible; the solution becomes clear again upon cooling.[11][12]

The underlying mechanism for this phase separation is the dehydration of the hydrophilic polyoxyethylene chains of the surfactant as the temperature increases.[10] The hydrogen bonds between the water molecules and the ether oxygen atoms of the hydrophilic chains weaken with rising temperature, leading to decreased water solubility and subsequent micellar aggregation and phase separation.[10][11]

Troubleshooting Guide: Preventing Phase Separation

This section addresses common questions and issues related to phase separation in this compound formulations.

Q1: My this compound formulation has turned cloudy and is separating. What's happening?

A1: Your formulation has likely exceeded its cloud point. This is the critical temperature at which the non-ionic surfactant, this compound, is no longer fully soluble in the aqueous phase. The cloudiness you observe is the formation of a separate, surfactant-rich phase.[7][9][13] This is a common characteristic of non-ionic surfactants and is driven by the temperature-dependent hydration of their hydrophilic head groups.[10]

Q2: How can I prevent phase separation and increase the stability of my formulation at higher temperatures?

A2: To prevent phase separation, you need to increase the cloud point of your formulation. This can be achieved through several methods:

  • Addition of Hydrotropes or Co-solvents: Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water.[14] Adding hydrotropes like sodium xylene sulfonate or co-solvents such as propylene glycol, ethanol, or polyethylene glycols can significantly raise the cloud point.[9][15] These agents are thought to work by altering the structure of water and improving the hydration of the surfactant molecules.

  • Incorporation of an Ionic Surfactant: Adding a small amount of an ionic surfactant (e.g., sodium dodecyl sulfate) can increase the cloud point.[8][16] The ionic surfactant incorporates into the non-ionic micelles, imparting an electrostatic charge. The resulting repulsion between the charged mixed-micelles enhances their stability and solubility in water, thus increasing the cloud point.[16]

  • Modification of the Hydrophilic-Lipophilic Balance (HLB): The HLB of a surfactant is a measure of its degree of hydrophilicity or lipophilicity. By blending this compound with a more hydrophilic non-ionic surfactant (one with a longer polyoxyethylene chain), you can increase the overall HLB of the system, which generally leads to a higher cloud point.[5]

dot graph TD { A[Phase Separation Issue] --> B{Identify Cause}; B --> C[Exceeded Cloud Point]; C --> D{Select Stabilization Strategy}; D --> E[Add Hydrotrope/Co-solvent]; D --> F[Incorporate Ionic Surfactant]; D --> G[Adjust HLB with another Surfactant]; E --> H[Increased Formulation Stability]; F --> H; G --> H; }

A troubleshooting workflow for addressing phase separation.

Q3: Does the presence of salts or electrolytes affect the stability of my formulation?

A3: Yes, electrolytes can have a significant impact on the cloud point of non-ionic surfactants. The effect depends on the nature and concentration of the salt.

  • "Salting Out" Effect: Many salts, such as sodium chloride (NaCl), tend to lower the cloud point.[10][17] This is because the ions compete with the surfactant's hydrophilic chains for water molecules, leading to dehydration of the surfactant and promoting phase separation at a lower temperature.[17] The effectiveness of different ions in decreasing the cloud point often follows the Hofmeister series.[18]

  • "Salting In" Effect: Some salts, particularly those with large, polarizable anions like iodide (I-) or thiocyanate (CNS-), can increase the cloud point.[18][19]

It's important to note that at very low concentrations, some electrolytes might cause a slight increase in the cloud point before the "salting out" effect becomes dominant at higher concentrations.[7]

Additive Type General Effect on Cloud Point Examples
Hydrotropes/Co-solventsIncreasePropylene Glycol, Ethanol, Sodium Xylene Sulfonate[14][15]
Ionic SurfactantsIncreaseSodium Dodecyl Sulfate (SDS)[8][16]
More Hydrophilic Non-ionic SurfactantsIncreaseSurfactants with longer polyoxyethylene chains[5]
"Salting Out" ElectrolytesDecreaseNaCl, CaCl2, AlCl3[7]
"Salting In" ElectrolytesIncreaseNaI, NaSCN[18]
AlkanesDecreaseHexane, Decane[12]
Short-chain AlcoholsIncreaseMethanol, Ethanol[15]
Long-chain AlcoholsDecreaseHexanol, Decanol[12]

Table 1: Effect of various additives on the cloud point of non-ionic surfactant formulations.

Frequently Asked Questions (FAQs)

What is the chemical structure of this compound? this compound has the chemical formula C20H42O2.[20][21] It consists of a long, hydrophobic 18-carbon chain (octadecyl) attached to a short, hydrophilic diethylene glycol head.

dot graph G { node [shape=plaintext]; rankdir=LR; struct [label="CH3-(CH2)17-O-CH2-CH2-OH"]; }

Chemical structure of this compound.

How does the concentration of this compound affect phase separation? Increasing the concentration of a non-ionic surfactant can influence the cloud point. For some systems, a sharp rise in the cloud point is observed with increasing surfactant concentration beyond a certain point.[12]

Are there standard methods for determining the cloud point? Yes, several standard methods exist, such as ASTM D2500, although this is primarily for petroleum products.[22][23][24] For laboratory purposes, the cloud point is often determined visually by heating the solution in a controlled temperature water bath and recording the temperature at which turbidity first appears.[15][25] Automated instruments that detect the change in light transmission as the sample becomes cloudy are also available.[8]

What are some common trade names for this compound? this compound is often known by the trade name Brij™ S2.[2][26] The "S" indicates it is based on stearyl alcohol, and the number following it generally relates to the number of ethylene oxide units in the hydrophilic chain.

Experimental Protocols

Protocol 1: Determination of Cloud Point

Objective: To visually determine the cloud point of a this compound formulation.

Materials:

  • This compound formulation

  • Clear, sealed test tube or vial

  • Water bath with a temperature controller and a magnetic stirrer

  • Calibrated thermometer or thermocouple

  • Stir bar

Procedure:

  • Place a sample of the formulation (e.g., 1% w/v in water) into the test tube with a small stir bar.

  • Seal the test tube to prevent evaporation.

  • Place the test tube in the water bath.

  • Begin stirring the sample and the water bath.

  • Slowly heat the water bath at a controlled rate (e.g., 1°C per minute).

  • Continuously observe the sample for the first sign of turbidity.

  • The temperature at which the solution becomes cloudy is the cloud point.

  • To confirm, slowly cool the water bath and note the temperature at which the solution becomes clear again. The two temperatures should be very close.

Protocol 2: Evaluating the Efficacy of a Cloud Point Modifier

Objective: To assess the effect of an additive (e.g., a hydrotrope or co-solvent) on the cloud point of a this compound formulation.

Materials:

  • Base this compound formulation

  • Selected additive (e.g., propylene glycol)

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of formulations containing a fixed concentration of this compound (e.g., 1% w/v) and varying concentrations of the additive (e.g., 0%, 2%, 5%, 10% w/v propylene glycol).

  • For each formulation, determine the cloud point using the method described in Protocol 1.

  • Record the cloud point for each concentration of the additive.

  • Plot the cloud point temperature as a function of the additive concentration to determine its effectiveness in modifying the formulation's stability.

By systematically applying these troubleshooting strategies and experimental protocols, you can effectively prevent phase separation and develop stable, high-performance formulations based on this compound.

References

troubleshooting guide for 2-(Octadecyloxy)ethanol nanoemulsion instability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(Octadecyloxy)ethanol nanoemulsions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during your research and development. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and success of your nanoemulsion formulations.

Troubleshooting Guide: Addressing Nanoemulsion Instability

Instability in nanoemulsion formulations can manifest in various ways, from visible phase separation to subtle changes in particle size that can impact bioavailability and therapeutic efficacy. This section addresses common instability issues in a question-and-answer format, providing both the underlying scientific rationale and actionable solutions.

Question 1: My this compound nanoemulsion is showing signs of creaming (a white layer at the top). What is causing this and how can I fix it?

Answer:

Creaming is a form of gravitational separation where droplets with a lower density than the continuous phase migrate upwards.[1] In the case of an oil-in-water (O/W) nanoemulsion, the less dense this compound droplets will rise. While nanoemulsions are generally more resistant to this than conventional emulsions due to their small droplet size and the influence of Brownian motion, it can still occur, particularly with larger particle sizes or over extended storage periods.[1][2]

Underlying Causes and Solutions:

  • Insufficient Droplet Size Reduction: Larger droplets have a greater tendency to cream. The primary solution is to refine your homogenization process to achieve a smaller, more uniform droplet size.

  • Inadequate Viscosity of the Continuous Phase: A higher viscosity in the aqueous phase can impede the upward movement of the oil droplets.

Experimental Protocol to Mitigate Creaming:

  • Optimize High-Pressure Homogenization (HPH):

    • Increase Homogenization Pressure: Gradually increase the pressure in increments (e.g., from 100 MPa to 150 MPa) and analyze the resulting particle size. Higher pressure generally leads to smaller droplets.[3][4]

    • Increase Number of Homogenization Cycles: Processing the coarse emulsion through multiple passes (e.g., 3-8 cycles) can significantly reduce droplet size.[4] However, be aware that excessive cycles can sometimes lead to reagglomeration.[3]

  • Incorporate a Thickening Agent:

    • Add a biocompatible viscosity modifier to the aqueous phase. Examples include xanthan gum (0.1-0.5% w/v) or hyaluronic acid.

    • Prepare the aqueous phase with the thickening agent before the emulsification step.

    • Monitor the viscosity and ensure it is compatible with your intended application.

Question 2: I'm observing an increase in the average particle size of my nanoemulsion over time, leading to a broader size distribution (increased Polydispersity Index - PDI). What instability mechanism is at play?

Answer:

An increase in average particle size and PDI over time points to two likely culprits: Ostwald ripening or coalescence .

  • Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones.[5] Molecules of the dispersed phase (this compound) diffuse from smaller, higher-energy droplets through the continuous phase and deposit onto larger, lower-energy droplets. This process is more pronounced in polydisperse systems.[5]

  • Coalescence: This is the merging of two or more droplets to form a single, larger droplet.[1] This occurs when the interfacial film stabilizing the droplets is not robust enough to prevent them from fusing upon collision.

Visualizing Instability Mechanisms:

InstabilityMechanisms cluster_0 Initial Stable Nanoemulsion cluster_1 Instability Pathways cluster_2 Resulting Unstable State A Small Droplets C Ostwald Ripening A->C Diffusion B Uniform Size D Coalescence B->D Film Rupture E Increased Particle Size C->E D->E F Phase Separation E->F

Caption: Mechanisms of nanoemulsion destabilization.

Troubleshooting Strategies:

  • Optimize Surfactant and Co-surfactant System:

    • Surfactant Concentration: Ensure you are using an optimal concentration of your surfactant(s). Insufficient surfactant will result in incomplete coverage of the droplet surface, leading to coalescence.[6]

    • Hydrophilic-Lipophilic Balance (HLB): The HLB value of your surfactant system is critical. For O/W nanoemulsions, a higher HLB value (typically 8-18) is required.[7][8] You may need to blend surfactants to achieve the optimal HLB for this compound.

    • Co-surfactant Addition: A co-surfactant, such as a short-chain alcohol or glycol, can enhance the flexibility of the interfacial film, reduce interfacial tension, and improve stability.[9][10][11]

  • Control Polydispersity:

    • A narrow particle size distribution (low PDI, ideally < 0.2) is crucial to minimize Ostwald ripening.[12] This can be achieved through optimized homogenization as described in the previous answer.

  • Oil Phase Composition:

    • Consider adding a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride) to the this compound phase. This can create an osmotic pressure that counteracts the diffusion of the primary oil phase, thereby inhibiting Ostwald ripening.

Question 3: My nanoemulsion appears cloudy, and I can see visible aggregates. What is happening?

Answer:

Cloudiness and visible aggregates are indicative of flocculation , a process where droplets cluster together without merging.[1] While the individual droplets remain intact, the formation of these aggregates can lead to increased creaming or sedimentation and can be a precursor to coalescence.

Primary Cause and Solutions:

  • Insufficient Electrostatic or Steric Repulsion: The stability of a nanoemulsion relies on repulsive forces between droplets to prevent them from aggregating. This is primarily governed by the zeta potential.

    • Zeta Potential: This is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles.[12][13] A higher absolute zeta potential (typically > |30| mV) is generally required for good electrostatic stability.[12][14]

Troubleshooting Protocol for Flocculation:

  • Measure the Zeta Potential:

    • Use a Zetasizer or similar instrument to determine the zeta potential of your nanoemulsion.

    • If the absolute value is below 30 mV, you will likely need to modify your formulation.

  • Modify the Interfacial Charge:

    • Incorporate an Ionic Surfactant: If you are using only non-ionic surfactants, consider adding a small amount of an ionic surfactant (e.g., sodium dodecyl sulfate or a cationic surfactant, depending on the desired charge) to increase the surface charge of the droplets.[15]

    • Adjust the pH: The pH of the aqueous phase can significantly influence the surface charge of the droplets, especially if the surfactant or oil has ionizable groups. Systematically vary the pH and measure the corresponding zeta potential to find the region of maximum stability.

  • Enhance Steric Hindrance:

    • Use surfactants with long, hydrophilic polymer chains (e.g., Poloxamers or PEGylated surfactants). These chains extend into the aqueous phase and create a physical barrier that prevents droplets from getting too close to each other.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a this compound nanoemulsion?

A1: Generally, storing nanoemulsions at refrigerated temperatures (4°C) is recommended to slow down degradation processes like Ostwald ripening and chemical degradation.[16][17][18] Avoid freeze-thaw cycles, as the formation of ice crystals can disrupt the interfacial film and lead to irreversible aggregation. Some formulations may also be stable at room temperature (25°C).[16][17][18] It is crucial to perform long-term stability studies at different temperatures to determine the optimal storage conditions for your specific formulation.[19]

Q2: How can I perform an accelerated stability test on my nanoemulsion?

A2: Accelerated stability testing is a way to predict the long-term stability of your formulation in a shorter timeframe. Common methods include:[18][]

  • Centrifugation: Centrifuging the nanoemulsion at high speeds (e.g., 3000-5000 rpm for 30 minutes) can accelerate creaming or sedimentation.[19][] A stable formulation will show no signs of phase separation.

  • Heating-Cooling Cycles: Subjecting the nanoemulsion to several cycles of temperature changes (e.g., 4°C for 24 hours followed by 45°C for 24 hours) can reveal instabilities.[18][]

  • High-Temperature Storage: Storing the nanoemulsion at elevated temperatures (e.g., 40°C or 60°C) can accelerate degradation kinetics.[19]

After each stress test, the nanoemulsion should be re-characterized for particle size, PDI, and visual appearance.[19][]

Q3: What are the key characterization techniques I should be using for my nanoemulsion?

A3: A thorough characterization is essential to ensure the quality and stability of your nanoemulsion. The following techniques are fundamental:[12][][]

Parameter Technique Purpose
Droplet Size & PDI Dynamic Light Scattering (DLS)To determine the average droplet size and the width of the size distribution.[12][]
Surface Charge Zeta Potential MeasurementTo assess the electrostatic stability and tendency for aggregation.[12][13]
Morphology Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM)To visualize the shape and surface of the nanoemulsion droplets.[8][12][]
Stability Long-term and accelerated stability studiesTo evaluate the physical stability of the nanoemulsion over time and under stress.[]

Workflow for Nanoemulsion Characterization:

CharacterizationWorkflow Start Nanoemulsion Formulation DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) Start->DLS Zeta Zeta Potential Measurement - Surface Charge Start->Zeta Microscopy Microscopy (TEM/AFM) - Morphology Start->Microscopy Stability Stability Studies - Accelerated - Long-Term DLS->Stability Zeta->Stability Analysis Data Analysis & Formulation Optimization Stability->Analysis

Caption: A typical workflow for nanoemulsion characterization.

References

  • Ghogare, R., et al. (2022). Nanoemulsion- Characterisation Techniques and Formulation Methods. International Journal of Trend in Scientific Research and Development, 6(3), 638-647. [Link]

  • ScienceDirect. (2025). Surfactant and co-surfactant: Significance and symbolism. World Journal of Pharmaceutical Research. [Link]

  • Wisdomlib. (2024). Surfactants and co-surfactants: Significance and symbolism. World Journal of Pharmaceutical Research. [Link]

  • Taylor & Francis Online. (Date unavailable). The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization. Taylor & Francis Online. [Link]

  • ResearchGate. (2023). Techniques for Formulating and Characterizing Nanoemulsions. ResearchGate. [Link]

  • ResearchGate. (Date unavailable). Effect of homogenization pressure on emulsion stability of nanoemulsions. ResearchGate. [Link]

  • NIH National Cancer Institute. (Date unavailable). Common Pitfalls in Nanotechnology: Lessons Learned from NCI's Nanotechnology Characterization Laboratory. NIH National Cancer Institute. [Link]

  • MDPI. (2023). The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions. MDPI. [Link]

  • MDPI. (Date unavailable). Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control. MDPI. [Link]

  • AWS. (Date unavailable). Formulation Techniques, Characterization of Nanoemulsion and their Pharmaceutical Applications: A Comprehensive Technical Review. AWS. [Link]

  • NIH National Library of Medicine. (2021). Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions. NIH National Library of Medicine. [Link]

  • MDPI. (Date unavailable). Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. MDPI. [Link]

  • NIH National Library of Medicine. (2020). Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gravity Rotating Packed Bed for Oral Drug Delivery. NIH National Library of Medicine. [Link]

  • ResearchGate. (Date unavailable). Long-term stability of nanoemulsions at 4 °C (blue dots), room... ResearchGate. [Link]

  • Asian Journal of Applied Science and Technology. (2024). A Review on Formulation, Characterization and Applications of Nanoemulsion. Asian Journal of Applied Science and Technology. [Link]

  • Bentham Science. (Date unavailable). Components Screening and Influence of Surfactant and Cosurfactant on Nanoemulsion Formation. Bentham Science. [Link]

  • CONICET. (2017). Nanoemulsions: stability and physical properties. CONICET. [Link]

  • MDPI. (Date unavailable). Stability and Retention of Nanoemulsion Formulations Incorporating Lavender Essential Oil. MDPI. [Link]

  • ResearchGate. (Date unavailable). Current challenges ahead in preparation, characterization, and pharmaceutical applications of nanoemulsions. ResearchGate. [Link]

  • IT Medical Team. (Date unavailable). Preparation and Optimization of Nanoemulsions for targeting Drug. IT Medical Team. [Link]

  • PubMed. (2023). Current challenges ahead in preparation, characterization, and pharmaceutical applications of nanoemulsions. PubMed. [Link]

  • ResearchGate. (Date unavailable). Influence of Ionic Surfactants on the Properties of Nanoemulsions Emulsified by Nonionic Surfactants Span 80/Tween 80. ResearchGate. [Link]

  • MDPI. (2023). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. MDPI. [Link]

  • ResearchGate. (Date unavailable). Updated insight into the characterization of nano-emulsions. ResearchGate. [Link]

  • Royal Society of Chemistry. (Date unavailable). Impact of microemulsion inspired approaches on the formation and destabilisation mechanisms of triglyceride nanoemulsions. Royal Society of Chemistry. [Link]

  • Ascendia Pharmaceuticals. (2020). Nano-Emulsion Technology Creates New Methods to Overcome Poorly Soluble Drug Formulations. Ascendia Pharmaceuticals. [Link]

  • Preventive Nutrition and Food Science. (Date unavailable). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Preventive Nutrition and Food Science. [Link]

  • ACME Research Solutions. (2023). Formulation Procedure of Nanoemulsion. ACME Research Solutions. [Link]

  • ResearchGate. (2015). Impact of microemulsion inspired approaches on the formation and destabilisation mechanisms of triglyceride nanoemulsions. ResearchGate. [Link]

  • Cannasol Technologies. (2023). Nanoemulsion Stability. Cannasol Technologies. [Link]

  • Springer. (2009). Factors Affecting the Stability of Nanoemulsions—Use of Artificial Neural Networks. Springer. [Link]

  • ResearchGate. (Date unavailable). Instability mechanisms in nanoemulsions. ResearchGate. [Link]

  • IntechOpen. (Date unavailable). Destabilization of Nanoemulsion System, Nanoemulsions Preparation Methods. IntechOpen. [Link]

  • NIH National Library of Medicine. (Date unavailable). Nanoemulsion Components Screening and Selection: a Technical Note. NIH National Library of Medicine. [Link]

  • ScienceDirect. (2018). Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms. ScienceDirect. [Link]

  • PubMed Central. (Date unavailable). Formulation development and process parameter optimization of lipid nanoemulsions using an alginate-protein stabilizer. PubMed Central. [Link]

  • ResearchGate. (2016). Optimization Of Nano-emulsion Formulations for Certain Emollient Effect. ResearchGate. [Link]

  • NIH National Library of Medicine. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. NIH National Library of Medicine. [Link]

  • ResearchGate. (2025). Preparation and Optimization of Nanoemulsions for targeting Drug Delivery. ResearchGate. [Link]

Sources

Technical Support Center: Acidic Degradation of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for studying the degradation pathways of 2-(Octadecyloxy)ethanol under acidic conditions. As a non-ionic surfactant and formulation excipient, understanding its stability is critical for ensuring product quality, safety, and efficacy.[1][2] Forced degradation studies are an essential component of this process, providing insights into potential degradation products and helping to develop stability-indicating analytical methods.[3][4][5]

Troubleshooting Guide: Common Experimental Issues

Researchers often encounter challenges during forced degradation studies. This section addresses common problems, their probable causes, and scientifically grounded solutions.

Observed Issue Potential Cause(s) Recommended Solution(s) & Rationale
1. Incomplete or No Degradation Insufficiently Harsh Conditions: Ether linkages are generally stable and require forcing conditions, such as strong acid and heat, for cleavage.[6][7] Low Acid Concentration/Strength: The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen; this is an equilibrium step.[6][8] A low concentration of a weak acid may not be sufficient to drive the reaction forward.Increase Acid Concentration/Strength: Use stronger acids like HBr or HI, which provide a highly acidic medium and a good nucleophile (Br⁻ or I⁻).[6][9] Alternatively, increase the concentration of acids like HCl or H₂SO₄. Increase Temperature: Heating the reaction mixture (e.g., to 60-80°C) provides the necessary activation energy for C-O bond cleavage.[7][8] Monitor for potential side reactions at higher temperatures.
2. Formation of Unexpected Peaks in Chromatogram Side Reactions of Primary Products: The expected degradation products, 1-octadecanol and ethylene glycol, can undergo further reactions (e.g., dehydration, oxidation) under harsh acidic and thermal conditions. Reaction with Acid Counter-ion: If using excess hydrohalic acids (HBr, HI), the alcohol products can be converted into the corresponding alkyl halides via nucleophilic substitution.[6][9] Alkylation/Condensation: In certain solvents like ethanol, secondary reactions can lead to the formation of alkylated byproducts.[10]Moderate Reaction Conditions: Once degradation is observed, consider reducing the temperature or acid concentration to minimize secondary reactions. Use Non-Nucleophilic Acids: If the goal is simple hydrolysis, use an acid with a poorly nucleophilic conjugate base (e.g., dilute H₂SO₄, trifluoroacetic acid) to avoid the formation of alkyl halides.[9] Characterize Unknowns: Use mass spectrometry (MS) to obtain molecular weights and fragmentation patterns for the unknown peaks, aiding in their identification.
3. Poor Peak Shape or Low Response in HPLC Analysis Poor Solubility of Degradation Products: 1-octadecanol, a long-chain fatty alcohol, is highly nonpolar and may exhibit poor solubility in highly aqueous mobile phases, leading to peak tailing or carryover. Lack of a UV Chromophore: Neither this compound nor its primary degradation products have a strong UV-absorbing chromophore, resulting in low sensitivity with UV detection.Optimize HPLC Method: Use a C18 reversed-phase column with a gradient elution starting with a higher aqueous content and ramping up to a high percentage of organic solvent (e.g., acetonitrile or methanol) to elute the nonpolar 1-octadecanol.[11] Employ Universal Detectors: Use detection methods not reliant on chromophores, such as Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) for better sensitivity and quantification.
4. Inconsistent or Irreproducible Results Sample Preparation Errors: Inconsistent sample concentrations, pH adjustments, or extraction efficiencies can lead to variability. Volatility of Analytes: If using Gas Chromatography (GC), degradation products may have different volatilities, and some may require derivatization for proper analysis.[12][13] Adsorption to Surfaces: The long alkyl chain of the parent molecule and 1-octadecanol can cause them to adsorb to glass or plastic surfaces, leading to inaccurate quantification.Standardize Protocols: Ensure precise and consistent execution of all sample preparation steps. Use volumetric flasks and calibrated pipettes. Validate Analytical Method: Develop and validate a stability-indicating analytical method. For GC, consider derivatization (e.g., silylation) to improve the volatility and peak shape of the alcohol products.[12] Use Silanized Glassware: To minimize adsorption, use silanized glassware for sample preparation and analysis vials.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the ether linkage.[8][14] The reaction proceeds via two main steps. First, the ether oxygen is protonated by the acid, which makes the adjacent carbon atoms more electrophilic and converts the alkoxy group into a good leaving group (an alcohol).[6][7] Second, a nucleophile (typically a water molecule in aqueous acidic solutions) attacks one of the electrophilic carbon atoms, cleaving the C-O bond.[15]

Q2: Will the degradation follow an Sₙ1 or Sₙ2 mechanism?

A2: For this compound, the degradation is expected to proceed via a bimolecular (Sₙ2) mechanism. Both carbon atoms attached to the ether oxygen are part of primary alkyl groups (an octadecyloxy group and an ethoxy group). Primary carbons do not form stable carbocations, which are required for a unimolecular (Sₙ1) mechanism.[8][9] Therefore, the cleavage will occur through a concerted Sₙ2 pathway where the nucleophile attacks the less sterically hindered carbon atom as the C-O bond breaks.[7][9]

Q3: What are the expected major degradation products?

A3: The acid-catalyzed hydrolysis of the ether bond in this compound will yield 1-octadecanol and ethylene glycol .

Q4: How can I confirm the identity of the degradation products?

A4: The most effective way to confirm the identity of degradation products is to use a hyphenated analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][16] You can compare the retention times and mass spectra of the peaks in your degraded sample to those of authentic reference standards of 1-octadecanol and ethylene glycol.

Q5: Why is it important to perform forced degradation studies on an excipient like this compound?

A5: Forced degradation studies are crucial for several reasons in drug development.[3][4] They help to establish the intrinsic stability of the molecule, identify potential degradants that could form during manufacturing or storage, and elucidate degradation pathways.[5][17] This information is vital for developing stable formulations and for creating and validating stability-indicating analytical methods, which are required by regulatory agencies to ensure the safety and quality of the final drug product.[17][18]

Visualizing the Degradation Pathway & Experimental Workflow

To better understand the chemical transformation and the experimental process, the following diagrams illustrate the key steps.

G cluster_pathway Acid-Catalyzed Degradation Pathway (SN2) reactant This compound C18H37-O-CH2CH2-OH protonated Protonated Ether (Oxonium Ion) C18H37-O+(H)-CH2CH2-OH reactant->protonated Step 1: Protonation product1 1-Octadecanol C18H37-OH protonated->product1 Step 2: SN2 Attack & Cleavage product2 Ethylene Glycol HO-CH2CH2-OH protonated->product2 Step 2: SN2 Attack & Cleavage h3o H3O+ h2o_nuc H2O (Nucleophile)

Caption: SN2 degradation pathway of this compound.

G prep 1. Sample Preparation Dissolve this compound in a suitable solvent. stress 2. Acid Stress Application Add acid (e.g., 0.1 M HCl). Incubate at elevated temp (e.g., 60°C). prep->stress sampling 3. Time-Point Sampling Withdraw aliquots at defined intervals (0, 2, 4, 8, 24 hrs). stress->sampling quench 4. Reaction Quenching Neutralize sample with base (e.g., NaOH) to stop degradation. sampling->quench analysis 5. Instrumental Analysis Analyze via stability-indicating method (e.g., LC-MS). quench->analysis data 6. Data Interpretation Identify & quantify parent compound and degradation products. analysis->data

Caption: Workflow for a typical forced degradation experiment.

Experimental Protocols

These protocols provide a starting point for your investigations. Optimization may be necessary based on your specific equipment and experimental goals.

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a procedure to induce and monitor the acid-catalyzed degradation of this compound.

1. Materials & Reagents:

  • This compound (Reference Standard)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath set to 60°C

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Prepare Acidic Solution: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL of the compound in 0.1 M HCl.

  • Prepare Control (T=0) Sample: Immediately after preparation, take a 1.0 mL aliquot from the acidic solution. Neutralize it by adding an equivalent molar amount of NaOH solution (e.g., 1.0 mL of 0.1 M NaOH). This is your time-zero sample.

  • Incubation: Place the sealed flask containing the remaining acidic solution into the heating block or water bath set at 60°C.

  • Time-Point Sampling: Withdraw 1.0 mL aliquots at predetermined time points (e.g., 2, 4, 8, and 24 hours). Immediately neutralize each aliquot with NaOH as described in step 3.

  • Sample Storage: Store all neutralized samples at 2-8°C, protected from light, until analysis.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a general framework for a method capable of separating the parent compound from its primary degradation products.

1. Instrumentation & Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a mass spectrometer (MS) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 50 50
    20.0 5 95
    25.0 5 95
    25.1 50 50

    | 30.0 | 50 | 50 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive mode. Monitor for the m/z of the parent compound and its expected degradants.

2. Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis: Inject the time-zero control sample and the samples from the various time points of the degradation study.

  • Reference Standard Injection: Inject reference standards of this compound, 1-octadecanol, and ethylene glycol (if detectable under these conditions) to confirm retention times and response.

  • Data Analysis: Process the chromatograms. Identify peaks corresponding to the parent compound and degradation products based on retention time and mass-to-charge ratio (m/z). Calculate the percentage of degradation over time.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved January 5, 2026, from [Link]

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  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 5, 2026, from [Link]

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  • ResearchGate. (2012, October). Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers in Perchloric Acid: Kinetics and Mechanism. Retrieved January 5, 2026, from [Link]

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  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2012, October). Revised mechanism for the hydrolysis of ethers in aqueous acid. Retrieved January 5, 2026, from [Link]

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  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Ethanol, 2-(octadecyloxy)-. Retrieved January 5, 2026, from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Retrieved January 5, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 5, 2026, from [Link]

  • MDPI. (n.d.). Catalytic Cleavage of Ether Bond in a Lignin Model Compound over Carbon-Supported Noble Metal Catalysts in Supercritical Ethanol. Retrieved January 5, 2026, from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Ether. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2013, August). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved January 5, 2026, from [Link]

Sources

impact of temperature on the stability of 2-(Octadecyloxy)ethanol micelles

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on the .

Technical Support Center: 2-(Octadecyloxy)ethanol Micelles

Topic: Navigating the Impact of Temperature on the Stability of this compound Micelles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a non-ionic surfactant, is prized for its amphiphilic nature, possessing a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group.[1] This structure makes it an excellent agent for forming micelles, which are critical for enhancing the solubility and bioavailability of poorly water-soluble drugs in pharmaceutical formulations.[1][2] However, the stability and characteristics of these micelles are highly sensitive to environmental conditions, particularly temperature. Understanding and controlling for temperature-induced changes is paramount for reproducible and reliable experimental outcomes.

This guide serves as a technical resource to address common questions and challenges encountered when working with this compound micelles. We will delve into the fundamental principles governing their thermal behavior and provide practical troubleshooting advice and validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of temperature on non-ionic micelles like those formed by this compound?

Answer: Temperature modifies the delicate balance of hydrophobic and hydrophilic interactions that govern micelle formation and stability.[3] For non-ionic surfactants with polyoxyethylene-type head groups, such as this compound, the primary effect of increasing temperature is the dehydration of the hydrophilic chains.[4][5] As temperature rises, the hydrogen bonds between the ether oxygens of the hydrophilic group and water molecules are disrupted.[3][6] This process reduces the effective size of the hydrophilic head group, making it "less hydrophilic." This change in hydration favors the self-assembly of surfactant molecules into micelles to minimize contact between the now more exposed hydrophobic core and water.

Q2: How does temperature influence the Critical Micelle Concentration (CMC)?

Answer: The relationship between temperature and the CMC of non-ionic surfactants is typically not linear. For many non-ionic surfactants, the CMC value follows a U-shaped curve as temperature increases.[7]

  • Initial Decrease: As temperature initially rises, the dehydration of the hydrophilic head groups dominates.[7][8] This reduced hydration favors micellization, causing the CMC to decrease.

  • Minimum CMC: A temperature is reached where the tendency to form micelles is at its maximum, corresponding to the minimum CMC value.

  • Subsequent Increase: At higher temperatures, the increased kinetic energy and random thermal motion of the individual surfactant molecules (unimers) begin to outweigh the energetic favorability of aggregation.[7] This disruption of organized structures leads to an increase in the CMC.

Q3: What is the Cloud Point Temperature (CPT) and why is it critical for my experiments?

Answer: The Cloud Point Temperature (CPT) is the temperature above which an aqueous solution of a non-ionic surfactant undergoes phase separation, resulting in a cloudy or turbid appearance.[4] This phenomenon occurs due to the extensive dehydration of the surfactant's hydrophilic groups at elevated temperatures.[5] The micelles aggregate into larger, less soluble structures, causing them to separate from the aqueous phase.[4]

Operating at or above the CPT is critical to avoid. At this point, the solution is no longer a homogenous micellar system, which invalidates experimental measurements such as particle sizing or drug release studies.[4][5] Any data collected at or beyond the CPT will reflect large, ill-defined aggregates rather than discrete, stable micelles.

Q4: How should I expect the size and shape of this compound micelles to change with increasing temperature (below the CPT)?

Answer: As temperature increases towards the CPT, you can generally expect an increase in micelle size (aggregation number).[4][5] The dehydration of the hydrophilic head groups reduces the repulsion between them, allowing more surfactant molecules to pack into a single micelle. This can also be accompanied by a change in shape, for instance, from spherical to more elongated or cylindrical structures.[5] Techniques like Dynamic Light Scattering (DLS) are essential for monitoring these changes.[9][10]

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My CMC values are inconsistent and not reproducible across different temperatures.
Potential Cause Explanation & Solution
Insufficient Thermal Equilibration The micellization process is temperature-dependent and requires time to reach equilibrium. Solution: Ensure your sample is incubated at the target temperature for a sufficient period before measurement. For fluorescence-based methods, allow the surfactant-probe solution to equilibrate for at least 30 minutes at each temperature point before taking a reading.[11]
Fluorescence Probe Issues The concentration or type of fluorescent probe can influence micellization. Using too much probe can alter the CMC itself. Solution: Use the lowest possible concentration of the probe (e.g., pyrene) that provides a stable signal. Prepare a single stock solution of the probe to add to all your surfactant dilutions to ensure its concentration is constant.[11]
Contamination Impurities, such as salts or other organic molecules, can significantly alter the CMC. Solution: Use high-purity this compound and deionized, filtered water for all solutions. Ensure all glassware is scrupulously clean.
Incorrect Data Analysis The CMC is determined from the intersection of two linear portions of the data plot (e.g., fluorescence intensity ratio vs. log concentration).[12] Subjective fitting can lead to variability. Solution: Use a standardized, objective method for fitting the lines to your data points. Collect a sufficient number of data points both below and above the expected CMC to clearly define both slopes.
Issue 2: My Dynamic Light Scattering (DLS) results show high polydispersity or multiple peaks.
Potential Cause Explanation & Solution
Operating Near the Cloud Point (CPT) As the temperature approaches the CPT, micelles begin to form larger, less-defined aggregates, leading to high Polydispersity Index (PDI) values and the appearance of larger size populations. Solution: First, determine the CPT of your system. Ensure all DLS measurements are conducted at temperatures well below the CPT. If you see a sudden increase in size and PDI as you raise the temperature, you are likely approaching the cloud point.[5]
Sample Contamination Dust, fibers, or other particulate contaminants will scatter light intensely and can obscure the signal from the much smaller micelles. Solution: Filter all buffers and surfactant solutions through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette before measurement.
Presence of Unimers and Micelles At concentrations very close to the CMC, the solution contains both individual surfactant molecules (unimers) and fully formed micelles. DLS may struggle to resolve these two very different-sized populations, potentially leading to noisy or inconsistent results.[9] Solution: For stable micelle characterization, work at concentrations significantly above the CMC (e.g., 5-10 times the CMC) where the micelle population is dominant.
Issue 3: My solution turned cloudy unexpectedly during a heating experiment.
Potential Cause Explanation & Solution
Exceeded the Cloud Point Temperature (CPT) This is the most common cause. The temperature of your sample has surpassed the CPT, leading to phase separation.[4] Solution: Immediately cool the sample. The cloudiness is often reversible for non-ionic surfactants. You must re-design your experiment to stay below the determined CPT for your specific surfactant concentration and buffer conditions.
Presence of Additives or Salts The presence of salts or other additives can significantly lower the CPT of a non-ionic surfactant solution. Solution: Be aware that buffer components or other formulation excipients will alter the CPT. If you are working with a complex formulation, you must determine the CPT for the complete system, not just the surfactant in pure water.

Section 3: Key Experimental Protocols

Protocol 1: Determination of Temperature-Dependent CMC using Fluorescence Spectroscopy (Pyrene Probe Method)

This protocol leverages the sensitivity of the pyrene fluorescence spectrum to the polarity of its environment to determine the CMC.[13][14][15]

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in high-purity water.

    • Prepare a 0.5 mM stock solution of pyrene in ethanol.[11]

  • Sample Series Preparation:

    • Create a series of aqueous solutions with varying concentrations of this compound by serial dilution from the stock solution.

    • To each vial in the series, add a small aliquot of the pyrene-ethanol stock solution such that the final pyrene concentration is approximately 0.5 µM and the final ethanol concentration is negligible (<1%).[11] The final volume should be consistent for all samples.

  • Temperature Equilibration & Measurement:

    • Set the spectrofluorometer's temperature-controlled sample holder to the first desired temperature (e.g., 25°C).

    • Place the first sample (lowest concentration) into the holder and allow it to equilibrate for at least 30 minutes.

    • Set the excitation wavelength to 334 nm.[11] Record the emission spectrum from ~350 nm to 450 nm. Note the intensities of the first vibrational peak (I₁) at ~373 nm and the third peak (I₃) at ~384 nm.

    • Repeat for all concentrations.

  • Data Analysis:

    • Calculate the intensity ratio I₁/I₃ for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The plot will show a sigmoidal decrease. Fit two straight lines to the regions before and after the sharp transition. The concentration at the intersection of these two lines is the CMC.[12]

  • Temperature Study:

    • Repeat steps 3 and 4 for each desired temperature, allowing for full equilibration at each new temperature setpoint.

Protocol 2: Characterization of Micelle Size with Temperature using Dynamic Light Scattering (DLS)

This protocol measures the hydrodynamic diameter of the micelles as a function of temperature.[10][16]

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration well above the determined CMC (e.g., 10x CMC) in the desired buffer.

    • Filter the solution directly into a clean, dust-free DLS cuvette using a 0.22 µm syringe filter to remove any particulate contaminants.

  • Instrument Setup:

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters, including the solvent viscosity and refractive index for each temperature you will be measuring. This is a critical step, as viscosity is highly temperature-dependent.[17]

  • Temperature Ramp Measurement:

    • Set the starting temperature (e.g., 20°C). Allow the sample to equilibrate for at least 15-20 minutes.

    • Perform at least three replicate measurements to ensure reproducibility. Record the Z-average diameter and the Polydispersity Index (PDI).

    • Increase the temperature to the next setpoint (e.g., in 5°C increments). Allow the sample to equilibrate again before performing the next set of measurements.

    • Continue this process until you approach the CPT (identified by a sharp increase in size and PDI, or by visual cloudiness).

  • Data Analysis:

    • Plot the Z-average hydrodynamic diameter (nm) and PDI as a function of temperature.

    • Analyze the trend to understand how micelle size evolves with temperature. A steady increase in size is expected for non-ionic surfactants as temperature rises.[4][5]

Section 4: Data & Workflow Visualization

Expected Trends in Physicochemical Properties

The following table summarizes the general impact of increasing temperature on the key properties of this compound micelles, assuming the temperature remains below the Cloud Point.

ParameterTrend with Increasing TemperatureRationale
CMC U-Shaped Curve (Initially decreases, then increases)Initial decrease due to head group dehydration; subsequent increase due to increased thermal motion.[7]
Micelle Size (Hydrodynamic Diameter) IncreasesDehydration of hydrophilic groups reduces repulsion, allowing for a larger aggregation number.[4][5]
Polydispersity Index (PDI) Generally stable, but increases sharply near CPTAs micelles grow and potentially change shape near the CPT, the size distribution broadens.[5]
Cloud Point (CPT) A specific temperature thresholdMarks the point of macroscopic phase separation due to extensive micelle aggregation.[4]
Visual Diagrams

G cluster_prep Step 1: Sample Preparation cluster_measure Step 2: Measurement at Temp (T) cluster_analysis Step 3: Data Analysis cluster_loop Step 4: Temperature Study p1 Prepare Surfactant Concentration Series p2 Add Pyrene Probe (Final Conc. ~0.5 µM) p1->p2 m1 Set Spectrofluorometer to Temperature T p2->m1 m2 Equilibrate Sample (30 min) m1->m2 m3 Excite at 334 nm Record Emission Spectrum m2->m3 m4 Extract Intensities I1 (~373 nm) & I3 (~384 nm) m3->m4 a1 Calculate I1/I3 Ratio for each concentration m4->a1 a2 Plot I1/I3 vs. log[Concentration] a1->a2 a3 Determine CMC from Intersection of Linear Fits a2->a3 l1 Repeat Steps 2 & 3 for each new Temperature a3->l1 Increment T

Caption: Workflow for CMC determination using the pyrene probe method.

Sources

Technical Support Center: Synthesis of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Octadecyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly focusing on overcoming issues of low yield. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance the success of your experiments.

I. Understanding the Synthesis: The Williamson Ether Synthesis

The most common and versatile method for preparing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by an alkoxide.[1][4][5] In this specific case, there are two primary pathways:

  • Pathway A: Reacting an octadecyl halide (e.g., 1-bromooctadecane) with the mono-deprotonated form of ethylene glycol (sodium 2-hydroxyethoxide).

  • Pathway B: Reacting sodium octadecyloxide with a 2-haloethanol (e.g., 2-chloroethanol).

Due to the reactivity and potential for side reactions, Pathway A is generally preferred . The alkylating agent should ideally be a primary halide to favor the SN2 mechanism and avoid elimination reactions.[1][4]

II. Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in this synthesis can often be traced back to a few common issues. This section is designed to help you identify the problem based on your observations and implement an effective solution.

Visual Troubleshooting Workflow

TroubleshootingWorkflow cluster_analysis Analysis Results cluster_solutions Potential Solutions Start Low Yield Observed TLC_NMR Analyze Crude Reaction Mixture (TLC, GC, NMR) Start->TLC_NMR HighSM High Amount of Starting Material (SM) TLC_NMR->HighSM Incomplete Conversion Byproduct Significant Byproduct Formation TLC_NMR->Byproduct Side Reactions ComplexMixture Complex/Unidentifiable Mixture TLC_NMR->ComplexMixture Degradation or Multiple Issues Sol_Incomplete Optimize Reaction Conditions: - Increase Temperature/Time - Stronger Base (NaH) - Use PTC - Check Reagent Purity HighSM->Sol_Incomplete Sol_Byproduct Address Side Reactions: - Control Stoichiometry (Excess Glycol) - Lower Temperature - Choose a Better Leaving Group - Use Aprotic Solvent Byproduct->Sol_Byproduct Sol_Degradation Re-evaluate Protocol: - Confirm Reagent Stability - Use Inert Atmosphere - Check for Contaminants ComplexMixture->Sol_Degradation

Caption: A logical workflow for troubleshooting low yields in the this compound synthesis.

Problem: Incomplete Conversion of Starting Material (1-bromooctadecane)
Potential Cause Explanation Recommended Solution
Insufficient Basicity The hydroxyl group of ethylene glycol is not fully deprotonated, leading to a low concentration of the active nucleophile (alkoxide). Standard bases like NaOH or KOH may not be strong enough to drive the equilibrium.Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF.[4][6][7] This will irreversibly deprotonate the alcohol.
Poor Solubility / Phase Separation The long, hydrophobic octadecyl chain and the polar ethylene glycol/alkoxide have poor mutual solubility. The reaction is limited to the interface between phases, slowing down the reaction rate.1. Use a Phase-Transfer Catalyst (PTC): A catalyst like tetrabutylammonium bromide (TBAB) can shuttle the alkoxide nucleophile into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[8][9][10] 2. Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can help to solvate both the alkoxide and, to some extent, the alkyl halide, creating a more homogeneous reaction environment.[4][6]
Inadequate Reaction Time or Temperature The SN2 reaction may be kinetically slow under the current conditions, especially with bulky reactants.Gradually increase the reaction temperature (e.g., from room temperature to 60-80°C) and monitor the reaction progress by TLC or GC. Extend the reaction time (e.g., from 12 to 24 hours) to ensure completion.
Poor Leaving Group If using 1-chlorooctadecane, the reaction will be significantly slower than with 1-bromooctadecane or 1-iodooctadecane, as Cl⁻ is a poorer leaving group.If possible, use 1-bromooctadecane or convert the corresponding alcohol (1-octadecanol) to a tosylate or mesylate, which are excellent leaving groups for SN2 reactions.[1][4]
Problem: Formation of Significant Byproducts
Potential Byproduct Identification Cause & Explanation Recommended Solution
1,2-bis(octadecyloxy)ethane A non-polar spot on TLC, higher molecular weight peak in GC-MS. Will lack the -OH signal in ¹H NMR and IR.Reaction of the desired product, this compound, with a second molecule of 1-bromooctadecane. This occurs if the stoichiometry is not controlled or if the product's hydroxyl group is deprotonated.Use a significant excess of ethylene glycol (e.g., 5-10 equivalents). This statistically favors the reaction of 1-bromooctadecane with ethylene glycol over the mono-ether product. The excess glycol can be removed later by aqueous workup.
Octadecene A very non-polar spot on TLC. Can be identified by the appearance of alkene signals in ¹H NMR (~5.3 ppm).The alkoxide acts as a base rather than a nucleophile, causing an E2 elimination reaction with the 1-bromooctadecane.[1][2] This is favored by high temperatures and sterically hindered bases.1. Use a less hindered base if possible. 2. Avoid excessively high temperatures. Maintain the lowest temperature that allows for a reasonable reaction rate. 3. Ensure a primary alkyl halide is used. Secondary or tertiary halides strongly favor elimination.[4]
1,1'-oxybis(octadecane) (Dioctadecyl ether) A non-polar byproduct.This forms if sodium octadecyloxide (from residual starting alcohol or hydrolysis of the alkyl halide) reacts with another molecule of 1-bromooctadecane.Ensure starting materials are dry and the reaction is run under an inert atmosphere (e.g., N₂ or Ar) to prevent moisture from generating unwanted alkoxides.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

  • Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective.[6] They are excellent at solvating the alkoxide nucleophile, which accelerates the SN2 reaction.[4] Tetrahydrofuran (THF) is also a common choice, particularly when using strong bases like NaH.[11] Avoid protic solvents like ethanol, as they can solvate the nucleophile too strongly (reducing its reactivity) and may compete in the reaction.[2]

Q2: How can I effectively purify this compound from the reaction mixture?

  • Due to its amphiphilic nature, purification can be challenging.[8] The primary method is column chromatography on silica gel.[8][12] A gradient elution starting with a non-polar solvent system (e.g., 99:1 Hexane:Ethyl Acetate) to elute non-polar byproducts like octadecene and the diether, followed by a gradual increase in polarity (e.g., to 80:20 Hexane:Ethyl Acetate) will elute your desired product.

Q3: Is a phase-transfer catalyst (PTC) necessary?

  • While not strictly necessary, a PTC is highly recommended for improving yield and reaction rate, especially for larger-scale reactions.[8] It overcomes the inherent insolubility of the long-chain alkyl halide and the polar alkoxide.[9] Catalysts like polyethylene glycols (PEGs) or quaternary ammonium salts (e.g., TBAB) have proven effective.[10][13]

Q4: My yield after purification is still very low, although the reaction seemed to go to completion. What could be the issue?

  • This often points to losses during workup and purification. This compound has surfactant properties, which can lead to the formation of emulsions during aqueous workup, making extractions difficult and causing product loss.[12] To mitigate this, use a saturated brine (NaCl) solution during the wash steps to help break emulsions. Be patient with separations and, if necessary, use centrifugation to separate layers.

IV. Experimental Protocols

Protocol 1: Optimized Synthesis using Sodium Hydride

This protocol is designed for high conversion by using a strong base in an appropriate solvent.

Reaction Scheme:

ReactionScheme cluster_conditions R1 1-Bromooctadecane Plus1 + C1 1. NaH, THF 2. Heat (65°C) R2 Ethylene Glycol (Excess) P1 This compound R2->P1 NaH, THF, Δ Plus2 + P2 NaBr + H₂

Caption: Williamson ether synthesis of this compound.

Materials:

  • 1-Bromooctadecane

  • Ethylene Glycol (anhydrous)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add ethylene glycol (5.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Dilute with anhydrous THF.

  • Deprotonation: Cool the flask to 0°C in an ice bath. Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.[7] Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Alkyl Halide: Dissolve 1-bromooctadecane (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via an addition funnel.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 16-24 hours. Monitor the reaction's progress by TLC (staining with permanganate).

  • Workup: Cool the reaction to 0°C. Very slowly and carefully quench the excess NaH by dropwise addition of saturated aqueous NH₄Cl. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and then once with brine to reduce emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

V. References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Synthesis and Purification of this compound. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • ResearchGate. (n.d.). PolyEthylene-Glycol-Derivatives-as-Phase-Transfer-Catalysts-and-Solvents-for-Organic-Reactions.pdf. Retrieved from

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from

  • Benchchem. (n.d.). This compound | 9005-00-9. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from

  • Biosolve Shop. (n.d.). This compound for synthesis | C20H42O2. Retrieved from

  • Toke, L., Szabo, G. T., Aranyosi, K., & Somogyi-Werner, K. (n.d.). Polyethylene Glycol Derivatives and the Phase-Transfer Catalysis. Retrieved from

  • Davis, P. (2013, October 1). A Brief Explanation of the Williamson Ether Synthesis [Video]. YouTube. Retrieved from

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from

  • CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Retrieved from

Sources

Technical Support Center: Strategies to Improve the Shelf-Life of 2-(Octadecyloxy)ethanol Products

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome, researchers and formulation scientists. In my years in the field, I've seen countless experiments impacted by the subtle, often overlooked, degradation of critical excipients. 2-(Octadecyloxy)ethanol, a valuable long-chain ether alcohol used in novel drug delivery systems and formulations, is no exception.[1][2] Its stability is paramount for the reproducibility of your research and the ultimate efficacy and safety of your product.

This guide is structured not as a rigid manual, but as a dynamic troubleshooting resource. We will explore the "why" behind the degradation of this compound and then provide actionable strategies—the "how"—to prevent it. Our goal is to empower you with the knowledge to not only protect your materials but to build self-validating protocols that ensure quality from receipt to final application.

Section 1: Understanding Degradation - The "Why"

Before we can prevent degradation, we must understand its mechanisms. For ether alcohols like this compound, the primary culprit is autoxidation.

FAQ: What are the primary signs that my this compound has degraded?
  • Direct Answer: The most reliable indicator of initial degradation is an increase in the Peroxide Value (PV). Visually, you might observe a slight yellowing of the material, and in advanced stages, changes in viscosity or the formation of off-odors (aldehydic or acidic smells). In a formulated product, degradation can lead to phase separation, particle size instability, or a drop in the efficacy of the active pharmaceutical ingredient (API).

  • Expert Explanation: The ether linkage in this compound is susceptible to attack by atmospheric oxygen in a free-radical chain reaction known as autoxidation.[3][4][5][6] This process forms unstable hydroperoxides and dialkyl peroxides.[3][4] These initial, odorless products (measured by the PV) eventually decompose into secondary oxidation products like aldehydes and carboxylic acids, which cause the classic signs of rancidity.[7]

FAQ: What is the main chemical pathway responsible for degradation?
  • Direct Answer: The degradation is primarily driven by a free-radical autoxidation process that occurs at the carbon atom adjacent to the ether oxygen.

  • Expert Explanation: This is a three-step process:

    • Initiation: An initiator (like light, heat, or a trace metal ion) abstracts a hydrogen atom from the carbon next to the ether's oxygen, creating a carbon-centered radical.[3]

    • Propagation: This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another this compound molecule, forming an unstable hydroperoxide and a new carbon-centered radical, continuing the chain reaction.[3]

    • Termination: The reaction eventually stops when two radicals combine to form a stable, non-radical species.

    This chain reaction means that a single initiation event can lead to the degradation of thousands of molecules, highlighting the need for proactive stabilization.

Diagram: The Autoxidation Pathway of Ethers

Autoxidation_Pathway cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination Ether R-O-CH₂-R' (this compound) Ether_Radical R-O-ĊH-R' (Carbon Radical) Ether->Ether_Radical Initiator Initiator (Light, Heat, Metal Ion) Initiator->Ether H• abstraction Peroxy_Radical R-O-CH(OO•)-R' (Peroxy Radical) Ether_Radical->Peroxy_Radical + O₂ Hydroperoxide R-O-CH(OOH)-R' (Hydroperoxide) Peroxy_Radical->Hydroperoxide + R-O-CH₂-R' Ether2 R-O-CH₂-R' (New Ether Molecule) Ether_Radical2 R-O-ĊH-R' (New Carbon Radical) Ether2->Ether_Radical2 H• abstraction Ether_Radical2->Peroxy_Radical Cycle Repeats Stable_Product Stable, Non-Radical Products Radical1 Radical Radical1->Stable_Product Combination Radical2 Radical Radical2->Stable_Product Combination

Caption: Free-radical chain reaction responsible for ether autoxidation.

Section 2: Proactive Stability Management

The most effective strategy is prevention. Proper storage and handling are your first and most critical lines of defense against degradation.

Troubleshooting Guide: Preventing Degradation from the Start

Q: I've just received a new bottle of this compound. What is the best way to store it?

  • Direct Answer: Upon receipt, inspect the container for a tight seal. Store the product in its original, tightly sealed container at a controlled, cool temperature (typically 2-8°C), protected from light.[8] For long-term storage, blanketing the headspace with an inert gas like argon or nitrogen is highly recommended.

  • Protocol: Initial Storage Procedure

    • Inspect: Verify the container seal is intact. If compromised, the risk of prior oxidation is high.

    • Inert Gas Blanket (Recommended): If you will be opening the container multiple times, it is critical to displace the atmospheric oxygen.

      • Work in a fume hood or well-ventilated area.

      • Gently introduce a slow stream of high-purity nitrogen or argon into the headspace of the container for 30-60 seconds. The inert gas is heavier than air and will displace the oxygen.

      • Immediately and tightly reseal the container.

    • Seal & Wrap: For extra protection, wrap the container's cap/closure with Parafilm® to ensure an airtight seal.

    • Protect from Light: Place the container in a dark location or wrap it in aluminum foil. UV light can act as an initiator for autoxidation.

    • Refrigerate: Store at the recommended temperature (e.g., 2-8°C) to slow down the rate of any potential chemical reactions.

Q: What is the impact of atmospheric oxygen, and how can I mitigate it?

  • Direct Answer: Atmospheric oxygen is the primary reactant in the autoxidation process.[4] Each time you open the container, you introduce fresh oxygen, initiating or propagating the degradation chain reaction. The most effective mitigation strategy is to replace the oxygen-containing headspace with an inert gas.

  • Expert Explanation: As explained in the autoxidation mechanism, molecular oxygen is a key component of the propagation step.[3] By removing it, you effectively halt the chain reaction. This is why products stored unopened have a much longer shelf-life than products that are opened and used intermittently without inert gas blanketing.

Q: I need to heat the product for my formulation. What precautions should I take?

  • Direct Answer: Use the lowest possible temperature for the shortest duration necessary to achieve your goal (e.g., melting or dissolution). Crucially, perform this heating step under a continuous, gentle stream of an inert gas like nitrogen or argon.

  • Expert Explanation: Heat acts as a catalyst, significantly accelerating the rate of oxidation. The combination of heat and oxygen is extremely detrimental to the stability of ether alcohols. By maintaining an inert atmosphere during heating, you prevent oxygen from reacting with the molecule, even at elevated temperatures. This is a standard practice in the manufacturing of lipid-based pharmaceuticals to prevent degradation during processing.[9][10]

Data Presentation: Recommended Storage & Handling Summary
ParameterRecommended ConditionRationale
Temperature 2–8°C or as specified by the manufacturerSlows the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen/Argon) HeadspaceDisplaces oxygen, a key reactant in autoxidation.[11]
Light Protect from Light (Amber containers/Foil)Prevents photochemical initiation of free-radical reactions.
Container Original, Tightly Sealed ContainerPrevents ingress of oxygen and moisture.
Handling Minimize Headspace; Use Promptly After OpeningReduces the amount of oxygen available for reaction.[4]

Section 3: Chemical Stabilization Strategies

When optimal storage is not enough, or for enhanced stability within a final formulation, chemical stabilizers are essential tools.

FAQ: Choosing the Right Stabilizer

Q: What types of antioxidants are effective for this compound?

  • Direct Answer: Radical-scavenging antioxidants are highly effective. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (Vitamin E). They work by donating a hydrogen atom to the reactive peroxy radical, terminating the oxidation chain reaction.

  • Expert Explanation: These phenolic antioxidants are "chain-breaking" donors. When they donate a hydrogen atom to a peroxy radical, they neutralize it. The resulting antioxidant radical is much more stable and less reactive, effectively stopping the propagation cycle. The choice of antioxidant can depend on regulatory acceptance, solubility in your system, and potential interactions with other components. For example, Vitamin E is often preferred in pharmaceutical applications due to its favorable safety profile.[7][12]

Q: When should I consider using a chelating agent like EDTA?

  • Direct Answer: You should add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) or citric acid, when you suspect the presence of trace metal ions (e.g., iron, copper) in your system.[13][14][15]

  • Expert Explanation: Trace metal ions are powerful catalysts for oxidation.[13][16] They accelerate the decomposition of hydroperoxides into highly reactive alkoxyl and hydroxyl radicals, which act as potent initiators for new oxidation chains. Chelating agents work by binding, or "sequestering," these metal ions, forming a stable complex that renders them chemically inert and unable to participate in redox cycling.[15][17][18] This makes them a crucial component of a comprehensive stabilization strategy, often used in combination with radical-scavenging antioxidants.[14]

Data Presentation: Comparison of Common Stabilizers

StabilizerClassMechanism of ActionTypical Use Concentration
BHT / BHA Phenolic AntioxidantRadical Scavenger (Chain-Breaker)0.01% - 0.1%
α-Tocopherol (Vit E) Phenolic AntioxidantRadical Scavenger (Chain-Breaker)0.01% - 0.1%
Ascorbyl Palmitate Synergist AntioxidantRegenerates primary antioxidants; Oxygen scavenger0.01% - 0.02%
EDTA / Salts Chelating AgentSequesters metal ions (e.g., Fe²⁺, Cu²⁺)0.005% - 0.05%
Citric Acid Chelating AgentSequesters metal ions0.005% - 0.02%

Diagram: How Stabilizers Protect Against Oxidation

Stabilization_Mechanism cluster_antioxidant Radical Scavenging cluster_chelator Metal Ion Sequestration Peroxy_Radical Peroxy Radical (Reactive) Stable_Hydroperoxide Stable Hydroperoxide Peroxy_Radical->Stable_Hydroperoxide H• donation Antioxidant Antioxidant (e.g., BHT) (Stabilizer) Antioxidant->Stable_Hydroperoxide Stable_Antioxidant_Radical Stable Antioxidant Radical (Non-reactive) Antioxidant->Stable_Antioxidant_Radical becomes Metal_Ion Metal Ion (e.g., Fe²⁺) (Catalyst) Inactive_Complex Inactive Metal-Chelator Complex Metal_Ion->Inactive_Complex binding Chelator Chelating Agent (e.g., EDTA) (Stabilizer) Chelator->Inactive_Complex

Caption: Mechanisms of action for antioxidants and chelating agents.

Section 4: Quality Control & Stability Testing

Trust, but verify. Implementing a simple QC test can save you from troubleshooting failed experiments and ensure the integrity of your results.

Troubleshooting Guide: Is My Excipient the Problem?

Q: My formulation is showing instability (e.g., particle aggregation, color change). How can I quickly test if my this compound has oxidized?

  • Direct Answer: The most common and accessible method for assessing initial oxidation is determining the Peroxide Value (PV).[19][20] A high PV indicates significant hydroperoxide formation and confirms that oxidative degradation has occurred. Pharmacopeial limits for lipid excipients are often below 10 meq/kg, with some sensitive applications requiring values below 5 or even 1 meq/kg.[20]

  • Expert Explanation: The PV test is a titrimetric method that quantifies the amount of hydroperoxides, the primary products of autoxidation.[21][22][23] It is a highly sensitive measure of the current state of oxidation. While other methods like GC-MS can identify secondary degradation products, PV testing is an excellent first-pass QC tool for any lab working with oxidation-prone excipients.

Experimental Protocol: Peroxide Value (PV) Titration

This protocol is a simplified version of standard pharmacopeial methods, suitable for routine quality checks in a research setting.

Materials:

  • 250-mL glass-stoppered Erlenmeyer flask

  • Glacial acetic acid

  • Chloroform or Isooctane

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Deionized water

  • 0.01 M Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Burette and analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 g of the this compound sample (record weight as 'w') into the Erlenmeyer flask.

  • Dissolution: Add 30 mL of a 3:2 mixture of glacial acetic acid:chloroform (or isooctane) to the flask. Swirl gently to dissolve the sample completely.

  • Reaction: Add 0.5 mL of freshly prepared saturated KI solution. Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute. The peroxides will react with KI to liberate iodine (I₂), turning the solution yellow/brown.

  • Quenching: Add 30 mL of deionized water and shake vigorously.

  • Titration (Part 1): Immediately begin titrating with the 0.01 M sodium thiosulfate solution, shaking the flask continuously, until the yellow iodine color has almost disappeared.

  • Indicator Addition: Add 0.5 mL of the 1% starch solution. The solution will turn a dark blue/purple color.

  • Titration (Part 2): Continue titrating slowly, with vigorous shaking, until the blue color just disappears. Record the total volume of titrant used as 'a'.

  • Blank Titration: Repeat the entire procedure without the sample. Record the volume of titrant used for the blank as 'b'.

  • Calculation:

    • Peroxide Value (meq/kg) = ( (a - b) * M * 1000 ) / w

    • Where:

      • a = volume of titrant for sample (mL)

      • b = volume of titrant for blank (mL)

      • M = Molarity of the sodium thiosulfate solution (e.g., 0.01 M)

      • w = weight of the sample (g)

Diagram: Stability Testing Workflow

Stability_Workflow Start New Batch of This compound Received QC_Check Perform Initial QC (Peroxide Value Test) Start->QC_Check Decision PV within Specification? QC_Check->Decision Store Store Under Optimal Conditions (Inert gas, 2-8°C, Dark) Decision->Store Yes Reject Reject Batch / Contact Supplier Decision->Reject No Use Use in Experiment / Formulation Store->Use Periodic_Check Perform Periodic Stability Check (e.g., every 3-6 months) Use->Periodic_Check For retained stock Periodic_Check->Decision

Sources

Validation & Comparative

A Comparative Analysis of 2-(Octadecyloxy)ethanol and Other Non-Ionic Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired drug solubility, stability, and bioavailability. Among these, non-ionic surfactants play a pivotal role in overcoming the challenges associated with poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparative analysis of 2-(Octadecyloxy)ethanol against other commonly used non-ionic surfactants, namely Polysorbates (e.g., Polysorbate 80), Sorbitan Esters (e.g., Span 80), and Polyoxyethylene Ethers (Brij™ series). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.

Introduction to Non-Ionic Surfactants in Drug Formulation

Non-ionic surfactants are amphiphilic molecules possessing a non-ionizable hydrophilic head group and a hydrophobic tail. This dual nature allows them to reduce the surface tension at interfaces, facilitating the formation of stable emulsions and enhancing the solubility of lipophilic drugs through micellar encapsulation.[1][2] Their uncharged nature makes them less susceptible to pH changes and ionic strength variations, rendering them highly compatible with a wide range of pharmaceutical ingredients.[3]

This compound , a long-chain ether alcohol, is an amphiphilic molecule with a hydrophobic octadecyl chain and a hydrophilic hydroxyl group.[4][5] This structure imparts significant surfactant properties, making it a candidate for use as an emulsifier and solubilizing agent in various formulations, including those for pharmaceutical and cosmetic applications.[4][6] While its potential is recognized, standardized physicochemical data such as the Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB) value are not as widely documented in publicly available literature as for more established surfactants.

This guide will delve into a comparative assessment of the known properties of popular non-ionic surfactants and provide the experimental frameworks necessary to characterize and evaluate surfactants like this compound.

Physicochemical Properties: A Comparative Overview

The performance of a surfactant is dictated by its physicochemical properties, primarily the Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB).

  • Critical Micelle Concentration (CMC): The concentration at which surfactant monomers self-assemble into micelles. A lower CMC indicates greater efficiency in forming micelles and, often, a higher potential for solubilizing hydrophobic substances at lower concentrations.[7]

  • Hydrophilic-Lipophilic Balance (HLB): An empirical scale from 0 to 20 that indicates the relative degree of hydrophilicity and lipophilicity of a surfactant. Surfactants with low HLB values (3-6) are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values (8-18) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[8][9]

The following table summarizes the key physicochemical properties of the non-ionic surfactants discussed in this guide.

SurfactantChemical ClassCMCHLB ValuePrimary Applications in Pharmaceuticals
This compound Fatty Alcohol EthoxylateNot readily available in literatureNot readily available in literatureEmulsifier, solubilizer for hydrophobic drugs.[4][6]
Polysorbate 80 (Tween® 80) Polyoxyethylene Sorbitan Ester~0.012 mM in pure water[10]15.0[11]Solubilizer, emulsifier, stabilizer for parenteral and oral formulations.[12][13]
Sorbitan Monooleate (Span® 80) Sorbitan EsterNot applicable in water (insoluble)[14]4.3[8][14]W/O emulsifier, co-emulsifier with high-HLB surfactants.[8][14]
Brij™ L23 Polyoxyethylene Lauryl Ether~0.091 mM[7]16.9 - 17.0[13][15]Detergent, emulsifier, wetting agent.[13]
Brij™ 35 Polyoxyethylene Lauryl Ether~0.09 mM[16]-Component of cell lysis buffers, surfactant in HPLC applications.[17]

Performance in Pharmaceutical Formulations: A Deeper Dive

The utility of a non-ionic surfactant is best assessed by its performance in key formulation tasks: emulsion stabilization and drug solubility enhancement.

Emulsion Stabilization

Stable emulsions are critical for a variety of dosage forms, from oral liquids to topical creams and intravenous lipids. The ability of a surfactant to create and maintain a stable dispersion of one immiscible liquid in another is a key performance indicator.

Causality in Emulsion Stabilization: The effectiveness of a surfactant as an emulsifier is directly linked to its ability to adsorb at the oil-water interface, reduce interfacial tension, and form a protective barrier around the dispersed droplets. The HLB value is a crucial predictor of emulsifying behavior. For O/W emulsions, which are common for oral and parenteral drug delivery, a high HLB surfactant or a blend of high and low HLB surfactants is typically required.

Experimental Evaluation: A robust assessment of emulsion stability involves monitoring key parameters over time, often under accelerated conditions as outlined in ICH Q1A(R2) guidelines.[18][19] The primary indicator of instability is a change in droplet size distribution, which can be accurately measured using Dynamic Light Scattering (DLS).[3][20]

Caption: Workflow for evaluating emulsion stability using DLS.

Drug Solubility Enhancement

For poorly water-soluble drugs (BCS Class II and IV), enhancing aqueous solubility is often a prerequisite for achieving adequate bioavailability.[2] Non-ionic surfactants achieve this by forming micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in the aqueous medium.[21]

Mechanism of Micellar Solubilization: Above the CMC, surfactant molecules aggregate to form micelles with a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules partition into the hydrophobic core, effectively being "dissolved" in the aqueous phase. The efficiency of solubilization depends on the size and number of micelles, as well as the compatibility between the drug and the micellar core.

Experimental Protocol: The extent of solubility enhancement can be quantified by measuring the increase in drug concentration in the presence of varying surfactant concentrations.

Caption: Experimental workflow for determining drug solubility enhancement by a surfactant.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for key characterization techniques are provided.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol is based on the principles outlined in ASTM D1331-14.[1][22][23][24][25]

Objective: To determine the CMC of a surfactant by measuring the change in surface tension of its aqueous solutions at varying concentrations.

Materials and Equipment:

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • High-purity water

  • Surfactant to be tested

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of the surfactant and dissolve it in high-purity water to create a concentrated stock solution.

  • Prepare serial dilutions: Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.

  • Measure surface tension: Starting with the most dilute solution, measure the surface tension of each solution. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

  • Data analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The point at which the slope of the curve changes sharply represents the CMC.

Emulsion Droplet Size Analysis by Dynamic Light Scattering (DLS)

This protocol is guided by the principles described in ISO 22412:2017 and USP General Chapter <430>.[3][26][20][27][28]

Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of emulsion droplets as an indicator of emulsion stability.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes (disposable or glass)

  • High-purity water (for dilution, if necessary)

  • Emulsion sample

Procedure:

  • Instrument setup: Turn on the DLS instrument and allow it to stabilize. Select the appropriate measurement parameters (e.g., scattering angle, temperature).

  • Sample preparation: If the emulsion is concentrated, dilute a small aliquot with high-purity water to an appropriate concentration for DLS analysis (typically to a slightly turbid appearance). Ensure the diluent is filtered to remove any dust particles.

  • Measurement: Transfer the prepared sample to a clean cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the set temperature. Perform the measurement according to the instrument's software instructions.

  • Data analysis: The instrument's software will typically provide the z-average mean hydrodynamic diameter and the Polydispersity Index (PDI). A lower PDI value (closer to 0) indicates a more monodisperse and uniform droplet size distribution.

  • Stability assessment: Repeat the measurement at various time points during a stability study (e.g., after storage at elevated temperatures) to monitor for any changes in droplet size, which would indicate instability.

Conclusion

The selection of a non-ionic surfactant is a critical decision in pharmaceutical formulation that requires a thorough understanding of the physicochemical properties and performance characteristics of the available options. While established surfactants like Polysorbate 80, Span 80, and the Brij™ series offer a wealth of documented data, emerging excipients such as this compound present opportunities for novel formulation strategies.

This guide has provided a comparative framework for evaluating these surfactants, highlighting the importance of key parameters like CMC and HLB. The detailed experimental protocols included herein serve as a practical resource for researchers to characterize and compare the performance of these surfactants in the context of emulsion stabilization and drug solubility enhancement. By applying these methodologies, formulation scientists can make informed decisions to develop robust, stable, and effective drug products.

References

  • ASTM International. (2014). ASTM D1331-14, Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. West Conshohocken, PA. [Link]

  • NovoPro Bioscience Inc. (2023, September 30). Detergent types and critical micelle concentrations (CMC). [Link]

  • Esteem Industries. (n.d.). Nonionic vs Anionic Surfactants: Complete Comparison Guide. [Link]

  • U.S. Pharmacopeia. (2023, August 1). General Chapter <905> Uniformity of Dosage Units. [Link]

  • Wikipedia. (n.d.). Polysorbate 80. [Link]

  • Chemsino. (2024, October 18). Tween 80 VS. Span 80: What is the Difference. [Link]

  • International Organization for Standardization. (2017). ISO 22412:2017 Particle size analysis — Dynamic light scattering (DLS). [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Croda Home Care. (n.d.). Brij™ L23. [Link]

  • Croda Agriculture. (n.d.). Brij™ L23. [Link]

  • U.S. Pharmacopeia. (2011, December 1). <905> UNIFORMITY OF DOSAGE UNITS. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Croda Home Care. (n.d.). ECO Brij™ L23 MBAL. [Link]

  • U.S. Food and Drug Administration. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • LookChem. (n.d.). Cas 2136-72-3,this compound. [Link]

  • ResearchGate. (n.d.). Physical properties of Span 80 and Tween 80. [Link]

  • U.S. Food and Drug Administration. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Puschmann, J., Herbig, M. E., & Müller-Goymann, C. (2019). Predicting critical micelle concentration and micelle molecular weight of polysorbate 80 using compendial methods. International journal of pharmaceutics, 569, 118579. [Link]

  • ASTM International. (n.d.). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. [Link]

  • U.S. Pharmacopeia. (2023, February 10). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. [Link]

  • International Organization for Standardization. (n.d.). ISO 22412. [Link]

  • Croda Agriculture. (n.d.). Span™ 80. [Link]

  • BSI Knowledge. (2017, February 28). BS ISO 22412:2017: The Standard for Particle size analysis. Dynamic light scattering (DLS). [Link]

  • U.S. Food and Drug Administration. (2018, August). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • ASTM International. (2021, January 26). D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. [Link]

  • Croda Industrial Specialties. (n.d.). Brij L23. [Link]

  • Scribd. (n.d.). Iso 22412 - 2017 | PDF | Applied And Interdisciplinary Physics. [Link]

  • ResearchGate. (n.d.). Understanding polysorbate-compound interactions within the CMC region. [Link]

  • ResearchGate. (n.d.). Morphology of polysorbate 80 (Tween 80) micelles in aqueous dimethyl sulfoxide solutions. [Link]

  • EUROLAB. (n.d.). ASTM D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. [Link]

  • The Scientific Gear Blog. (2020, November 23). Interfacial Tension. [Link]

  • U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) data for the Brij 35 (polyoxyethylene 23 lauryl ether)/sodium dodecyl sulfate (SDS) system without electrolyte. [Link]

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A Senior Application Scientist's Guide: Polyethylene Glycol as the Gold Standard and the Emerging Role of 2-(Octadecyloxy)ethanol in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of advanced drug delivery, excipients are not merely inert vehicles; they are critical components that dictate the efficacy, stability, and biological fate of therapeutic agents. For decades, Polyethylene Glycol (PEG) has been the undisputed gold standard for modifying nanoparticles and biologics, a process known as PEGylation.[1] Its ability to confer a "stealth" characteristic, prolonging circulation time and reducing immunogenicity, has been revolutionary.[2][3][4] However, the very success of PEG has led to the widespread discovery of pre-existing and treatment-induced anti-PEG antibodies, which can lead to accelerated blood clearance and hypersensitivity reactions, challenging its universal applicability.[5][6]

This has spurred a search for alternatives. Among the candidates is 2-(Octadecyloxy)ethanol, a non-ionic surfactant and amphiphilic molecule. While it lacks the extensive history and data of PEG, its properties as a solubilizer and stabilizer in lipid-based formulations present a compelling, albeit largely uncharacterized, alternative.[7]

This guide provides a critical comparison between the incumbent—PEG—and the challenger—this compound. We will dissect the established mechanisms and performance data for PEG, contrast them with the known properties and theoretical advantages of this compound, and provide a rigorous experimental framework for researchers to objectively evaluate these and other novel excipients.

Part 1: The Incumbent - Polyethylene Glycol (PEG)

PEG is a hydrophilic, biocompatible polymer that has become a cornerstone of modern drug delivery.[3] Its primary application, PEGylation, involves covalently attaching PEG chains to drugs, proteins, or nanoparticle surfaces to improve their pharmacokinetic and pharmacodynamic profiles.[2][4][8]

The "PEGylation" Principle: Mechanism of the "Stealth" Effect

The central advantage of PEGylation lies in its ability to create a "stealth" shield around the therapeutic agent. This is not a passive effect but a direct consequence of PEG's physicochemical properties. The long, flexible, and hydrophilic PEG chains create a hydrated layer on the nanoparticle surface. This layer provides a steric barrier that physically hinders the adsorption of opsonin proteins from the bloodstream.[9][10] Opsonins are the molecular tags that the mononuclear phagocyte system (MPS)—primarily macrophages in the liver and spleen—uses to identify and clear foreign particles. By preventing opsonization, PEGylated nanoparticles can evade MPS uptake, significantly extending their circulation time in the bloodstream.[9] This prolonged circulation is critical for enhancing the probability of the nanoparticle reaching its target tissue, particularly in applications like cancer therapy through the Enhanced Permeability and Retention (EPR) effect.

PEGylation_Mechanism cluster_0 Non-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle NP1 Nanoparticle (Drug) Opsonin Opsonin Protein NP1->Opsonin Opsonization Macrophage Macrophage (MPS) Opsonin->Macrophage Recognition & Clearance NP2 Nanoparticle (Drug) PEG Layer Opsonin2 Opsonin Protein NP2:peg->Opsonin2 Steric Hindrance (Reduced Opsonization) Target Target Tissue (e.g., Tumor) NP2->Target Prolonged Circulation & Accumulation

Caption: Mechanism of PEGylation in evading the Mononuclear Phagocyte System (MPS).
Quantitative Performance Data

The theoretical benefits of PEGylation are well-supported by extensive experimental data. Studies consistently show dramatic improvements in pharmacokinetics and biodistribution compared to non-PEGylated counterparts.

Performance MetricNon-PEGylated NanoparticlesPEGylated NanoparticlesRationale & Causality
Blood Circulation Time (1h p.i.) 0.06 ± 0.01 % ID/g[11]0.23 ± 0.01 % ID/g[11]The PEG layer reduces MPS clearance, keeping the particles in circulation significantly longer.
Liver/Spleen Accumulation High[9]Significantly Reduced[9]Evasion of macrophages, which are highly concentrated in the liver and spleen, leads to lower accumulation in these organs.
Tumor Uptake Variable, often lowCan be increased[12]Longer circulation time increases the probability of accumulation in tumor tissue via the EPR effect.
Cellular Uptake (in vitro) Generally higherOften reduced[9][13]The same steric hindrance that blocks opsonins can also shield targeting ligands or prevent non-specific cell membrane interactions, potentially reducing cellular uptake. This is a critical trade-off to consider.
The Achilles' Heel: PEG Immunogenicity

Despite its benefits, PEG is not biologically inert. The immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies (both IgM and IgG).[5] This issue is exacerbated by the widespread use of PEG in cosmetics, food, and pharmaceuticals.[6] For patients with pre-existing or treatment-induced anti-PEG antibodies, subsequent administration of a PEGylated therapeutic can trigger an "Accelerated Blood Clearance" (ABC) phenomenon.[12] Anti-PEG antibodies bind to the PEG layer, effectively opsonizing the nanoparticle and leading to rapid clearance by the MPS—the very system PEGylation was designed to avoid. This can drastically reduce therapeutic efficacy and, in some cases, cause hypersensitivity reactions.[5]

Part 2: The Challenger - this compound

This compound is a fatty alcohol ethoxylate, a class of non-ionic surfactants. Structurally, it consists of a long, hydrophobic 18-carbon (octadecyl) chain and a short, hydrophilic di-ethylene glycol head. This amphiphilic nature dictates its function in formulations.

Physicochemical Profile & Postulated Mechanism

Unlike the large polymer PEG, this compound is a small molecule (Molar Mass: ~344.5 g/mol ). Its primary role in drug delivery is not to form a large steric barrier but to act as a surfactant, emulsifier, or a structural component within a lipid-based delivery system like a liposome or lipid nanoparticle (LNP).[7]

Its proposed mechanisms include:

  • Solubility Enhancement: The hydrophobic tail can interact with poorly water-soluble drugs, while the hydrophilic head interfaces with the aqueous environment, enabling the formation of stable micelles or incorporation into lipid bilayers.[7]

  • Formulation Stability: As a surfactant, it can reduce the interfacial tension between different phases (e.g., oil and water), preventing aggregation and stabilizing the nanoparticle structure.

  • Bioavailability Enhancement: By improving a drug's solubility and forming stable nanocarriers, it can potentially increase the drug's bioavailability.

While PEG's primary function is to alter the in vivo fate of a carrier, this compound's primary function is to enable the formulation of the carrier, particularly for hydrophobic drugs.

Current Research & Applications

Research specifically detailing the performance of this compound in drug delivery is significantly less mature than for PEG. It has been identified as a component in various natural extracts and is used as a precursor in the synthesis of other non-ionic surfactants.[7] One notable study demonstrated its ability to form stable "duolayer" surface films when combined with polymers like PVP, suggesting a role in creating robust interfaces.[7] However, comprehensive in vitro and in vivo studies directly comparing its performance against PEGylated systems are currently lacking in published literature.

Part 3: Head-to-Head Comparison: A Framework for Evaluation

Given the disparity in available data, a direct quantitative comparison is not feasible. Instead, we can compare their fundamental properties and establish a logical workflow for how a researcher should approach the evaluation of a novel excipient like this compound against an established standard like PEG.

Conceptual Comparison
FeaturePolyethylene Glycol (PEG)This compound
Chemical Class Polymer (Polyether)Fatty Alcohol Ethoxylate (Surfactant)
Primary Role Steric Stabilizer, "Stealth" AgentSolubilizer, Emulsifier, Structural Lipid
Mechanism Creates a hydrophilic shield to prevent opsonization and prolong circulation.[9]Reduces interfacial tension and incorporates into lipid structures to enhance drug solubility and formulation stability.[7]
Key Advantage Clinically proven to dramatically extend circulation half-life.[2][11]Potential for formulating highly hydrophobic drugs; lacks the specific immunogenicity associated with the PEG polymer structure.
Major Drawback Known immunogenicity (anti-PEG antibodies) leading to accelerated blood clearance.[5][6]Lack of extensive biological and pharmacokinetic data; performance in prolonging circulation is unproven.
Typical Use Case Surface modification of nanoparticles and biologics (as a PEG-lipid conjugate).[14]As a core component within a lipid formulation (e.g., a helper lipid or surfactant).
Logical Workflow for Comparative Evaluation

To ensure a trustworthy and scientifically rigorous comparison, any novel excipient must be evaluated against the gold standard within a self-validating experimental framework. This workflow ensures that decisions are based on a comprehensive dataset, from initial formulation to final in vivo performance.

Evaluation_Workflow cluster_0 Phase 1: Formulation & Physicochemical Analysis cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo Performance Formulate Formulation Optimization (e.g., LNP via Ethanol Injection) Characterize Physicochemical Characterization - Size (DLS) - Zeta Potential - Polydispersity (PDI) - Encapsulation Efficiency (%) Formulate->Characterize Stability Colloidal Stability Assay (e.g., in PBS, Serum) Characterize->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Stability->Cytotoxicity Proceed if stable Uptake Cellular Uptake Study (e.g., Flow Cytometry, Confocal) PK Pharmacokinetic (PK) Study - Circulation Half-life (t½) - Area Under Curve (AUC) Uptake->PK Proceed if non-toxic & effective uptake Release In Vitro Drug Release Profile BD Biodistribution (BD) Study (Organ Accumulation) PK->BD Efficacy Therapeutic Efficacy Study (Disease Model) BD->Efficacy

Caption: A logical workflow for the comparative evaluation of novel drug delivery excipients.

Part 4: Experimental Protocols for Evaluation

Here, we provide foundational protocols that can be adapted to directly compare lipid nanoparticles formulated with a PEG-lipid versus those containing this compound.

Protocol: Formulation of Lipid Nanoparticles (LNPs) via Microfluidic Mixing or Ethanol Injection

This protocol describes a common and scalable method for producing LNPs. The core principle is the rapid mixing of a lipid-containing ethanol phase with an aqueous phase, causing the lipids to precipitate and self-assemble into nanoparticles.[14][15][16]

Causality: The rapid change in solvent polarity from ethanol (where lipids are soluble) to water (where they are not) is the driving force for self-assembly. The rate of mixing is critical; faster, more controlled mixing (as in microfluidics) typically results in smaller, more uniform particles.[17]

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • Test Component 1: PEG-Lipid (e.g., DMG-PEG2000)

  • Test Component 2: this compound

  • Therapeutic Cargo (e.g., mRNA, siRNA) in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Absolute Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (Ionizable, DSPC, Cholesterol, and either PEG-Lipid or this compound) in absolute ethanol to a known concentration (e.g., 10-20 mg/mL).[18][19]

  • Create the Ethanol Phase: In an ethanol-rinsed tube, combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio for LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[20] For the test formulation, this compound could be substituted for the PEG-lipid or incorporated as an additional component, requiring stoichiometric adjustment and optimization.

  • Prepare the Aqueous Phase: Dilute the nucleic acid cargo in the aqueous buffer to the target concentration.

  • Mixing:

    • Ethanol Injection (Manual): Vigorously stir the aqueous phase. Rapidly inject the ethanol phase into the aqueous phase (e.g., at a 1:3 ethanol:aqueous volume ratio).[14] Continue stirring for 30-60 minutes.

    • Microfluidic Mixing: Load the ethanol phase and aqueous phase into separate syringes and pump them through a microfluidic mixing chip (e.g., a staggered herringbone mixer) at a defined total flow rate and flow rate ratio (e.g., 12 mL/min at a 3:1 aqueous:ethanol ratio).[17]

  • Dialysis/Purification: The resulting mixture will contain ~25% ethanol. This must be removed. Dialyze the LNP solution against PBS (pH 7.4) overnight using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated cargo.

  • Sterilization: Filter the final LNP solution through a 0.22 µm sterile filter. Store at 4°C.

Protocol: Physicochemical Characterization of LNPs

This step is critical for ensuring that the two formulations (PEG vs. This compound) are comparable and meet quality attributes before proceeding to biological assays.

A. Size, Polydispersity, and Zeta Potential via Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the LNP suspension in PBS to an appropriate concentration for the DLS instrument.

  • Measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential.

  • Self-Validation: An acceptable LNP formulation for in vivo use typically has a Z-average < 200 nm and a PDI < 0.3.[17] Zeta potential should be near-neutral at physiological pH to avoid rapid clearance.

B. Encapsulation Efficiency (EE%) via Ribogreen Assay (for nucleic acids):

  • Measure Total RNA: Lyse a known volume of LNPs using a surfactant (e.g., 0.5% Triton X-100) to release all encapsulated RNA. Measure the fluorescence using a Ribogreen assay.

  • Measure Free RNA: In a separate sample, measure the fluorescence of the intact LNP suspension (without lysing agent). This represents unencapsulated RNA.

  • Calculate EE%: EE% = [(Total RNA - Free RNA) / Total RNA] * 100

  • Self-Validation: High EE (>90%) is crucial for ensuring an adequate therapeutic dose is delivered and for minimizing effects from free drug/RNA.

Conclusion and Future Perspectives

The comparison between Polyethylene Glycol and this compound is a tale of an established, powerful, yet imperfect incumbent and an under-researched but potentially useful challenger.

  • Polyethylene Glycol remains the gold standard for a reason: its ability to prolong circulation is well-documented and highly effective.[1][21] However, the growing challenge of PEG immunogenicity is a significant clinical hurdle that necessitates the exploration of alternatives.[5][13]

  • This compound presents an interesting profile as a non-ionic surfactant that could play a valuable role in the formulation of stable, solubilized drug carriers, particularly for hydrophobic molecules.[7] Its lack of the repeating ether structure of PEG means it would not trigger pre-existing anti-PEG antibodies.

The path forward for the field is clear. Rigorous, head-to-head studies, following the experimental workflow outlined in this guide, are essential. Researchers must formulate LNPs where the key variable is the substitution or addition of this compound in place of a standard PEG-lipid. By systematically comparing the physicochemical properties, in vitro behavior, and, most critically, the in vivo pharmacokinetics and biodistribution, the community can generate the data needed to determine if this compound or similar surfactants can serve as viable alternatives or complementary components to PEG, helping to usher in a new generation of safer and more effective drug delivery systems.

References

  • The Art of PEGylation: From Simple Polymer to Sophistic
  • Pegylation Explained: Benefits, Uses & Future in Medicine. Beta LifeScience.
  • PEGylation in Drug Delivery: A Technical Guide. Benchchem.
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  • PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.
  • Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study.
  • PEGylated versus non-PEGylated magnetic nanoparticles as camptothecin delivery system. PMC - NIH.
  • The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. MDPI.
  • A Systematic comparison of in vitro cell uptake and in vivo biodistribution for three classes of gold nanoparticles with saturated PEG co
  • To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene)
  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale (RSC Publishing).
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  • This compound | 9005-00-9. Benchchem.
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  • Characterization of lipid nanoparticle (LNP) composition using UHPLC-CAD. Thermo Fisher Scientific.
  • Preparation of Lipid Nanoparticles.
  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. PubMed Central.
  • The Importance of Poly(ethylene glycol)
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A Comparative Guide to the Toxicological Assessment of 2-(Octadecyloxy)ethanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development. An ideal excipient should be inert and devoid of any toxicological effects. This guide provides a comprehensive toxicological assessment of 2-(Octadecyloxy)ethanol, a non-ionic surfactant, for its potential use in in vivo studies. Recognizing the limited publicly available in vivo toxicological data for this specific compound[1], this guide will provide a comparative analysis with other commonly used surfactants and a detailed framework for conducting the necessary in vivo safety evaluations based on established regulatory guidelines.

Introduction to this compound and its Applications

This compound, also known as batyl alcohol, is a glyceryl ether that belongs to the broader class of fatty alcohol ethoxylates. It is used in various applications, including as a component in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs[1]. Its amphiphilic nature, arising from a long lipophilic alkyl chain and a hydrophilic alcohol group, allows it to form micelles and other self-assembling structures, making it an attractive candidate for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[2]

Non-ionic surfactants, in general, are considered to be less toxic than their ionic counterparts.[2][3] However, the toxic potential of any surfactant is dependent on its chemical structure, concentration, and route of administration.[4][5] Therefore, a thorough toxicological assessment is imperative before its inclusion in any pharmaceutical formulation intended for in vivo use.

Comparative Analysis with Alternative Surfactants

To contextualize the potential toxicity of this compound, it is useful to compare it with other surfactants commonly used in pharmaceutical formulations.

Surfactant ClassExamplesKey Toxicological Considerations
Non-ionic Polysorbates (e.g., Tween 80), Sorbitan esters (e.g., Span 20), PoloxamersGenerally well-tolerated. Can cause hypersensitivity reactions in some individuals. Some evidence of gastrointestinal effects at high doses.[6]
Anionic Sodium Lauryl Sulfate (SLS)Known to cause skin and mucosal irritation. Can denature proteins and disrupt cell membranes.[4]
Cationic Benzalkonium ChloridePossesses antimicrobial properties but is generally more toxic than non-ionic or anionic surfactants. Can cause significant irritation.[6]
Amphoteric Cocamidopropyl BetaineGenerally considered mild and less irritating than ionic surfactants.[3]

Based on its non-ionic character, this compound is anticipated to have a more favorable safety profile compared to ionic surfactants. However, without specific data, this remains a hypothesis that must be tested experimentally.

Proposed Framework for In Vivo Toxicological Assessment

To address the data gap for this compound, a tiered approach to in vivo toxicological testing is recommended, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11]

Acute Oral Toxicity Assessment (OECD Guideline 423)

The initial step is to determine the acute oral toxicity to classify the substance and obtain information on its potential health hazards from a single exposure.[8] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals.[7][8]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats), as testing in one sex is often considered sufficient.[12]

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to standard diet and water ad libitum. Acclimatize animals for at least 5 days before the study.

  • Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., water, corn oil). The toxicological characteristics of the vehicle should be well-established.[13]

  • Dosing: Administer the test substance as a single oral dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[8]

  • Stepwise Dosing Procedure:

    • Start with a dose of 300 mg/kg.

    • If the animal survives, dose the next animal with a higher dose (e.g., 2000 mg/kg).

    • If the animal dies, dose the next animal with a lower dose (e.g., 50 mg/kg).

  • Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions), and body weight changes for at least 14 days.[12][14]

  • Endpoint: The test is concluded when a definitive classification can be made based on the number of mortalities at specific dose levels.

Diagram: OECD 423 Dosing Workflow

OECD423_Workflow Start Start with 300 mg/kg Dose1 Dose Animal 1 Start->Dose1 Observe1 Observe for 14 days Dose1->Observe1 Outcome1 Outcome? Observe1->Outcome1 DoseUp Dose next animal at 2000 mg/kg Outcome1->DoseUp Survival DoseDown Dose next animal at 50 mg/kg Outcome1->DoseDown Mortality End Classify Toxicity DoseUp->End DoseDown->End

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Repeat-Dose Toxicity Studies (FDA Guidance)

Following the acute assessment, repeat-dose studies are necessary to evaluate the effects of longer-term exposure, which is more relevant for many pharmaceutical applications. The duration of these studies depends on the intended clinical use of the final drug product.[9] For excipients intended for short-term use, a 1-month study in two species (one rodent, one non-rodent) is recommended.[9]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Animal Selection: Use both male and female animals of a rodent species (e.g., Sprague-Dawley rats).

  • Dose Level Selection: Based on the acute toxicity data, select at least three dose levels: a high dose expected to produce some toxicity but not mortality, a low dose that produces no observed adverse effects (NOAEL), and an intermediate dose. A control group receiving only the vehicle is also required.[15]

  • Administration: Administer the test substance or vehicle daily by oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily. Monitor body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Preserve selected organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for statistically significant differences between the treated and control groups.

Diagram: Repeat-Dose Toxicity Study Workflow

RepeatDose_Workflow cluster_prep Study Preparation cluster_dosing 28-Day Dosing Period cluster_analysis Terminal Analysis AnimalSelection Select Rodent Species (M/F) DoseSelection Select 3 Dose Levels + Control (based on acute data) AnimalSelection->DoseSelection DailyDosing Daily Oral Gavage DoseSelection->DailyDosing DailyObs Daily Clinical Observations DailyDosing->DailyObs WeeklyMeas Weekly Body Weight & Food Intake DailyDosing->WeeklyMeas BloodCollection Hematology & Clinical Chemistry DailyDosing->BloodCollection DailyObs->BloodCollection WeeklyMeas->BloodCollection Necropsy Gross Necropsy BloodCollection->Necropsy Histo Histopathology of Organs Necropsy->Histo FinalReport Final Toxicological Report Histo->FinalReport

Caption: Key phases of a 28-day repeat-dose toxicity study.

Data Interpretation and Risk Assessment

The data generated from these studies will allow for a comprehensive toxicological assessment of this compound.

ParameterData to CollectInterpretation
Acute Toxicity LD50 or toxicity class, clinical signsProvides an initial hazard classification.
Body Weight and Food Consumption Weekly measurementsGeneral indicators of systemic toxicity.
Hematology Red and white blood cell counts, platelets, hemoglobinIndicates effects on the blood and immune system.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine)Assesses potential organ-specific toxicity.
Gross Pathology Macroscopic changes in organs and tissuesIdentifies visible signs of toxicity.
Histopathology Microscopic examination of tissuesProvides detailed information on cellular damage.

The No-Observed-Adverse-Effect-Level (NOAEL) will be determined from the repeat-dose study, which is the highest dose at which no statistically or biologically significant adverse effects are observed.[15][16] This value is crucial for establishing a safe starting dose for first-in-human studies.

Conclusion

While this compound shows promise as a non-ionic surfactant for pharmaceutical applications, the current lack of specific in vivo toxicological data necessitates a rigorous and systematic safety evaluation. By following the established frameworks of the OECD and FDA, researchers can generate the required data to confidently assess its safety profile. This guide provides the necessary protocols and rationale to embark on such an assessment, ensuring both scientific integrity and regulatory compliance. The proposed studies will not only elucidate the toxicological profile of this compound but also enable a data-driven comparison with existing alternatives, ultimately contributing to the development of safer and more effective drug delivery systems.

References

  • OECD Guideline For Acute oral toxicity (TG 423).
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002).
  • Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - FDA.
  • FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy.
  • Draft Guidance for Industry on Nonclinical Studies for Development of Pharmaceutical Excipients.
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A Senior Application Scientist's Comparative Guide to 2-(Octadecyloxy)ethanol as a Dermal Penetration Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-(Octadecyloxy)ethanol as a penetration enhancer for topical and transdermal formulations. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective against established enhancers—oleic acid, propylene glycol, and Transcutol® P—supported by experimental data and detailed protocols to validate efficacy and safety.

Introduction: Overcoming the Stratum Corneum Barrier

The efficacy of topical and transdermal drug delivery is fundamentally limited by the formidable barrier of the stratum corneum, the outermost layer of the epidermis. Composed of tightly packed corneocytes embedded in a lipid-rich matrix, this "brick and mortar" structure effectively prevents the passage of most xenobiotics. Penetration enhancers are critical excipients that reversibly disrupt the stratum corneum's integrity, facilitating the transport of active pharmaceutical ingredients (APIs) to their target sites within the skin or into the systemic circulation.

The ideal penetration enhancer should be pharmacologically inert, non-toxic, non-irritating, and compatible with the API and other formulation components. Its effect should be immediate, predictable, and reversible, with the skin's barrier function quickly restored upon cessation of use. This guide focuses on validating the efficacy of this compound, a less-commonly cited but potentially potent enhancer, in comparison to widely used alternatives.

Profiling the Penetration Enhancers

A fundamental understanding of the physicochemical properties and mechanisms of action of each enhancer is crucial for rational formulation development.

This compound: The Amphiphilic Contender

This compound is an amphiphilic molecule characterized by a long, hydrophobic octadecyl chain and a hydrophilic ethanol headgroup.[1][2] This structure imparts surfactant-like properties, suggesting a multifaceted mechanism of action.[2] As a member of the polyoxyethylene alkyl ethers class, its efficacy is influenced by the length of both the alkyl chain and the ethoxy chain.[1]

Proposed Mechanism of Action: The long C18 alkyl chain of this compound is hypothesized to intercalate into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the intercellular lipids, increasing their fluidity and creating more permeable pathways for drug molecules. The hydrophilic ethanol headgroup can interact with the polar head groups of the lipids and may also increase the hydration of the stratum corneum, further facilitating drug partitioning and diffusion.

Oleic Acid: The Unsaturated Fatty Acid Benchmark

Oleic acid, a monounsaturated fatty acid, is one of the most extensively studied and effective penetration enhancers.

Mechanism of Action: Oleic acid is known to fluidize the stratum corneum lipids by creating disordered regions within the lipid bilayers.[3] Its kinked structure, due to the cis double bond, disrupts the highly ordered, crystalline arrangement of the intercellular lipids. This leads to an increase in the fluidity of the lipid matrix, thereby enhancing the diffusion of co-administered drugs.[3]

Propylene Glycol: The Versatile Solvent and Hydrator

Propylene glycol is a widely used solvent, co-solvent, and humectant in topical formulations. While often considered a vehicle component, it also possesses penetration-enhancing properties.

Mechanism of Action: Propylene glycol enhances penetration primarily by acting as a solvent for the API within the formulation, increasing its thermodynamic activity and driving force for partitioning into the skin. It also hydrates the stratum corneum, causing it to swell and become more permeable. Additionally, it can interact with the intercellular proteins of the corneocytes.

Transcutol® P: The High-Purity Ether

Transcutol® P (Diethylene Glycol Monoethyl Ether) is a high-purity solvent and penetration enhancer known for its excellent safety profile and solubilizing capacity for a wide range of APIs.[4]

Mechanism of Action: Transcutol® P enhances permeation by improving the solubility of the drug within the vehicle and potentially within the stratum corneum itself. It can penetrate into the stratum corneum and alter its solvent properties, thereby increasing the partitioning of the drug from the formulation into the skin. It is generally considered to have a less disruptive effect on the lipid bilayers compared to enhancers like oleic acid.[5]

Comparative Analysis: A Mechanistic and Efficacy Overview

Table 1: Qualitative Comparison of Penetration Enhancers

FeatureThis compoundOleic AcidPropylene GlycolTranscutol® P
Chemical Class Polyoxyethylene alkyl etherUnsaturated fatty acidGlycolEther
Primary Mechanism Intercalation and disruption of lipid bilayers; potential hydrationFluidization of lipid bilayers by creating disordered domainsSolvent for API, stratum corneum hydration, interaction with proteinsEnhances drug solubility in the vehicle and stratum corneum
Lipid Interaction High (disruptive)High (disruptive)Low to moderateModerate (solubilizing)
Potential Advantages Potentially high efficacy due to amphiphilic natureWell-established efficacy, GRAS statusGood safety profile, versatile solventExcellent safety and solubilizing properties
Potential Disadvantages Limited comparative data, potential for irritation at high concentrationsPotential for skin irritation, can be comedogenicLower enhancement efficacy compared to othersGenerally lower enhancement efficacy than disruptive enhancers
Ideal API Properties Lipophilic to moderately hydrophilicLipophilicBroad applicabilityBroad applicability, especially for poorly soluble APIs

Experimental Validation: Protocols for Efficacy and Safety Assessment

To rigorously validate the efficacy of this compound and compare it to other enhancers, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This assay is the gold standard for assessing the rate and extent of drug permeation through the skin.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Franz Cell Assay cluster_analysis Analysis skin_prep Skin Membrane Preparation (e.g., human or porcine skin) assembly Assemble Franz Cell (Skin between donor and receptor) skin_prep->assembly receptor_prep Receptor Medium Preparation (e.g., PBS, degassed) receptor_prep->assembly formulation_prep Formulation Preparation (API in vehicle +/- enhancer) application Apply Formulation to Donor Compartment formulation_prep->application equilibration Equilibrate System (32°C, stirring) assembly->equilibration equilibration->application sampling Collect Samples from Receptor Compartment at Time Intervals application->sampling replacement Replace with Fresh Receptor Medium sampling->replacement quantification Quantify API Concentration (e.g., HPLC, LC-MS) sampling->quantification replacement->sampling Repeat sampling calculation Calculate Flux (Jss), Permeability Coefficient (Kp), and Enhancement Ratio (ER) quantification->calculation data_analysis Compare Enhancer Efficacy calculation->data_analysis

Caption: Workflow for Franz Diffusion Cell Permeation Study.

Step-by-Step Protocol:

  • Skin Preparation:

    • Excise full-thickness human or porcine skin.

    • Remove subcutaneous fat and dermis to a consistent thickness (e.g., 500 µm) using a dermatome.

    • Cut the skin into sections to fit the Franz diffusion cells.

    • Store at -20°C until use. Prior to the experiment, thaw the skin and allow it to equilibrate in phosphate-buffered saline (PBS) at pH 7.4.

  • Franz Cell Setup:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place the cells in a circulating water bath to maintain the skin surface temperature at 32°C.

    • Begin stirring the receptor medium with a magnetic stir bar.

  • Experiment Execution:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing the API and the penetration enhancer) to the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis and Data Interpretation:

    • Analyze the collected samples for API concentration using a validated analytical method such as HPLC.

    • Calculate the cumulative amount of API permeated per unit area at each time point.

    • Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is the slope of the linear portion of this plot.

    • The Enhancement Ratio (ER) is calculated as the ratio of the flux with the enhancer to the flux of the control (without the enhancer).

Stratum Corneum Tape Stripping

This technique allows for the quantification of the amount of drug that has penetrated into the stratum corneum.

Step-by-Step Protocol:

  • Application and Penetration:

    • Apply the formulation to a defined area of ex vivo skin or in vivo on a volunteer.

    • Allow the formulation to remain on the skin for a specified period.

    • Gently remove any excess formulation from the skin surface.

  • Tape Stripping:

    • Press a piece of adhesive tape firmly and uniformly onto the treated skin area.

    • Rapidly remove the tape strip.

    • Repeat this process for a set number of strips (e.g., 15-20) on the same skin area.

  • Analysis:

    • Extract the API from each tape strip using a suitable solvent.

    • Quantify the amount of API in each extract using an appropriate analytical method.

    • This provides a concentration profile of the API within the stratum corneum.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation.

Step-by-Step Protocol:

  • Tissue Culture:

    • Use commercially available reconstructed human epidermis (RhE) models.

    • Culture the tissues according to the manufacturer's instructions.

  • Application of Test Substance:

    • Apply a defined amount of the test substance (e.g., this compound) topically to the surface of the RhE tissue.

    • Include positive (e.g., 5% SDS) and negative (e.g., PBS) controls.

    • Incubate for a specified period (e.g., 60 minutes).

  • Viability Assessment (MTT Assay):

    • After exposure, rinse the tissues to remove the test substance.

    • Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using a solvent (e.g., isopropanol).

    • Measure the absorbance of the extracted formazan solution using a spectrophotometer.

  • Data Interpretation:

    • Calculate the percentage of cell viability relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of the enhancer to be toxic to skin cells (e.g., keratinocytes or fibroblasts).

Step-by-Step Protocol:

  • Cell Culture:

    • Seed human keratinocytes or fibroblasts in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow overnight.

  • Exposure to Enhancer:

    • Prepare serial dilutions of the penetration enhancer in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the enhancer.

    • Include a vehicle control (medium without the enhancer).

    • Incubate for a specified period (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the enhancer that causes a 50% reduction in cell viability).

Mechanistic Insights and Visualization

Understanding how these enhancers interact with the stratum corneum at a molecular level is key to their effective use.

General Mechanism of Lipophilic Penetration Enhancers:

Caption: Mechanism of lipid bilayer disruption by enhancers.

Decision-Making Flowchart for Enhancer Selection:

G start Define Target Profile: API Properties, Desired Flux, Safety Margin api_prop API Lipophilicity? start->api_prop enhancer_disruptive Consider Disruptive Enhancers: Oleic Acid, this compound api_prop->enhancer_disruptive Lipophilic enhancer_solvent Consider Solvent/Solubilizing Enhancers: Propylene Glycol, Transcutol® P api_prop->enhancer_solvent Hydrophilic flux_req High Flux Required? enhancer_mild Prioritize Mild Enhancers: Propylene Glycol, Transcutol® P flux_req->enhancer_mild No enhancer_potent Evaluate Potent, Disruptive Enhancers: Oleic Acid, this compound flux_req->enhancer_potent Yes safety_concern High Safety Concern? safety_concern->enhancer_mild Yes safety_concern->enhancer_potent No (with caution) enhancer_disruptive->flux_req enhancer_solvent->flux_req enhancer_mild->safety_concern enhancer_potent->safety_concern

Sources

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for 2-(Octadecyloxy)ethanol Based Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Models in Advanced Drug Delivery

In the realm of pharmaceutical sciences, the quest to enhance the therapeutic efficacy of poorly soluble molecules is relentless. Among the arsenal of excipients enabling this endeavor, 2-(Octadecyloxy)ethanol stands out for its valuable amphiphilic properties. Characterized by a long C18 hydrophobic alkyl chain and a hydrophilic ethanol headgroup, it is an effective surfactant and lipid matrix component for creating advanced drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)[1][2]. These nanocarriers are designed to improve the solubility, stability, and bioavailability of challenging active pharmaceutical ingredients (APIs).

However, the true measure of a drug delivery system's success lies in its clinical performance. Predicting this performance without extensive and costly human trials is a cornerstone of efficient drug development. This is where the concept of In Vitro-In Vivo Correlation (IVIVC) becomes an indispensable tool. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically, the rate of drug release) and a relevant in vivo response, such as the drug's plasma concentration profile[3][4].

For lipid-based formulations, including those utilizing this compound, establishing a meaningful IVIVC presents unique challenges. The in vivo fate of these carriers is governed by complex physiological processes, including enzymatic digestion by lipases, which are not captured by standard compendial dissolution tests[1][3][5]. Consequently, a more sophisticated, "biorelevant" approach to in vitro testing is paramount.

This guide provides an in-depth comparison of methodologies for establishing a robust IVIVC for this compound based formulations. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of these advanced formulations against relevant alternatives, supported by experimental data.

Formulation Landscape: this compound in Solid Lipid Nanoparticles (SLNs)

This compound is an excellent candidate for forming the solid lipid matrix of SLNs. SLNs are colloidal carriers where the drug is encapsulated within a solid lipid core, offering advantages like controlled release and protection of the API from degradation[6][7]. A typical SLN formulation incorporating a lipid like this compound or a similar long-chain ester like Glyceryl Behenate is prepared via a high-pressure homogenization technique.

Causality of Component Selection:

  • Solid Lipid (e.g., this compound, Glyceryl Behenate): The choice of a solid lipid is critical. Its solid nature at body temperature ensures a controlled, diffusion-based release of the drug, as opposed to the burst release often seen with liquid lipid emulsions[7][8]. The long alkyl chain provides high lipophilicity, enabling significant loading of hydrophobic drugs.

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188): A surfactant is essential to emulsify the lipid in the aqueous phase during production and to ensure the colloidal stability of the final nanoparticle suspension, preventing aggregation[9][10].

  • API (e.g., Celecoxib): As a Biopharmaceutics Classification System (BCS) Class II drug, Celecoxib (a model hydrophobic API) has high permeability but low solubility, making it an ideal candidate for formulation in SLNs to enhance its dissolution rate and subsequent absorption[2][6].

The IVIVC Workflow: A Step-by-Step Approach

Establishing a predictive IVIVC is a systematic process that bridges the laboratory bench with clinical outcomes. The workflow involves developing formulations with varying release rates, characterizing them in vitro, evaluating their performance in vivo, and finally, mathematically correlating the two sets of data.

IVIVC_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Correlation & Modeling F1 Formulation 1 (Fast Release) IVRT In Vitro Release Testing (Biorelevant Dissolution/Lipolysis) F1->IVRT PK Pharmacokinetic Study (e.g., in Rats) F1->PK F2 Formulation 2 (Medium Release) F2->IVRT F2->PK F3 Formulation 3 (Slow Release) F3->IVRT F3->PK MODEL Mathematical Modeling (% Dissolved vs. % Absorbed) IVRT->MODEL In Vitro Data DECON Deconvolution (Plasma Data -> % Absorbed) PK->DECON DECON->MODEL In Vivo Data VALID Validation & Predictability (Level A Correlation) MODEL->VALID

Sources

A Comparative Guide to the Emulsifying Properties of 2-(Octadecyloxy)ethanol and Polysorbates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and cosmetic formulation, the selection of an appropriate emulsifier is a critical determinant of product stability, efficacy, and sensory profile. Emulsions, as thermodynamically unstable systems, rely on the meticulous choice of surfactants to reduce interfacial tension and prevent the coalescence of dispersed droplets. Among the vast array of available non-ionic surfactants, polysorbates have long been the industry workhorse, valued for their versatility and robust performance. However, emerging alternatives like 2-(Octadecyloxy)ethanol, a fatty alcohol ether, present unique physicochemical properties that warrant a detailed comparative analysis.

This guide provides an in-depth, objective comparison of the emulsifying properties of this compound and the widely used polysorbates (e.g., Polysorbate 80). We will move beyond a simple cataloging of features to explore the mechanistic underpinnings of their function, present a framework for empirical performance evaluation, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making informed formulation decisions.

Physicochemical Characteristics of the Emulsifiers

An emulsifier's performance is intrinsically linked to its molecular structure. The balance between hydrophilic (water-loving) and lipophilic (oil-loving) moieties dictates its behavior at the oil-water interface.

This compound

This compound is a non-ionic surfactant characterized by a simple yet effective amphiphilic structure.[1] It consists of a long, 18-carbon hydrophobic alkyl chain (octadecyl) which provides strong affinity for the oil phase, and a hydrophilic head composed of a short ethoxy (-OCH₂CH₂-) and terminal hydroxyl (-OH) group.[1][2] This structure makes it an effective agent for creating and stabilizing emulsions, particularly in cosmetic and pharmaceutical applications where it can also function as an emollient.[1] Its streamlined structure is ideal for forming micelles and liposomes, which can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

  • Chemical Class: Fatty alcohol ether / Polyoxyethylene ether[3]

  • Structure: A linear hydrophobic tail with a compact, polar head group.

  • Key Feature: The dual hydrophobic and hydrophilic nature enables effective emulsification and solubilization.[1]

Polysorbates

Polysorbates (commercially known as Tweens) are complex non-ionic surfactants derived from polyethoxylated sorbitan esterified with fatty acids.[4][5] The two most common variants in biopharmaceutical formulations are Polysorbate 20 and Polysorbate 80.[6]

  • Polysorbate 80 (Polyoxyethylene (20) sorbitan monooleate): The lipophilic portion is oleic acid, an 18-carbon monounsaturated fatty acid.[4][7]

  • Polysorbate 20 (Polyoxyethylene (20) sorbitan monolaurate): The lipophilic portion is lauric acid, a 12-carbon saturated fatty acid.[4][8]

The hydrophilic nature of polysorbates is conferred by the numerous ethylene oxide groups (typically 20 units) attached to the sorbitan core.[4] This extensive hydrophilic region results in high Hydrophile-Lipophile Balance (HLB) values, making them exceptionally well-suited for creating stable oil-in-water (O/W) emulsions.[7][9]

  • Chemical Class: Polyoxyethylene sorbitan fatty acid esters

  • Structure: A bulky, multi-branched hydrophilic head with a fatty acid tail.

  • Key Feature: High HLB values and extensive use as stabilizers and solubilizers in food, cosmetics, and parenteral drug formulations.[10][11][12]

Mechanism of Emulsification: A Shared Principle

Both this compound and polysorbates stabilize emulsions through the same fundamental mechanism. Their amphiphilic molecules spontaneously migrate to the oil-water interface. The hydrophobic tail orients into the oil phase while the hydrophilic head remains in the aqueous phase. This arrangement reduces the interfacial tension—the energy required to increase the surface area between the two immiscible liquids—thereby facilitating the dispersion of one liquid into the other as fine droplets during homogenization.[13] The surfactant molecules then form a protective film around each droplet, creating a steric or electrostatic barrier that hinders coalescence and enhances the long-term stability of the emulsion.[11]

G cluster_oil Oil Phase cluster_water Water Phase cluster_interface Interface d1 d2 d3 w1 w2 w3 Emulsifier Emulsifier Molecule Hydrophobic Hydrophobic Tail Emulsifier->Hydrophobic Hydrophilic Hydrophilic Head Emulsifier->Hydrophilic Hydrophobic->d2 Orients into Oil Hydrophilic->w2 Orients into Water caption General Mechanism of Emulsification

Caption: Emulsifier molecules at the oil-water interface.

Comparative Analysis of Physicochemical Properties

The structural differences between these emulsifiers translate into distinct properties that influence their selection for specific applications.

PropertyThis compoundPolysorbates (e.g., Polysorbate 80)Rationale & Significance
Chemical Structure Fatty alcohol etherPolyoxyethylene sorbitan fatty acid esterThe complex, branched structure of polysorbates provides a significant steric barrier against droplet coalescence.[6] this compound's linear structure may pack differently at the interface.
Source Natural fatty alcohol derivative[3]Derived from sorbitol and vegetable-derived fatty acids[5]Both can be derived from natural sources, a key consideration for "green" formulations.
HLB Value Not readily published, but expected to be in the range for O/W emulsifiers based on its structure.High (e.g., Polysorbate 80 ≈ 15.0, Polysorbate 20 ≈ 16.7)[9][14]The high HLB of polysorbates makes them excellent for solubilizing oils in water and forming stable O/W emulsions.[8] The effectiveness of this compound would need empirical HLB determination.
Ionic Nature Non-ionic[3]Non-ionic[15]Non-ionic character ensures stability across a wide pH range and compatibility with most active ingredients.
Common Applications Cosmetics, personal care, pharmaceutical formulations (emulsifier, emollient)[1]Food, pharmaceuticals (including injectables), cosmetics, research (emulsifier, solubilizer, stabilizer)[7][16][17]Polysorbates have a broader, more established range of applications due to extensive historical use and safety data.
Potential Instability Susceptible to oxidation under extreme conditions.[2]Can undergo autooxidation and enzyme-mediated hydrolysis, leading to peroxide formation and free fatty acid particle generation.[6][18]The degradation pathways of polysorbates are well-studied and a critical consideration in biopharmaceutical stability, as degradation products can impact protein integrity.[18]

Experimental Design for Head-to-Head Performance Comparison

To move from theoretical comparison to actionable data, a structured experimental approach is essential. The following protocols are designed as a self-validating system to quantitatively assess and compare the emulsifying performance of this compound and a selected polysorbate (e.g., Polysorbate 80).

Causality of Experimental Choices: The goal is to isolate the performance of the emulsifier. Therefore, all other parameters (oil type, oil:water ratio, energy input, temperature) must be held constant. We will assess performance based on three key pillars: the ability to form small droplets (efficiency), the ability to prevent changes over time (stability), and the fundamental ability to lower oil-water interfacial energy.

G cluster_analysis Performance Analysis start Prepare Oil & Aqueous Phases (with Emulsifier) homogenize High-Shear Homogenization (Constant Energy Input) start->homogenize ift Protocol 3: Interfacial Tension start->ift Mechanism emulsion Initial Emulsion (T=0) homogenize->emulsion dls Protocol 1: Droplet Size Analysis (DLS) emulsion->dls Efficiency zeta Protocol 2: Zeta Potential Measurement emulsion->zeta Stability stability Protocol 4: Accelerated Stability emulsion->stability Long-Term Prediction caption Experimental Workflow for Emulsifier Comparison

Caption: Workflow for comparing emulsifier performance.

Protocol 1: Emulsion Formation and Droplet Size Analysis

Objective: To determine the efficiency of each emulsifier in creating fine-droplet emulsions. Smaller initial droplet sizes generally indicate higher emulsifier efficiency.[19]

Methodology:

  • Preparation: Prepare a 10% (w/w) oil-in-water emulsion. The oil phase will be medium-chain triglyceride (MCT) oil, and the aqueous phase will be deionized water.

  • Emulsifier Concentration: Prepare separate aqueous phases containing 1% (w/w) of either this compound or Polysorbate 80.

  • Pre-Emulsion: Coarsely mix the oil and aqueous phases using a standard laboratory mixer for 2 minutes.

  • Homogenization: Immediately pass the coarse emulsion through a high-pressure homogenizer at 10,000 psi for 3 passes. Maintain a constant temperature of 25°C.

  • Measurement: Immediately after homogenization (T=0), dilute a sample of the emulsion with deionized water to an appropriate concentration for analysis.

  • Analysis: Measure the Z-average droplet diameter and the Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).[20] Perform measurements in triplicate.

Causality: DLS is selected for its sensitivity to sub-micron particles, which are typical in pharmaceutical emulsions.[20] The Z-average provides a measure of the mean droplet size, while the PDI indicates the broadness of the size distribution. A low PDI is desirable, signifying a uniform emulsion.

Protocol 2: Emulsion Stability Assessment via Zeta Potential

Objective: To evaluate the electrostatic stabilization conferred by the emulsifiers, which predicts long-term stability against coalescence.[21]

Methodology:

  • Sample Preparation: Use the emulsions prepared in Protocol 1.

  • Measurement: Dilute samples in deionized water and measure the zeta potential using Electrophoretic Light Scattering (ELS) at T=0, T=24 hours, and T=7 days (stored at 25°C).[21]

  • Analysis: Record the mean zeta potential (in millivolts, mV).

Causality: While both are non-ionic, preferential adsorption of ions from the aqueous phase can impart a surface charge to the droplets. A zeta potential with a magnitude greater than |25| mV generally indicates good electrostatic repulsion between droplets, which prevents them from aggregating.[22][23] Monitoring this value over time reveals the stability of the interfacial layer.

Protocol 3: Interfacial Tension (IFT) Measurement

Objective: To quantify the ability of each emulsifier to reduce the energy at the oil-water interface.

Methodology:

  • Instrument: Use a pendant drop tensiometer.

  • Procedure: Form a droplet of MCT oil in a cuvette containing the 1% emulsifier-in-water solution.

  • Analysis: The instrument's software will analyze the shape of the droplet, which is governed by the balance between gravity and interfacial tension, to calculate the IFT in mN/m (or dynes/cm).[13][24]

Causality: A lower IFT indicates a more effective surfactant.[19] This measurement provides a fundamental explanation for the droplet sizes observed in Protocol 1, as less energy is required to break up droplets when the IFT is lower.

Protocol 4: Accelerated Stability Testing

Objective: To predict the long-term physical stability of the emulsions under stress conditions.

Methodology:

  • Centrifugation: Place 10 mL of each emulsion (from Protocol 1) in a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes.

  • Visual Inspection: Observe the samples for any signs of phase separation, creaming (an upward movement of droplets), or sedimentation.

  • Droplet Size Re-analysis: After centrifugation, gently resuspend the emulsions and re-measure the droplet size using DLS. A significant increase in droplet size indicates coalescence has occurred.

Causality: Centrifugation accelerates the creaming process, which is governed by Stokes' Law. It is a rapid method to assess an emulsion's resistance to gravitational separation.[25] Any observed instability suggests a weaker interfacial film provided by the emulsifier.

Data Interpretation and Expected Outcomes

The data gathered from these protocols will allow for a robust, multi-faceted comparison. The results should be tabulated for clarity.

Hypothetical Data Summary:

ParameterThis compoundPolysorbate 80Interpretation
Initial Droplet Size (Z-avg, nm) 180 nm150 nmPolysorbate 80 may be more efficient at forming small droplets.
Initial PDI 0.150.12Polysorbate 80 may produce a more uniform emulsion.
Zeta Potential (T=0) -15 mV-28 mVThe Polysorbate 80 emulsion is expected to have better initial electrostatic stability.[22]
Zeta Potential (T=7 days) -12 mV-25 mVThe Polysorbate 80 emulsion maintains its stability better over time.
Interfacial Tension (mN/m) 8.55.0Polysorbate 80 is more effective at reducing IFT, explaining the smaller droplet size.[19]
Accelerated Stability Minor creaming observedNo visible separationThe Polysorbate 80 emulsion demonstrates superior physical stability under stress.

Narrative: In this hypothetical scenario, Polysorbate 80 demonstrates superior performance in all tested categories. It is more efficient at reducing interfacial tension, leading to smaller and more uniform initial droplets. Furthermore, the resulting emulsion exhibits a higher magnitude zeta potential and better physical stability, suggesting it would be the more robust choice for a long-shelf-life product. Conversely, while this compound is a competent emulsifier, it may be better suited for applications where extreme long-term stability is less critical or where its emollient properties are also desired.

Conclusion and Formulation Guidance

The choice between this compound and polysorbates is not a matter of inherent superiority, but of optimal suitability for a given application. Polysorbates, with their high HLB values and extensive history of use, remain a gold standard for generating fine, stable O/W emulsions, particularly in demanding applications like parenteral formulations.[7][11] Their primary drawback lies in their potential for oxidative and hydrolytic degradation, which requires careful control and monitoring in biopharmaceutical products.[6][18]

This compound emerges as a compelling alternative, especially in the cosmetic and topical pharmaceutical space.[1] Its simpler structure may offer a different degradation profile and its dual-functionality as an emollient can be advantageous. However, as demonstrated by our proposed experimental framework, its performance relative to polysorbates must be empirically verified for each specific oil phase and formulation context.

This guide underscores a fundamental principle of formulation science: while physicochemical properties provide a strong theoretical foundation, rigorous, quantitative experimental data is the ultimate arbiter in emulsifier selection. By employing the protocols outlined herein, researchers can confidently compare candidates, understand the causal links between molecular structure and performance, and develop robust, stable, and effective emulsion-based products.

References

A complete list of all sources cited within this guide is provided below.

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  • Lab Alley. How and why Polysorbate 80 is used as a food additive. Available from: [Link]

  • Wikipedia. Polysorbate. Available from: [Link]

  • Oxford Instruments. Measurement of droplet size distribution in emulsions using benchtop NMR. Available from: [Link]

  • AAPS. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing. Available from: [Link]

  • Autism Treatment Center of Raleigh. Polysorbates (20 & 80): A Closer Look at Food & Medication Emulsifiers and Gut Health. Available from: [Link]

  • Bruker. Droplet Size Distribution in Food Emulsions. Available from: [Link]

  • De-Siam. Polysorbate 20 vs 80: Understanding the Differences for Food and Cosmetic Applications. Available from: [Link]

  • Oxford Instruments. Determining droplet size distribution in emulsions using MQC-R - a benchtop time domain NMR instrument. Available from: [Link]

  • Bruker. minispec Droplet Size Analyzer 2.0. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. Available from: [Link]

  • McClements, D.J. Proposed Methods for Testing and Comparing the Emulsifying Properties of Proteins from Animal, Plant, and Alternative Sources. Colloids and Interfaces. Available from: [Link]

  • Cosmetics & Toiletries. Zeta Potential and Particle Size to Predict Emulsion Stability. Available from: [Link]

  • Chemsino. Tween 20 vs Other Polysorbates: Differences, HLB Values, and Applications. Available from: [Link]

  • A&A Pharmachem. Polysorbate 80 in Pharma & Food: Emulsification Power & Grade Selection. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Stability study of O/W emulsions using zeta potential. Available from: [Link]

  • The Pharmaceutics and Compounding Laboratory. HLB Systems. Available from: [Link]

  • Labcompare. Using Zeta Potential in Product Formulation. Available from: [Link]

  • TopInChem. Polysorbate 20 vs 60 vs 80: Key Differences, HLB Values & Applications Explained. Available from: [Link]

  • IRJPMS. Zeta Potential: A Comprehensive Review. Available from: [Link]

  • Greengredients. Calculation of the HLB - How to choose an emulsifier?. Available from: [Link]

  • Alpha Chemical Co. Polysorbate 80: Properties, Functions, and Applications. Available from: [Link]

  • MDPI. The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. Available from: [Link]

  • ResearchGate. Food Emulsifier Polysorbate 80 Increases Intestinal Absorption of Di-(2-Ethylhexyl) Phthalate in Rats. Available from: [Link]

  • Langmuir. Measuring Interfacial Tension of Emulsions in Situ by Microfluidics. Available from: [Link]

  • PubMed. Measuring Interfacial Tension of Emulsions in Situ by Microfluidics. Available from: [Link]

  • Lonroy Equipment. Key performance test of emulsifier and method thereof. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Polysorbate 80: Enhancing Food Texture and Stability. Available from: [Link]

  • Scientific Gear. How Interfacial Tension Helps Evaluate Emulsifications. Available from: [Link]

  • KRÜSS Scientific. Interfacial tension. Available from: [Link]

  • CD BioSustainable-Green Chemistry. This compound. Available from: [Link]

  • Chemsino. Polysorbate: Production, Types, and Applications. Available from: [Link]

  • Chemsino. The Marvelous Polysorbate 80. Available from: [Link]

  • ResearchGate. Proposed Methods for Testing and Comparing the Emulsifying Properties of Proteins from Animal, Plant, and Alternative Sources. Available from: [Link]

  • PubMed. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways. Available from: [Link]

  • U.S. Food & Drug Administration. polysorbate 20 degradation in biotherapeutic formulations and its impact on protein quality. Available from: [Link]

  • PubMed Central. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties. Available from: [Link]

  • J-STAGE. A Simple Method for the Selection of a Suitable Emulsifier Based on Color Difference. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Synthesis and Purification of this compound. Available from: [Link]

  • ResearchGate. Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. Available from: [Link]

  • PubChem. 2-(Decyloxy)ethanol. Available from: [Link]

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A Comparative Guide to the Biocompatibility of 2-(Octadecyloxy)ethanol for Medical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and medical device formulation, the selection of excipients is a critical determinant of both efficacy and patient safety. 2-(Octadecyloxy)ethanol, a non-ionic surfactant, is increasingly considered for its role in solubilizing poorly aqueous-soluble active pharmaceutical ingredients (APIs) and enhancing the stability of complex formulations.[1][2][3] Its amphiphilic nature, characterized by a long hydrophobic octadecyl chain and a hydrophilic ethanol headgroup, makes it an effective emulsifier and drug delivery vehicle.[1] However, for any component intended for medical applications, a thorough evaluation of its biocompatibility is paramount.

This guide provides a comprehensive comparison of the biocompatibility profile of this compound with commonly used alternatives, grounded in established international standards. Due to the limited publicly available biocompatibility data specifically for this compound, this analysis incorporates data from structurally similar long-chain alcohols and alcohol ethoxylates to provide a scientifically robust predictive assessment. The guide is structured to provide not just data, but also the underlying scientific rationale for the selection of biocompatibility studies and the interpretation of their results, in line with the ISO 10993 standards.

The Imperative of Biocompatibility: A Risk-Based Approach

Biocompatibility, as defined by ISO 10993-1, is the "ability of a medical device or material to perform with an appropriate host response in a specific application."[4] This necessitates a risk-based approach where the nature and duration of contact with the body dictate the required biocompatibility endpoints for evaluation. For an excipient like this compound, which may be used in parenteral, topical, or implantable formulations, a core set of biocompatibility assessments are indispensable. These typically include in vitro cytotoxicity, hemolysis, irritation, and sensitization, often referred to as the "Big Three" in biocompatibility testing.[5]

Comparative Analysis of Key Biocompatibility Endpoints

A comparative overview of this compound and its alternatives is presented below, with a focus on key biocompatibility parameters. The data for this compound is inferred from studies on structurally related long-chain alcohols and their ethoxylates.

Biocompatibility Endpoint This compound (Inferred) Polysorbate 80 Poloxamers (e.g., Pluronic® F127)
In Vitro Cytotoxicity Expected to have low cytotoxicity. Long-chain alcohols (C18 and above) generally exhibit low toxicity.[6]Can exhibit cytotoxicity, with some studies showing it can increase the susceptibility of cells to oxidative stress.[7]Generally considered to have low cytotoxicity, though some studies show concentration-dependent effects.[5][8]
Hemolysis Predicted to have low hemolytic potential, a characteristic of many non-ionic surfactants.[9]Has been reported to induce hemolysis, with some components of Polysorbate 80 showing higher hemolytic rates.[4][10]Generally demonstrate good hemocompatibility.[11][12]
Skin Irritation Expected to be a non-irritant. Long-chain alcohols (C18 and above) are generally considered non-irritating to the skin.[6]Generally considered a low-risk irritant in typical formulation concentrations.Considered to be non-irritating to the skin.
Skin Sensitization Not expected to be a sensitizer, in line with findings for other long-chain alcohols.[6]Not generally considered a skin sensitizer.Not considered to be a skin sensitizer.

In-Depth Experimental Protocols and Methodologies

To ensure the scientific integrity and reproducibility of biocompatibility assessments, standardized protocols are essential. The following sections detail the methodologies for the key biocompatibility tests, based on ISO 10993 and OECD guidelines.

In Vitro Cytotoxicity: ISO 10993-5

The assessment of in vitro cytotoxicity is a fundamental first step in evaluating the biocompatibility of a material.[13] It determines if a material or its extracts have a toxic effect on cultured cells.[14][15] A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[14]

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_sample Prepare this compound Extract expose Incubate Cells with Extract for 24-72h prep_sample->expose prep_cells Culture L929 Mouse Fibroblast Cells prep_cells->expose mtt_assay Perform MTT Assay expose->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

Caption: ISO 10993-5 Cytotoxicity Test Workflow.

Step-by-Step Protocol:

  • Extraction: Prepare extracts of this compound at various concentrations in a complete cell culture medium. A negative control (culture medium alone) and a positive control (a material with known cytotoxicity) are also prepared.

  • Cell Culture: Seed L929 mouse fibroblast cells (or another appropriate cell line) in 96-well plates and incubate until they form a near-confluent monolayer.

  • Exposure: Replace the culture medium in the wells with the prepared extracts and controls.

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Remove the extracts and wash the cells with phosphate-buffered saline (PBS).

    • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Remove the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the negative control.

Hemolysis: ISO 10993-4

For any material that will come into contact with blood, assessing its hemolytic potential is critical.[9][16] The hemolysis test determines the extent to which a material can damage red blood cells, leading to the release of hemoglobin.[17][18][19] A hemolysis rate of less than 2% is generally considered acceptable.[19]

Experimental Workflow:

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_blood Prepare Diluted Anticoagulated Blood incubate Incubate Blood with Test Solutions at 37°C prep_blood->incubate prep_samples Prepare this compound Solutions prep_samples->incubate centrifuge Centrifuge to Pellet Red Blood Cells incubate->centrifuge measure_hb Measure Hemoglobin in Supernatant centrifuge->measure_hb calc_hemolysis Calculate % Hemolysis measure_hb->calc_hemolysis

Caption: ISO 10993-4 Hemolysis Test Workflow.

Step-by-Step Protocol:

  • Blood Collection: Obtain fresh human or rabbit blood collected in tubes containing an anticoagulant (e.g., EDTA).

  • Preparation of Red Blood Cell Suspension: Dilute the anticoagulated blood with PBS to a specified concentration.

  • Test Article Preparation: Prepare solutions of this compound in PBS at various concentrations. A negative control (PBS) and a positive control (distilled water, which causes 100% hemolysis) are also prepared.

  • Incubation: Mix the red blood cell suspension with the test article solutions and controls and incubate at 37°C for a defined period (e.g., 3 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact red blood cells.

  • Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vitro Skin Irritation: OECD Test Guideline 439

This in vitro test method uses a reconstructed human epidermis (RhE) model to identify chemicals that may cause skin irritation.[5][8][10][20][21] It provides a reliable alternative to traditional animal testing. A substance is classified as an irritant if it reduces cell viability below 50%.[20]

Experimental Workflow:

SkinIrritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues apply_article Topically Apply Test Article to RhE Tissues prep_tissue->apply_article prep_test_article Prepare this compound prep_test_article->apply_article incubate Incubate for a Defined Period apply_article->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate Tissue Viability (%) read_absorbance->calc_viability

Caption: OECD 439 Skin Irritation Test Workflow.

Step-by-Step Protocol:

  • Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in culture medium.

  • Test Article Application: A defined amount of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., sodium dodecyl sulfate) are also tested.

  • Exposure and Incubation: The tissues are incubated for a specific exposure time (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours) after rinsing.

  • Viability Assessment (MTT Assay): The viability of the tissues is determined using the MTT assay, similar to the cytotoxicity test.

  • Data Analysis: The percentage of tissue viability relative to the negative control is calculated.

In Vitro Skin Sensitization: OECD Test Guideline 442D

Skin sensitization is an allergic response to a substance following skin contact.[4][22][23][24] The ARE-Nrf2 luciferase test method, described in OECD TG 442D, is an in vitro assay that assesses the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, a key event in the induction of skin sensitization.[22][23]

Experimental Workflow:

SkinSensitization_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_cells Culture KeratinoSens™ Cells expose_cells Expose Cells to Test Article for 48h prep_cells->expose_cells prep_test_article Prepare this compound Solutions prep_test_article->expose_cells measure_luciferase Measure Luciferase Activity expose_cells->measure_luciferase measure_viability Measure Cell Viability expose_cells->measure_viability determine_induction Determine Gene Induction Ratio measure_luciferase->determine_induction

Sources

A Comparative Guide to 2-(Octadecyloxy)ethanol's Effect on Drug Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate excipient to enhance drug bioavailability is a critical decision that can significantly impact the therapeutic efficacy and commercial viability of a pharmaceutical formulation. This guide provides an in-depth evaluation of 2-(Octadecyloxy)ethanol, a non-ionic surfactant, and its role as a potential chemical penetration enhancer. We will objectively compare its theoretical and known performance with established alternatives, supported by an understanding of their mechanisms of action and relevant experimental data.

Introduction to this compound: A Promising but Understudied Enhancer

This compound, also known as C18E1 or ethylene glycol monooctadecyl ether, is an amphiphilic molecule characterized by a long hydrophobic octadecyl chain and a hydrophilic hydroxyl group.[1][2] This structure imparts significant surfactant properties, making it a candidate for various applications in pharmaceutical formulations, including as an emulsifier, solubilizing agent, and, most notably for this guide, a chemical penetration enhancer.[1][3] Its potential lies in its ability to interact with biological membranes, thereby facilitating the transport of drug molecules and enhancing their bioavailability.[1]

Chemical and Physical Properties of this compound

PropertyValue
Synonyms C18E1, Ethylene glycol monooctadecyl ether
CAS Number 9005-00-9[2]
Molecular Formula C20H42O2
Molecular Weight 314.5 g/mol [2]
Appearance White to off-white solid
Melting Point 48-53 °C
Solubility Soluble in water[2]

Proposed Mechanism of Action of this compound

While specific mechanistic studies on this compound as a penetration enhancer are limited, its action can be inferred from its amphiphilic nature and the known mechanisms of similar long-chain alcohols and non-ionic surfactants. The primary barrier to drug absorption, particularly through the skin, is the highly organized lipid structure of the stratum corneum.[4] this compound likely enhances drug penetration through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The long, hydrophobic octadecyl tail can intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This creates more permeable regions through which drug molecules can pass.

  • Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound can improve the partitioning of a drug from its vehicle into the skin.

  • Formation of Micelles: As a surfactant, it can form micelles that encapsulate drug molecules, potentially facilitating their transport across aqueous and lipid environments.[1][3]

cluster_0 Mechanism of this compound 2-O This compound SC Stratum Corneum Lipids 2-O->SC Intercalation Partitioning Increased Drug Partitioning 2-O->Partitioning improves Disruption Lipid Bilayer Disruption SC->Disruption leads to Bioavailability Enhanced Bioavailability Disruption->Bioavailability facilitates Partitioning->Bioavailability contributes to

Caption: Proposed mechanism of this compound as a penetration enhancer.

Comparative Analysis with Established Penetration Enhancers

To provide a comprehensive evaluation, we will compare this compound with three widely used penetration enhancers: Dimethyl Sulfoxide (DMSO), Oleic Acid, and Propylene Glycol.

Dimethyl Sulfoxide (DMSO)

DMSO is a potent, aprotic solvent known for its exceptional ability to enhance the penetration of a wide range of drugs.[[“]][[“]][7]

  • Mechanism of Action: DMSO enhances skin penetration by disrupting the intercellular lipid matrix of the stratum corneum and altering the conformation of keratin proteins from an α-helical to a β-sheet structure.[[“]] It also acts as a solvent, increasing drug partitioning into the skin.[[“]][[“]] At higher concentrations, it can induce the formation of water pores in the lipid matrix.[[“]]

  • Comparative Efficacy: DMSO is generally considered a highly effective but aggressive penetration enhancer. It has been shown to increase the skin permeation of drugs like estradiol by up to 4-fold.[[“]][8] However, its use is often limited by its potential to cause skin irritation at higher concentrations.[[“]]

Oleic Acid

Oleic acid is an unsaturated fatty acid that is a common component of many pharmaceutical and cosmetic formulations.[9]

  • Mechanism of Action: The primary mechanism of oleic acid is the fluidization and disordering of the stratum corneum lipids.[10][11] It is believed to create fluid domains within the lipid bilayers, providing a more permeable pathway for drug molecules.[12][13]

  • Comparative Efficacy: Oleic acid is an effective enhancer, particularly for lipophilic drugs. Studies have shown it can significantly increase the permeation of various drugs.[14] Its efficacy can be synergistic when used in combination with other excipients like propylene glycol.[15]

Propylene Glycol (PG)

Propylene glycol is a widely used solvent and humectant in topical formulations that also possesses penetration-enhancing properties.[4][16]

  • Mechanism of Action: PG is thought to enhance penetration by localizing in the hydrophilic headgroup regions of the lipid bilayers, displacing water and disrupting hydrogen bonding.[16][17] This leads to a slight increase in lipid tail disorder. It can also act as a cosolvent, increasing the thermodynamic activity of the drug.[16]

  • Comparative Efficacy: PG is considered a milder penetration enhancer compared to DMSO and oleic acid. Its primary role is often as a vehicle and co-solvent, but its contribution to enhancing permeation is significant, especially in combination with other enhancers.[18]

Table 1: Comparison of Penetration Enhancer Mechanisms and Properties

EnhancerPrimary Mechanism of ActionAdvantagesDisadvantages
This compound Lipid bilayer disruption, increased drug partitioning (inferred)Potentially good for hydrophobic drugs, non-ionic nature may reduce irritationLimited specific data, efficacy not well-established
DMSO Lipid and protein disruption, pore formation[[“]][[“]]Highly effective for a broad range of drugs[[“]]Potential for skin irritation, strong solvent action[[“]]
Oleic Acid Lipid fluidization, formation of fluid domains[10][12]Effective, especially for lipophilic drugs, biocompatible[9]Can cause skin irritation, efficacy can be vehicle-dependent[19]
Propylene Glycol Hydration of stratum corneum, disruption of lipid headgroups[16][17]Widely used, good safety profile, acts as a co-solvent[4]Milder enhancing effect compared to others

Experimental Protocols for Evaluating Bioavailability

To rigorously assess the impact of this compound and other enhancers on drug bioavailability, standardized experimental protocols are essential.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This is a widely accepted method for evaluating the percutaneous absorption of drugs.[15]

Protocol:

  • Membrane Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) or use human cadaver skin. Remove any subcutaneous fat and hair.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32 ± 1 °C to mimic physiological conditions. Ensure constant stirring.

  • Formulation Application: Apply a known quantity of the drug formulation containing the penetration enhancer to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor fluid and replace with an equal volume of fresh, pre-warmed buffer.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

cluster_1 In Vitro Skin Permeation Workflow Start Start Prep Prepare Skin Membrane Start->Prep Assemble Assemble Franz Cell Prep->Assemble Fill Fill Receptor Chamber Assemble->Fill Apply Apply Formulation Fill->Apply Sample Collect Samples Over Time Apply->Sample Analyze Analyze Drug Concentration (HPLC) Sample->Analyze Calculate Calculate Permeation Parameters Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro skin permeation studies.

In Vivo Bioavailability Studies in Animal Models

In vivo studies are crucial for understanding the overall pharmacokinetic profile of a drug following topical or oral administration with an enhancer.

Protocol:

  • Animal Model Selection: Choose an appropriate animal model (e.g., rats, rabbits) based on the drug and route of administration.

  • Dosing: Administer the drug formulation (with and without the enhancer) to the animals. For topical application, a specific area of the skin is shaved and the formulation is applied. For oral administration, the formulation is given by gavage.

  • Blood Sampling: Collect blood samples at predetermined time points via an appropriate route (e.g., tail vein, jugular vein).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Extraction and Analysis: Extract the drug from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma drug concentration versus time and determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The relative bioavailability can be calculated by comparing the AUC of the formulation with the enhancer to the control formulation.

Data Synthesis and Interpretation: A Hypothetical Comparison

While direct comparative experimental data for this compound is scarce in publicly available literature, we can construct a hypothetical comparative data table based on the known properties and mechanisms of action of the different enhancer classes. This serves as a framework for researchers to populate with their own experimental data.

Table 2: Hypothetical Comparative Performance of Penetration Enhancers

ParameterThis compound (Hypothetical)DMSO (5%)Oleic Acid (5%)Propylene Glycol (10%)Control (No Enhancer)
Steady-State Flux (Jss) (µg/cm²/h) 15.225.818.510.13.5
Enhancement Ratio (ER) 4.37.45.32.91.0
Lag Time (h) 2.51.82.23.04.5
In Vivo Cmax (ng/mL) 1202001509030
Relative Bioavailability (%) 400667500300100

Disclaimer: The data in this table is illustrative and not based on direct experimental results for this compound. It is intended to demonstrate how comparative data should be presented.

Safety and Toxicological Considerations

A critical aspect of selecting a penetration enhancer is its safety profile. Excipients are not inert substances and can have their own toxicological effects.[20]

  • This compound: As a non-ionic surfactant, it is generally expected to have a lower irritation potential compared to ionic surfactants. However, specific toxicity data for its use as a pharmaceutical excipient is limited, and further investigation is required.[2]

  • DMSO: Can cause skin irritation, erythema, and a characteristic garlic-like odor on the breath.[[“]] Its high penetration ability can also facilitate the absorption of other potentially harmful substances.

  • Oleic Acid: Can cause skin irritation, and there is some evidence that high concentrations may disrupt the skin barrier function.[19]

  • Propylene Glycol: Generally considered safe, but can cause skin irritation in some individuals, particularly those with sensitive skin.

Conclusion and Future Perspectives

This compound presents itself as a potentially valuable, yet under-investigated, excipient for enhancing drug bioavailability. Its amphiphilic nature suggests a mechanism of action involving the disruption of biological membrane lipids, which is a hallmark of many effective penetration enhancers.

However, the lack of direct comparative studies with established enhancers like DMSO, oleic acid, and propylene glycol is a significant knowledge gap. To fully understand the potential of this compound, future research should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head in vitro and in vivo studies to quantify its enhancement ratio and relative bioavailability against other enhancers for a range of drug molecules with varying physicochemical properties.

  • Mechanistic Investigations: Utilizing techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to elucidate its precise mechanism of action on the stratum corneum.

  • Toxicological Profiling: Performing comprehensive safety and irritation studies to establish a clear toxicological profile for its use in pharmaceutical formulations.

By addressing these research gaps, the scientific community can make an informed decision on the utility of this compound as a safe and effective tool in the development of next-generation drug delivery systems.

References

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  • Dr.Oracle. (2025, August 28). What is the clinical evidence for using Dimethyl Sulfoxide (DMSO)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(Octadecyloxy)
  • Ghafourian, T., & Notman, R. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 117(16), 4478-4487.
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  • An, S., & Ma, P. (2021). Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. Molecular Pharmaceutics, 18(1), 356-365.
  • Ghafourian, T., & Notman, R. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 117(16), 4478-4487.
  • ResearchGate. (n.d.). Examination of the Mechanism of Oleic Acid-Induced Percutaneous Penetration Enhancement: An Ultrastructural Study.
  • Asgari, S., et al. (2014). Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. Iranian Journal of Pharmaceutical Research, 13(4), 1187-1194.
  • Williams, A. C., & Barry, B. W. (1991). Terpene penetration enhancers in propylene glycol/water co-solvent systems: effectiveness and mechanism of action. Pharmaceutical Research, 8(1), 17-24.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Liu, P., & Prow, T. W. (2011). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. Pharmaceutical Research, 28(6), 1368-1379.
  • Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(3), 565.
  • Touitou, E., et al. (2002). Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes. Journal of Controlled Release, 80(1-3), 1-7.
  • Marwah, H., et al. (2016). Effects of solvents and penetration enhancers on transdermal delivery of thymoquinone: permeability and skin deposition study. Pharmaceutical Development and Technology, 21(8), 999-1007.
  • Sethi, B., & Mazumder, R. (2018). Comparison of effect of penetration enhancer on different polymers for drug delivery. International Journal of Applied Pharmaceutics, 10(5), 112-118.
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  • ResearchGate. (n.d.).
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  • Dragicevic, N., & Maibach, H. I. (Eds.). (2015).
  • ResearchGate. (n.d.). Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes.
  • Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(8), 541-550.
  • Consensus. (n.d.).
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  • gChem Global. (2025, July 15).
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  • Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International Journal of Molecular Sciences, 19(12), 3806.
  • El-Kattan, A. F., et al. (2010). The ethanol metabolite acetaldehyde increases paracellular drug permeability in vitro and oral bioavailability in vivo. The Journal of Pharmacology and Experimental Therapeutics, 332(1), 326-333.

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A Senior Application Scientist's Guide to Alternative Surfactants for Nanoparticle Stabilization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the long-term stability of nanoparticle suspensions is paramount. The prevention of aggregation is critical for efficacy, safety, and reproducibility in applications ranging from targeted drug delivery to advanced materials. The choice of surfactant is a pivotal decision in any formulation strategy. While 2-(Octadecyloxy)ethanol, a polyoxyethylene ether also known as Brij 78, is a competent stabilizer, the expanding landscape of nanomedicine demands a nuanced understanding of the available alternatives.

This guide provides an in-depth comparison of common alternative non-ionic surfactants, moving beyond a simple list of options. We will explore the mechanistic underpinnings of their stabilizing properties, present comparative experimental data, and provide detailed protocols to empower you to make informed, causality-driven decisions for your specific nanoparticle system.

The Cornerstone of Stability: Understanding Surfactant Action

Surfactants are amphiphilic molecules, possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.[1] In a nanoparticle suspension, the hydrophobic tail adsorbs onto the nanoparticle's surface, while the hydrophilic head extends into the aqueous medium.[1] For non-ionic surfactants, this arrangement provides stability primarily through steric stabilization . The hydrophilic chains form a dense, hydrated layer on the particle surface, creating a physical barrier that prevents nanoparticles from getting close enough to aggregate due to attractive forces like van der Waals forces.[2][3]

A key parameter in selecting a surfactant is its Hydrophile-Lipophile Balance (HLB), an empirical scale representing the balance of its hydrophilic and lipophilic properties. For oil-in-water (o/w) emulsions, a common method for forming polymeric nanoparticles, surfactants with higher HLB values (more hydrophilic) are generally preferred and often lead to the formation of smaller, more stable nanoparticles.[4][5]

Steric_Stabilization cluster_NP1 Nanoparticle 1 cluster_NP2 Nanoparticle 2 NP1 Nanoparticle Core S1 Hydrophilic Head Hydrophobic Tail NP1:e->S1:c S2 Hydrophilic Head Hydrophobic Tail NP1:e->S2:c S3 Hydrophilic Head Hydrophobic Tail NP1:e->S3:c Repulsion Steric Hindrance Prevents Aggregation S2:e->Repulsion NP2 Nanoparticle Core S4 Hydrophilic Head Hydrophobic Tail NP2:w->S4:c S5 Hydrophilic Head Hydrophobic Tail NP2:w->S5:c S6 Hydrophilic Head Hydrophobic Tail NP2:w->S6:c S5:w->Repulsion cluster_NP1 cluster_NP1 cluster_NP2 cluster_NP2 caption Fig 1. Mechanism of Steric Stabilization

Fig 1. Mechanism of Steric Stabilization

Comparative Analysis of Leading Surfactant Alternatives

The choice of surfactant significantly impacts critical quality attributes of the nanoparticle dispersion, including particle size, polydispersity index (PDI), surface charge (zeta potential), and drug encapsulation efficiency (EE%). Below, we compare several widely used alternatives to this compound.

Poly(vinyl alcohol) (PVA)

PVA is a synthetic polymer widely employed as a stabilizer due to its excellent emulsifying properties and ability to produce uniform, small-sized nanoparticles. Its degree of hydrolysis and molecular weight are critical parameters that influence its performance.[6] Partially hydrolyzed PVA is often preferred as it retains some acetate groups, providing a balance of hydrophobic and hydrophilic character that enhances its interfacial activity.

Causality Behind the Choice: Researchers choose PVA when the primary goal is to achieve small and monodisperse nanoparticles. Its strong adsorption to the nanoparticle surface provides robust steric stabilization, making it a workhorse for PLGA nanoparticle formulations.[7]

Poloxamers (Pluronics®)

Poloxamers are triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO).[8] The central hydrophobic PPO block adsorbs to the nanoparticle surface, while the hydrophilic PEO blocks extend into the aqueous phase. Poloxamers, such as Poloxamer 188 (Pluronic® F68), are widely used due to their biocompatibility and ability to confer a "stealth" effect, reducing recognition by the reticuloendothelial system and prolonging circulation time.[8][9]

Causality Behind the Choice: Poloxamers are selected for in vivo drug delivery applications where long circulation times are desirable. The dense PEO layer mimics the surface of host cells, evading rapid clearance. However, they may result in slightly larger particles compared to PVA.[9]

Polysorbates (Tweens®)

Polysorbates, such as Polysorbate 80 (Tween® 80), are non-ionic surfactants derived from polyethoxylated sorbitan and a fatty acid. They are effective emulsifiers and are frequently used in pharmaceutical formulations.[1] In nanoparticle systems, they can facilitate smaller particle sizes and have been shown to enhance drug permeation across biological barriers, including the blood-brain barrier.[10]

Causality Behind the Choice: Polysorbates are a strong choice when enhanced biological barrier permeation is a goal. However, a significant drawback is their susceptibility to hydrolysis, where the ester bond can be cleaved, releasing free fatty acids that can form particulates over time, compromising formulation stability.[11]

Cremophor® EL

Cremophor EL is a polyoxyethylated castor oil derivative used to solubilize poorly water-soluble drugs, most famously in the formulation of paclitaxel (Taxol®). It is a powerful solubilizing agent and an effective emulsifier for nanoparticle formation.

Causality Behind the Choice: Cremophor EL is chosen for its exceptional ability to solubilize highly hydrophobic compounds. However, it is not biologically inert and is associated with significant clinical side effects, including severe hypersensitivity reactions, which is a major consideration for its use.[12]

Performance Comparison Data

The following table synthesizes experimental data from various studies to provide a comparative overview of surfactant performance. It is crucial to note that direct comparisons are challenging as results depend heavily on the specific polymer, solvent, and drug used. The data below is primarily focused on Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer in drug delivery.[7]

Surfactant (Concentration)Polymer SystemAvg. Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
PVA (2%)PLGA167.90.132-25 to -42>90% (for BSA)
Poloxamer 188 (Pluronic F68) (2%)PLGA228.0>0.2 (polydisperse)-9.46Lower than PVA
PVA/Poloxamer 188 (1%/1%)PLGA120--3.6651% (for Cinnamon Extract)[13]
Brij S20 Tricaprin~150~0.1--[14]
Polysorbate 80 (Tween 80) PLGA~200-300~0.2-15 to -30Varies widely[7][10]
Cremophor EL ----High solubilization capacity[15][16]

PDI: Polydispersity Index; a value < 0.2 generally indicates a monodisperse population. Zeta Potential: Indicates surface charge; values > |20| mV suggest good electrostatic stability, though steric stabilizers can ensure stability at lower values.[1]

Experimental Protocols: A Self-Validating System

Trustworthiness in research comes from robust and reproducible methods. Below are detailed protocols for the synthesis and characterization of nanoparticles, designed to be self-validating.

Protocol 1: Nanoparticle Synthesis via Emulsification-Solvent Evaporation

This method is widely applicable for encapsulating hydrophobic drugs within polymeric nanoparticles.[17]

Emulsification_Workflow cluster_Organic Organic Phase cluster_Aqueous Aqueous Phase A 1. Dissolve Polymer (e.g., 50 mg PLGA) & Hydrophobic Drug in Organic Solvent (e.g., 1 mL Dichloromethane) C 3. Emulsification: Add Organic Phase to Aqueous Phase under high-shear homogenization or probe sonication (e.g., 10 min at 70W) A->C B 2. Prepare Aqueous Surfactant Solution (e.g., 20 mL of 2% w/v PVA, Poloxamer, etc.) B->C D 4. Solvent Evaporation: Stir the o/w emulsion (e.g., magnetically for 24h) to evaporate the organic solvent C->D Forms o/w emulsion E 5. Nanoparticle Formation: Polymer precipitates as solid nanoparticles as solvent is removed D->E F 6. Purification & Collection: Centrifuge (e.g., 15,000 rpm, 20 min) to pellet nanoparticles. Wash pellet with deionized water E->F G 7. Final Product: Resuspend nanoparticle pellet or lyophilize for long-term storage F->G caption Fig 2. Emulsification-Solvent Evaporation Workflow

Fig 2. Emulsification-Solvent Evaporation Workflow

Step-by-Step Methodology:

  • Prepare the Organic Phase: Dissolve the polymer (e.g., 50 mg PLGA) and the hydrophobic drug in a water-immiscible, volatile organic solvent (e.g., 1 mL of dichloromethane or ethyl acetate).[18][17]

  • Prepare the Aqueous Phase: Dissolve the chosen surfactant (e.g., PVA, Poloxamer 188, Polysorbate 80) in deionized water to the desired concentration (typically 0.5-5% w/v).[18][19]

  • Emulsification: Add the organic phase to the aqueous phase while applying high energy, using either a probe sonicator or a high-shear homogenizer. This breaks the organic phase into nano-sized droplets.[19] The choice of energy input and duration will directly impact the final particle size.

  • Solvent Evaporation: Transfer the resulting oil-in-water (o/w) emulsion to a magnetic stirrer and leave it stirring, typically overnight at room temperature, to allow the organic solvent to evaporate.[20]

  • Collection and Purification: Once the solvent has evaporated, the polymer precipitates, forming solid nanoparticles. Collect these particles by ultracentrifugation. Discard the supernatant, which contains excess surfactant and unencapsulated drug.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual impurities.

  • Storage: The final nanoparticle pellet can be resuspended in a suitable buffer for immediate use or lyophilized (freeze-dried) for long-term storage. A cryoprotectant may be needed for lyophilization.

Protocol 2: Nanoparticle Characterization

A. Particle Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the nanoparticle suspension in deionized, filtered water to an appropriate concentration. The optimal concentration should be determined empirically to ensure a stable and sufficient scattering signal without causing multiple scattering effects.[21]

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate for at least 2 minutes.[22]

  • Measurement: Perform at least three replicate measurements for each sample. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter (size) and the PDI (a measure of the width of the size distribution).[23]

  • Data Reporting: Report the Z-average diameter (intensity-weighted mean) and the PDI.

B. Zeta Potential via Electrophoretic Light Scattering (ELS)

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient conductivity for the measurement without compressing the electrical double layer too much.[21]

  • Instrument Setup: Use a dedicated zeta potential analyzer or a DLS instrument with ELS capability. Use a folded capillary cell (zeta cell) and ensure no air bubbles are trapped inside.[21]

  • Measurement: The instrument applies an electric field across the sample and measures the velocity of the particles using a laser Doppler technique. This velocity is used to calculate the zeta potential via the Henry equation.[23]

  • Data Reporting: Report the average zeta potential (in mV) and its standard deviation. Crucially, always report the pH and the composition of the dispersion medium, as zeta potential is highly dependent on these factors.[21]

Conclusion: Selecting the Right Tool for the Job

There is no single "best" surfactant for all applications. The optimal choice is dictated by the specific requirements of the nanoparticle system and its intended use. This compound (Brij 78) is a reliable steric stabilizer, but alternatives like PVA offer superior control for achieving small, monodisperse particles. Poloxamers are the leading choice for in vivo applications requiring long circulation, providing a "stealth" characteristic that delays clearance. Polysorbates can be effective and may aid in crossing biological barriers but come with the risk of hydrolytic instability. Finally, while a powerful solubilizer, the clinical toxicity profile of Cremophor EL necessitates careful consideration and often pushes researchers toward safer alternatives.

By understanding the underlying mechanisms and leveraging the comparative data and protocols presented here, you can move from a trial-and-error approach to a rational, evidence-based design of stable and effective nanoparticle formulations.

References

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A Senior Application Scientist’s Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biodegradability and Environmental Impact of 2-(Octadecyloxy)ethanol

In the landscape of pharmaceutical and materials science research, the excipients and surfactants we choose carry implications that extend beyond the laboratory bench. This compound, a long-chain alcohol ethoxylate, is valued for its amphiphilic properties, making it a useful surfactant, emulsifier, and solubilizing agent in various formulations.[1] As scientific and regulatory standards increasingly demand environmental stewardship, a thorough understanding of a compound's lifecycle, from synthesis to degradation, is paramount.

This guide provides a comprehensive analysis of the biodegradability and environmental impact of this compound. Moving beyond a simple data sheet, we will explore the mechanisms of its degradation, compare its environmental profile to viable alternatives, and provide the detailed experimental protocols necessary to validate these claims in your own work.

Section 1: The Biodegradation Profile of this compound

This compound belongs to the broader class of alcohol ethoxylates (AEs), which are generally known for their favorable environmental profiles.[2] The biodegradability of these non-ionic surfactants is a function of their chemical structure, specifically the linear alkyl chain and the hydrophilic ethoxylate chain.

Mechanism of Aerobic Biodegradation

For linear alcohol ethoxylates (LAEs) like this compound, the primary route of aerobic biodegradation is well-established. It begins with a central fission of the ether bond that links the hydrophobic alkyl chain (octadecyl group) to the hydrophilic ethoxylate chain.[3][4] This initial cleavage results in the formation of stearyl alcohol (a fatty alcohol) and polyethylene glycol (PEG). Subsequently, both intermediates are readily metabolized by microorganisms. The fatty alcohol enters the beta-oxidation pathway, while the PEG is degraded through hydrolytic shortening.[4] This multi-step process ultimately leads to the mineralization of the surfactant into carbon dioxide, water, and biomass.

Biodegradation_Pathway cluster_0 Initial Compound cluster_1 Microbial Action cluster_2 Primary Biodegradation Products cluster_3 Ultimate Biodegradation C18H37-O-(CH2CH2O)nH This compound (and its polyethoxylates) Central_Fission Central Ether Fission C18H37-O-(CH2CH2O)nH->Central_Fission Aerobic Microorganisms Fatty_Alcohol Stearyl Alcohol (C18H37OH) Central_Fission->Fatty_Alcohol PEG Polyethylene Glycol (PEG) (HO(CH2CH2O)nH) Central_Fission->PEG Beta_Oxidation β-Oxidation Fatty_Alcohol->Beta_Oxidation PEG_Degradation PEG Degradation PEG->PEG_Degradation Mineralization CO2 + H2O + Biomass Beta_Oxidation->Mineralization PEG_Degradation->Mineralization

Caption: Aerobic biodegradation pathway of Alcohol Ethoxylates.

Rate and Extent of Biodegradation

The rate of biodegradation can be influenced by the length of the alkyl chain. Studies have shown that while C12-C14 alcohol ethoxylates biodegrade very rapidly, longer chains like C16 may exhibit a slightly slower decay rate.[3] However, even with the C18 chain of this compound, the molecule is effectively degraded. Alcohol ethoxylates are known to be efficiently removed during wastewater treatment, with removal rates exceeding 99%.[5]

Under the stringent conditions of "ready biodegradability" tests (e.g., OECD 301 series), linear alcohol ethoxylates typically meet the required criteria, signifying that they are not expected to persist in the environment.[2][6]

Section 2: Environmental Impact and Ecotoxicity

The environmental risk of any substance is a combination of its persistence (biodegradability) and its toxicity. Given its high biodegradability, the primary consideration for this compound shifts to its potential impact on aquatic ecosystems.

Aquatic Toxicity Profile

The ecotoxicity of alcohol ethoxylates is primarily driven by their surfactant properties, which can disrupt the cell membranes of aquatic organisms. This toxicity follows a predictable pattern related to the molecule's structure: it increases with a longer, more hydrophobic alkyl chain and decreases with a longer, more hydrophilic ethoxylate chain.[7]

For long-chain (C18) ethoxylates, the available data indicate a low acute toxicity to aquatic life. The increased molecular size can affect bioavailability, potentially leading to lower toxicity compared to the more acutely toxic C13-C16 ethoxylates.

Table 1: Comparative Ecotoxicity of Alcohol Ethoxylates

Surfactant Class Organism Endpoint Value (mg/L) Reference
Long-Chain AEs (C18) Fish, Invertebrates Acute (LC50/EC50) > 1
Mid-Chain AEs (C12-C16) Fish, Invertebrates Acute (LC50/EC50) 0.1 - 10
Mid-Chain AEs (C12-C16) Fish, Algae, Invertebrates Chronic (NOEC) 0.01 - 1

| General AEs (C12-C18) | Algae | Chronic (EC10) | 0.030 - 9.791 |[8] |

LC50: Lethal Concentration for 50% of the population. EC50: Effective Concentration for 50% of the population. NOEC: No Observed Effect Concentration. EC10: Effective concentration for 10% of the population.

Overall Environmental Risk Assessment

Section 3: Comparative Analysis with Alternative Surfactants

While this compound has a favorable environmental profile, it is instructive to compare it with other classes of surfactants used in research and industry.

Table 2: Biodegradability and Toxicity Comparison of Surfactant Classes

Surfactant Chemical Class Source Ready Biodegradability Aquatic Toxicity
This compound Linear Alcohol Ethoxylate Petrochemical / Bio-based Yes Low to Moderate
2-(Dodecyloxy)ethanol Linear Alcohol Ethoxylate Petrochemical / Bio-based Yes Moderate to High[12]
Ethoxylated Methyl Esters Fatty Acid Methyl Ester Ethoxylate Bio-based Yes Low[12]

| Alkyl Polyglycosides (APG) | Sugar-based Surfactant | Bio-based | Yes | Low[13] |

This comparison highlights a key trend: while linear alcohol ethoxylates are effective and biodegradable, alternatives derived from renewable feedstocks, such as ethoxylated methyl esters and alkyl polyglycosides, can offer even lower aquatic toxicity.[12][13] Ethoxylated fatty acid methyl esters, for instance, have been shown to have an aquatic toxicity an order of magnitude lower than their alcohol ethoxylate counterparts.[12]

Section 4: Key Experimental Protocols

To ensure scientific integrity, all claims regarding biodegradability and toxicity must be supported by standardized, reproducible experiments. Below are methodologies for two cornerstone assessments.

Protocol 1: OECD 301B - Ready Biodegradability (CO₂ Evolution Test)

This test determines the ultimate biodegradability of a substance by measuring the amount of CO₂ produced by microbial metabolism over 28 days.

Causality: Measuring the total CO₂ evolved provides a direct indication of the mineralization of the test substance's carbon backbone, offering a more complete picture of degradation than simply observing the disappearance of the parent compound. A substance is considered "readily biodegradable" if it reaches 60% of its theoretical maximum CO₂ production (ThCO₂) within a 10-day window during the 28-day test.[14][15] This stringent criterion ensures that substances that pass are likely to biodegrade rapidly and completely in the environment.[6]

Methodology:

  • Preparation: Prepare a mineral salt medium as specified in the OECD 301 guideline.

  • Inoculum: Collect activated sludge from a domestic wastewater treatment plant as the microbial source. Wash and aerate it to prepare the inoculum.

  • Test Setup:

    • Test Flasks (Duplicate): Add mineral medium, inoculum, and the test substance (e.g., this compound) at a concentration to yield 10-20 mg/L of Total Organic Carbon (TOC).

    • Blank Flasks (Duplicate): Add mineral medium and inoculum only. This measures the endogenous CO₂ production of the inoculum.

    • Reference Flask (Single): Add mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate). This validates the viability of the microbial inoculum.

  • Incubation: Incubate all flasks at 20-24°C in the dark for 28 days. Continuously sparge the flasks with CO₂-free air.

  • CO₂ Trapping: Pass the effluent air from each flask through a series of absorption bottles containing a known concentration of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH) to trap the evolved CO₂.

  • Measurement: Periodically (e.g., every 2-3 days), measure the amount of CO₂ trapped by titrating the remaining hydroxide solution with standardized hydrochloric acid.

  • Calculation: Calculate the percentage of biodegradation as: % Biodegradation = (CO₂ produced by test substance - CO₂ produced by blank) / ThCO₂ x 100.

OECD_301B_Workflow cluster_prep Preparation cluster_setup Test Setup (Day 0) cluster_run Incubation & Measurement (28 Days) cluster_analysis Data Analysis Prep_Media Prepare Mineral Medium Flask_Test Test Flasks: Medium + Inoculum + Substance Prep_Media->Flask_Test Flask_Blank Blank Flasks: Medium + Inoculum Prep_Media->Flask_Blank Flask_Ref Reference Flask: Medium + Inoculum + Reference Prep_Media->Flask_Ref Prep_Inoculum Prepare Activated Sludge Inoculum Prep_Inoculum->Flask_Test Prep_Inoculum->Flask_Blank Prep_Inoculum->Flask_Ref Incubate Incubate at 22°C in Dark with CO2-free Air Flask_Test->Incubate Flask_Blank->Incubate Flask_Ref->Incubate Trap_CO2 Trap Evolved CO2 in Ba(OH)2 Solution Incubate->Trap_CO2 Titrate Periodically Titrate Ba(OH)2 to Quantify CO2 Trap_CO2->Titrate Calculate Calculate % Biodegradation vs. Theoretical Max (ThCO2) Titrate->Calculate Result Pass/Fail Decision (>60% in 10-day window?) Calculate->Result

Caption: Workflow for the OECD 301B Ready Biodegradability Test.

Protocol 2: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates by determining the concentration that immobilizes 50% of the test organisms (Daphnia magna) over 48 hours.

Causality: Daphnia magna are primary consumers in many freshwater ecosystems, making them a critical indicator species for aquatic toxicity.[16] Immobilisation is a sublethal but ecologically relevant endpoint, as it prevents feeding and predator avoidance. The resulting EC₅₀ value is a cornerstone for environmental hazard classification.

Methodology:

  • Test Organisms: Use juvenile Daphnia magna (<24 hours old), sourced from a healthy laboratory culture.

  • Test Solutions: Prepare a geometric series of at least five concentrations of the test substance in a suitable dilution water. Also, prepare a control group (dilution water only).

  • Exposure:

    • Place at least 20 daphnids, divided into at least four replicate beakers, into each test concentration and the control.

    • Maintain the test vessels at 18-22°C with a 16-hour light/8-hour dark cycle. Do not feed the organisms during the test.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the concentration that causes immobilization in 50% of the daphnids (the EC₅₀) with 95% confidence intervals at the 48-hour time point.

Conclusion

This compound demonstrates a strong environmental profile characterized by ready biodegradability and a low potential for aquatic risk. Its degradation pathway is well understood, proceeding via central ether fission to non-persistent intermediates. While its aquatic toxicity is low, particularly when compared to shorter-chain alcohol ethoxylates, it is important for researchers to recognize that alternative surfactant classes derived from renewable feedstocks, such as alkyl polyglycosides and ethoxylated methyl esters, may offer an even lower environmental impact. The selection of any chemical should be a deliberate process, weighing performance requirements against a comprehensive understanding of its environmental fate and effects, validated by standardized protocols like those outlined here.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-(Octadecyloxy)ethanol (CAS No. 2136-72-3). As a non-ionic surfactant and long-chain ether alcohol widely used in pharmaceutical formulations and materials science, its proper handling from bench to disposal is critical for ensuring laboratory safety and environmental stewardship.[1][2][3] This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Core Hazard Profile & Risk Assessment

Understanding the intrinsic properties of this compound is the foundation of its safe management. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][4] Its amphiphilic nature, featuring a long hydrophobic tail and a hydrophilic head, dictates its physical behavior and interaction with other substances.[2][3]

While Safety Data Sheets (SDS) for this compound do not specifically highlight peroxide formation, it is a known risk for many ether compounds.[5] Exposure to air and light can lead to the formation of potentially explosive peroxide crystals over time. This necessitates a proactive approach to storage and disposal timelines.

Table 1: Key Properties and Hazard Classifications

PropertyValueSource
CAS Number 2136-72-3[6][7]
Molecular Formula C20H42O2[1][6]
Physical State Solid[1]
Melting Point 48-53 °C[6]
Solubility Low solubility in water[3]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1][4]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Irritant[4][6]

Pre-Disposal Safety: Handling and Waste Accumulation

Proper disposal begins with safe handling during use and accumulation. The objective is to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): A standard suite of PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

  • Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use. Dispose of contaminated gloves immediately in accordance with applicable laws and good laboratory practices.[8]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8][9]

  • Lab Coat/Protective Clothing: A complete suit or lab coat protecting against chemical splashes is essential.[8]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid aerosol formation.[8][9] If exposure limits are exceeded, a full-face respirator may be necessary.[9]

Waste Container Management: The integrity of your waste containment is paramount.

  • Compatibility: Use containers made of material that will not react with or degrade from contact with ether compounds.[10] Glass containers are generally preferred for solvent wastes.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of any other components in the mixture.[11]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Closure: Keep waste containers securely closed except when adding waste.[10][12] This prevents the release of vapors and potential contamination.

Disposal Decision Workflow

The specific disposal path for this compound depends on its form. The following diagram outlines the decision-making process for managing different waste streams.

G start_node Start: this compound Waste Generated waste_type Identify Waste Type start_node->waste_type decision_node decision_node process_node process_node critical_node critical_node end_node Schedule Pickup by EHS/Waste Management unused Unused/Expired Product waste_type->unused  Product contaminated Contaminated Labware (Gloves, Wipes, Glassware) waste_type->contaminated  Materials spill Accidental Spill Debris waste_type->spill Spill Debris check_peroxide As an ether, check container for peroxide crystals. If dated, check age. unused->check_peroxide package_solid Collect in Solid Hazardous Waste Container contaminated->package_solid spill_protocol Follow Spill Cleanup Protocol (Ventilate, Absorb, Collect) spill->spill_protocol contact_ehs Contact EHS Immediately! DO NOT TOUCH check_peroxide->contact_ehs Crystals Present / Expired Container package_orig Package in Original or Approved Waste Container check_peroxide->package_orig No Crystals / Within Date label_waste Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards package_orig->label_waste package_solid->label_waste spill_protocol->label_waste store_safe Store in Designated Satellite Accumulation Area label_waste->store_safe store_safe->end_node

Caption: Decision workflow for the proper disposal of this compound waste streams.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the waste type identified in the workflow above.

Protocol 4.1: Unused or Expired Product

This protocol applies to this compound in its original container that is no longer needed.

  • Evaluate Container: Visually inspect the container for any signs of damage, leaks, or crystal formation around the cap. As a best practice for ethers, containers should be dated upon opening and disposed of after one year.[5]

  • Secure Packaging: Ensure the original cap is tightly sealed. Place the container in a secondary containment tray to prevent spills during storage and transport.[11]

  • Label for Disposal: If not already present, affix a hazardous waste label to the container.

  • Arrange Pickup: Transfer the container to your laboratory's designated satellite accumulation area and schedule a pickup with your institution's EHS department.

Protocol 4.2: Contaminated Labware and PPE

This protocol covers solid materials contaminated with this compound, such as gloves, pipette tips, absorbent paper, and empty glassware.

  • Segregate Waste: Collect all solid waste contaminated with this compound in a designated, compatible container. This should be separate from regular trash and other chemical waste streams.

  • Container Specification: The container must be durable, leak-proof, and have a secure lid. It is often a plastic-lined cardboard box or a dedicated plastic drum.

  • Labeling: Clearly label the container as "Solid Hazardous Waste" and list "this compound" as the contaminant.

  • Final Disposal: Once the container is full, seal it and move it to the satellite accumulation area for EHS pickup.

Protocol 4.3: Spill Cleanup and Debris Disposal

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Ensure Immediate Safety:

    • Alert personnel in the immediate area.

    • If the spill is large or in a poorly ventilated space, evacuate the area.

    • Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[9][13]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[8][9] Use spill socks or other appropriate containment materials.

  • Absorb and Clean:

    • For this solid chemical, carefully sweep or scoop the material into a designated waste container, avoiding dust formation.[8][9]

    • If the material has melted or is in solution, cover it with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[13]

    • Use non-sparking tools for cleanup.[9][13]

  • Package and Label Debris: Collect all contaminated absorbent material, PPE, and cleaning tools in a compatible, sealable hazardous waste container. Label the container clearly, indicating it contains spill debris from this compound.

  • Schedule Pickup: Transfer the sealed container to the satellite accumulation area for EHS pickup.

Regulatory Framework

The disposal of this compound is governed by a multi-layered regulatory framework. In the United States, the primary regulations include:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste may be classified as hazardous.[14] As a glycol ether and organic compound, this compound waste would likely need to be managed as hazardous waste.[15] Disposal facilities must be federally or state-permitted.

  • Occupational Safety and Health Administration (OSHA): OSHA standards mandate safe handling procedures, employee training, and hazard communication to minimize worker exposure.[16][17]

Researchers must always follow the specific disposal guidelines set forth by their institution's EHS department, as these are designed to comply with all relevant federal, state, and local regulations. Never dispose of this compound or its contaminated materials down the sanitary sewer or in the regular trash.[8][13][18] The preferred final disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed facility.[5][19]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Octadecyloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Substance, A Culture of Safety

2-(Octadecyloxy)ethanol (CAS No: 2136-72-3) is a long-chain ether alcohol with valuable amphiphilic properties, making it a key surfactant and emulsifier in pharmaceutical formulations, biomaterials, and cosmetics.[1][2] Its utility, however, is paired with specific health and safety considerations that demand rigorous adherence to proper handling protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound. Our objective is to instill a deep understanding of the causality behind each safety measure, empowering you, the research professional, to operate with confidence and security.

Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the foundational step in establishing a robust safety plan. This compound is typically a solid or waxy substance at room temperature, with a melting point ranging from 37°C to 53°C.[3][4] While its flash point is relatively high at approximately 100°C, minimizing ignition sources remains a standard best practice.[3]

The primary concerns for laboratory personnel are related to its toxicological profile upon exposure.[4]

Property Value Source
Molecular Formula C20H42O2[4][5]
Molecular Weight 314.5 g/mol [4]
Appearance Solid / Waxy Solid[2][4]
Melting Point 37-53 °C[3][4]
Solubility Soluble in water[4]

The Globally Harmonized System (GHS) provides a clear summary of its health hazards.

GHS Hazard Statement Classification Implication for Handling
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Avoid ingestion. Do not eat, drink, or smoke in the work area.[6]
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)Direct skin contact must be prevented through proper gloves and lab attire.[4]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Avoid creating and inhaling dust or aerosols.[4][7] Work in well-ventilated areas.
H319: Causes serious eye irritation Eye Irritation (Category 2A)Mandatory eye protection is required to prevent contact.[7]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following protocol is designed to provide comprehensive protection when handling this compound.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given its classification as a serious eye irritant (H319), robust eye protection is mandatory.[7] Accidental splashes can cause significant discomfort and potential damage.

  • Minimum Requirement: Safety glasses equipped with side shields, compliant with NIOSH (US) or EN 166 (EU) standards.[7][8]

  • Recommended for Splash Risk: Chemical splash goggles should be worn when handling solutions or during procedures with a higher risk of splashing.

  • Maximum Protection: A full face shield should be used in conjunction with safety glasses or goggles when handling larger quantities or during vigorous mixing, heating, or transferring operations where the risk of a significant splash is elevated.[7]

Hand Protection: Preventing Dermal Absorption

The H312 "Harmful in contact with skin" classification necessitates the use of chemical-resistant gloves.[4]

  • Glove Selection: Always use impervious gloves. While specific breakthrough times for this compound are not widely published, gloves made of nitrile or neoprene are generally effective against a broad range of chemicals. For prolonged contact, consult the glove manufacturer's compatibility charts.

  • Procedural Integrity: Gloves must be inspected for any signs of degradation or puncture before each use.[6][7] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination.[6][7] Contaminated gloves must be disposed of immediately as hazardous waste in accordance with institutional guidelines.[7] Always wash hands thoroughly with soap and water after removing gloves.[6][7]

Body Protection: Shielding Against Incidental Contact

To prevent incidental skin contact, appropriate body protection is essential.

  • Standard Laboratory Attire: A standard, buttoned lab coat provides a baseline level of protection for small-scale operations.

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of splashes and spills, a complete chemical-resistant suit or a rubber apron over a lab coat is required to provide a more substantial barrier.[7][9]

Respiratory Protection: Managing Inhalation Risks

The H332 "Harmful if inhaled" warning requires careful management of airborne particles.[4]

  • Primary Control: The first line of defense is engineering controls. Always handle this compound in a well-ventilated area.[7] For procedures that may generate dust or aerosols (e.g., weighing, scraping, dissolving with agitation), work within a certified chemical fume hood.

  • When Respirators are Necessary: If engineering controls are insufficient or during a significant spill response, respiratory protection is required.

    • For Dust/Aerosols: A NIOSH-approved N95, P95 (US), or P1/P2 (EU) particulate respirator is suitable.[7]

    • For Higher Levels: For higher concentrations or in emergencies, use advanced respirators with cartridges rated for organic vapors and particulates, such as an OV/AG/P99 (US) or ABEK-P2 (EU) type.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures safety is integrated into every stage of the handling process.

  • Pre-Operational Safety Check:

    • Verify the availability and functionality of all required PPE.

    • Ensure the chemical fume hood (if required) is operational and the sash is at the appropriate height.

    • Locate the nearest safety shower and eyewash station.

    • Prepare designated, clearly labeled waste containers.

  • Chemical Handling:

    • Don all required PPE before entering the handling area.

    • When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • If heating the substance to melt it, do so slowly and in a well-ventilated area, away from ignition sources, to avoid generating vapors.

    • Use tools (spatulas, scoops) that minimize dust creation.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Carefully remove PPE, avoiding self-contamination.

    • Dispose of all contaminated disposables (gloves, wipes, etc.) in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly.

Safe_Handling_Workflow Prep 1. Preparation - Verify PPE & Fume Hood - Locate Safety Equipment - Prepare Waste Containers Don_PPE 2. Don PPE - Goggles/Face Shield - Gloves - Lab Coat Prep->Don_PPE Proceed Handling 3. Chemical Handling (Inside Fume Hood) - Weighing - Transferring - Mixing Don_PPE->Handling Enter Work Area Post_Handling 4. Post-Operation - Close Containers - Decontaminate Workspace Handling->Post_Handling Task Complete Doff_PPE 5. Doff PPE - Remove Gloves (Proper Technique) - Remove Lab Coat - Remove Eye Protection Post_Handling->Doff_PPE Disposal 6. Waste Disposal - Place Contaminated PPE & Materials in Labeled Bin Doff_PPE->Disposal Wash 7. Final Wash - Wash Hands Thoroughly Disposal->Wash Final Step

Caption: Safe Handling Workflow for this compound.

Emergency Protocols: Spill and Exposure Response

In Case of a Spill:

  • Evacuate: Immediately alert others and evacuate personnel from the affected area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate level of PPE, including respiratory protection if necessary, before re-entering the area.[7]

  • Contain: For solid spills, carefully sweep or shovel the material to avoid creating dust.[7] For liquids, use an inert absorbent material like vermiculite or sand.[9] Do not allow the spill to enter drains.[7]

  • Collect & Dispose: Place all contaminated materials into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[7][9]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan: Responsible Stewardship

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Segregation: Never mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards.[9]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[9]

  • Disposal: All waste, including empty containers and contaminated materials, must be disposed of through a licensed professional waste disposal service, arranged by your institution's EHS office.[7][10] Under no circumstances should this chemical be disposed of down the drain.[9]

References

  • This compound: Properties, Synthesis, and Applications in Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 9005-00-9. Benchchem.
  • This compound. CD BioSustainable-Green Chemistry.
  • SAFETY DATA SHEET - 2-(Dodecyloxy)ethanol. CymitQuimica.
  • SAFETY DATA SHEET - 2-(hexyloxy)ethanol. Sigma-Aldrich.
  • 2-[(Z)
  • Ethanol, 2-(octadecyloxy)-. NIST WebBook.
  • CAS 16057-43-5: 2-[2-(Octadecyloxy)ethoxy]ethanol. CymitQuimica.
  • Safety Data Sheet - Ethanol, 95%. Fisher Scientific.
  • SAFETY DATA SHEET - Ethanol, 2,2'-(pentadecylimino)bis-. Angene Chemical.
  • SAFETY DATA SHEET - 2-(hexyloxy)ethanol. Sigma-Aldrich.
  • Proper Disposal of [(Octadecyloxy)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.